molecular formula C14H14N2O B581637 3-(4-Aminophenyl)-N-methylbenzamide CAS No. 1335041-46-7

3-(4-Aminophenyl)-N-methylbenzamide

Cat. No.: B581637
CAS No.: 1335041-46-7
M. Wt: 226.279
InChI Key: FXYJOGOGMBDLHT-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-methylbenzamide (CAS 1335041-46-7) is a valuable aromatic benzamide derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a versatile building block in the design and synthesis of potential protein kinase inhibitors . Kinase inhibitors are a major class of therapeutic agents, particularly in oncology, and the structural motif of this compound, featuring both an amide and an amine group, is frequently employed to create molecules that can bind effectively to kinase enzyme targets . Researchers utilize this compound as a core scaffold or flexible linker to develop novel type II inhibitors, which bind to an allosteric pocket adjacent to the ATP-binding site of kinases, a mechanism shared by several established drugs . The compound's rigid, biphenyl-like structure provides a platform for further chemical modification, allowing for the optimization of binding affinity and selectivity against specific kinase targets, such as Bcr-Abl, which is implicated in chronic myeloid leukemia . It is supplied as a solid and should be stored at 2-8°C. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16-14(17)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJOGOGMBDLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716530
Record name 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-46-7
Record name 4'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Aminophenyl)-N-methylbenzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-N-methylbenzamide

Introduction

This compound is a valuable biphenyl carboxamide derivative that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a secondary amide, allows for diverse functionalization, making it a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents. This guide provides a detailed, field-proven protocol for the multi-step synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The selected synthetic strategy is a robust three-step sequence involving an initial amide formation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, and concluding with a chemoselective nitro group reduction. This approach is advantageous as it utilizes commercially available starting materials and employs well-established, high-yielding reactions, avoiding the need for protecting groups on the aniline moiety which can complicate the synthesis.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages, beginning with the formation of a stable amide intermediate, followed by the construction of the core biphenyl structure, and culminating in the reduction to the final amine product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Nitro Reduction A 3-Bromobenzoyl chloride + Methylamine B Intermediate 1: 3-Bromo-N-methylbenzamide A->B  Nucleophilic Acyl Substitution   C Intermediate 2: 3-(4-Nitrophenyl)-N-methylbenzamide B->C  Pd Catalyst, Base   D Final Product: this compound C->D  Fe / NH4Cl   E 4-Nitrophenylboronic acid

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Synthesis of Intermediate 1: 3-Bromo-N-methylbenzamide

The initial step involves the formation of the N-methylamide via a nucleophilic acyl substitution reaction. 3-Bromobenzoyl chloride is a highly reactive acylating agent where the electron-withdrawing carbonyl group makes the carbonyl carbon highly electrophilic. Methylamine, a primary amine, acts as the nucleophile, attacking the carbonyl carbon.[1][2] A base, such as triethylamine or pyridine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[3]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.1 eq, typically a 40% solution in water or 2M in THF) and triethylamine (1.2 eq) in DCM.

  • Add the methylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-bromo-N-methylbenzamide.

Quantitative Data:

ReagentMolar Mass ( g/mol )Molar Eq.
3-Bromobenzoyl chloride219.461.0
Methylamine (40% in H₂O)31.061.1
Triethylamine101.191.2
Dichloromethane (DCM)84.93Solvent

Part 2: Suzuki-Miyaura Cross-Coupling to form 3-(4-Nitrophenyl)-N-methylbenzamide

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl systems.[4][5][6] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[6][7] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8] The nitro group on the boronic acid is stable under these conditions and serves as a precursor to the target amine.

G pd0 Pd(0)L2 pd_ox Ar-Pd(II)L2-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L2-Ar' pd_ox->pd_trans Transmetalation (Ar'-B(OR)2) product Ar-Ar' pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration start

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

  • To a Schlenk flask, add 3-bromo-N-methylbenzamide (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography on silica gel to yield pure 3-(4-nitrophenyl)-N-methylbenzamide.

Quantitative Data:

ReagentMolar Mass ( g/mol )Molar Eq.
3-Bromo-N-methylbenzamide214.071.0
4-Nitrophenylboronic acid166.921.2
Potassium Carbonate (K₂CO₃)138.212.0
Pd(PPh₃)₄1155.560.03
1,4-Dioxane / Water-Solvent

Part 3: Chemoselective Reduction to this compound

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation (H₂/Pd/C) or using tin(II) chloride, a reduction with iron powder in the presence of an electrolyte like ammonium chloride is often preferred in laboratory settings for its mild conditions, low cost, and high chemoselectivity.[9][10][11] This method effectively reduces the nitro group without affecting the amide functionality or the aromatic rings.[12]

Experimental Protocol:

  • In a round-bottom flask, suspend 3-(4-nitrophenyl)-N-methylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) to the suspension.

  • Add iron powder (Fe, 4.0-5.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, stirring vigorously.

  • Monitor the disappearance of the starting material by TLC. The product is often UV-active and will have a different Rf value.

  • Once the reaction is complete, cool the mixture and filter it while hot through a pad of Celite to remove the iron salts.

  • Rinse the filter cake thoroughly with hot ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product, this compound. Further purification can be achieved via recrystallization if necessary.

Quantitative Data:

ReagentMolar Mass ( g/mol )Molar Eq.
3-(4-Nitrophenyl)-N-methylbenzamide256.251.0
Iron Powder (Fe)55.854.0
Ammonium Chloride (NH₄Cl)53.494.0
Ethanol / Water-Solvent

Purification and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.[13]

  • Purification: Recrystallization from ethanol/water or purification via column chromatography (e.g., ethyl acetate/hexanes solvent system) typically yields a high-purity solid.

  • Melting Point: A sharp melting point indicates high purity.

  • Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons in both rings, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Will show the expected number of aromatic carbons and signals for the amide carbonyl and methyl carbons.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (226.27 g/mol ) should be observed.[13]

    • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching should be present.

Safety Precautions

  • 3-Bromobenzoyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane, dioxane, and ethanol are flammable. Avoid open flames and ensure proper ventilation. Dioxane can form explosive peroxides and should be handled with care.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • General: All chemical manipulations should be performed in a fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a reliable and efficient three-step synthesis for this compound. The methodology leverages fundamental organic reactions, including nucleophilic acyl substitution, Suzuki-Miyaura cross-coupling, and chemoselective nitro reduction. By providing a rationale for each procedural choice and detailing the experimental protocols, this document serves as a comprehensive resource for researchers in organic synthesis and drug discovery.

References

  • NCERT. (Reprint 2025-26). Amines. Available at: [Link]

  • ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: [Link]

  • Google Patents. (CN104356022A). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. (Referenced in Chemistry Stack Exchange discussion). Available at: [Link]

  • Valente, S., et al. (2012). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). A Mild, Metal-Free Reduction of Nitro Groups to Amines. Organic Letters, 17, 3941-3943. (Referenced in Organic Chemistry Portal). Available at: [Link]

  • Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Available at: [Link]

  • brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Available at: [Link]

  • Google Patents. (US20150232412A1). Process for the reduction of nitro derivatives to amines.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (Referenced in a document on selective reduction). Available at: [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

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physicochemical properties of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)-N-methylbenzamide

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical overview of this compound, a molecule of interest due to its biphenyl carboxamide scaffold.

While specific experimental data for this compound (CAS: 1335041-46-7) is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry, data from close structural analogs, and validated predictive models to provide a robust framework for its characterization. The primary audience—researchers, medicinal chemists, and formulation scientists—will find not only foundational data but also detailed, field-proven protocols for the empirical determination of its key properties. Our approach is to empower the scientist with the causal logic behind experimental choices, ensuring a self-validating system for characterization.

Molecular Identity and Structural Features

The identity of a compound is its molecular structure, which dictates its intrinsic properties. This compound is a biphenyl derivative featuring key functional groups that define its chemical personality: a primary aromatic amine, a secondary N-methylated amide, and a biphenyl core.

The primary amine (-NH₂) is a weak base and a hydrogen bond donor, significantly influencing aqueous solubility and pKa. The N-methylbenzamide group contains a hydrogen bond acceptor (the carbonyl oxygen) and contributes to the molecule's polarity and crystalline packing potential. The biphenyl system provides a rigid, hydrophobic core, which is expected to decrease water solubility and increase lipophilicity.

Table 1: Core Molecular Identifiers for this compound

IdentifierValueSource
CAS Number 1335041-46-7CymitQuimica[1]
Molecular Formula C₁₄H₁₄N₂OCymitQuimica[1]
Molecular Weight 226.27 g/mol CymitQuimica[1]
IUPAC Name This compound
Synonyms 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamideCymitQuimica[1]
InChI Key FXYJOGOGMBDLHT-UHFFFAOYSA-NCymitQuimica[1]

General Synthetic Strategy

Understanding the synthesis of a molecule is crucial for anticipating potential impurities and for planning the production of analogs. A common and reliable method for synthesizing N-aryl benzamides involves the coupling of a carboxylic acid derivative with an aniline. A plausible route for this compound would proceed via an amide coupling reaction between a 4-nitrophenyl-substituted benzoic acid and methylamine, followed by the reduction of the nitro group to the primary amine. This multi-step process is a standard procedure in medicinal chemistry.[2][3]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction A 3-(4-Nitrophenyl)benzoic acid C Acyl Chloride Intermediate A->C Activation B Activating Agent (e.g., SOCl₂) E 3-(4-Nitrophenyl)-N-methylbenzamide C->E Amide Coupling D Methylamine (CH₃NH₂) D->E Amide Coupling G This compound (Final Product) E->G E->G Reduction F Reducing Agent (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: General workflow for the synthesis of this compound.

Key Physicochemical Properties and Experimental Protocols

The following sections detail the significance of critical physicochemical properties and provide standardized protocols for their experimental determination. In the absence of published experimental values, we include predicted values for guidance, understanding that these must be confirmed empirically.

Melting Point (MP)

Significance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities typically depress the melting point and broaden the range. This parameter is critical for quality control and provides insights into the material's solid-state stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on the widely used Thiele tube or modern digital melting point apparatus methods.[4][5][6][7]

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (open at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Caption: Workflow for experimental melting point determination.

Octanol-Water Partition Coefficient (LogP)

Significance: LogP is the measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic (ADME) properties, including membrane permeability, plasma protein binding, and volume of distribution.[8] A LogP value greater than 0 indicates a preference for the lipid phase (more hydrophobic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[9][10] For drug candidates, a LogP value is often targeted to be below 5, as per Lipinski's Rule of Five.[8]

Predicted Value: While no experimental value is available for the target compound, its isomer, N-(4-Aminophenyl)-3-methylbenzamide, has a predicted LogP of 3.48.[11] This suggests that this compound is likely a lipophilic compound with poor aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for LogP determination.[9]

  • Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[12]

  • Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (predicted to be n-octanol). The concentration should be below its saturation limit.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the saturated aqueous phase.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically for 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9][10]

G A Prepare Saturated n-Octanol and Water Phases C Mix Octanol Solution with Water Phase A->C B Dissolve Compound in n-Octanol B->C D Shake for 24h to Reach Equilibrium C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogP = log([Octanol]/[Aqueous]) F->G

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Significance: Aqueous solubility is a critical factor for drug absorption and bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant formulation challenges.[13] Solubility is typically pH-dependent for ionizable compounds. The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs, with an active pharmaceutical ingredient (API) considered "highly soluble" when its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2–6.8.[14]

Experimental Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at equilibrium.[14][15][16]

  • Media Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility, as recommended by regulatory guidelines.[14]

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-adsorption filter, e.g., PVDF) or centrifugation.

  • Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[16]

  • Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.

Ionization Constant (pKa)

Significance: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For this compound, two pKa values are relevant: one for the protonation of the basic primary aromatic amine (pKaH) and another for the deprotonation of the weakly acidic amide N-H.[17] The pKa of the aromatic amine will strongly influence the compound's solubility, lipophilicity, and receptor binding, as the charged (protonated) form is generally more water-soluble than the neutral form.

Experimental Protocol: Potentiometric or UV-Spectrophotometric Titration

These methods are standard for determining the pKa of ionizable compounds.[18][19]

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol-water if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode (for potentiometry) or in a cuvette inside a spectrophotometer with a pH probe.

  • Titration:

    • Potentiometry: Titrate the solution with a standardized acid (e.g., HCl) to determine the pKa of the amine. Record the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • Spectrophotometry: Measure the UV-Vis absorbance spectrum of the compound at various pH values. The protonated and neutral species will have different spectra. The pKa can be determined by plotting absorbance at a specific wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation.

  • Data Analysis: Use appropriate software to analyze the titration curve and calculate the pKa value(s). Multiple measurements are essential for accuracy.

Table 2: Summary of Physicochemical Properties and Methodologies

PropertySignificance for Drug DevelopmentPredicted ValueStandard Experimental Method
Melting Point Purity, identity, solid-state stabilityN/ACapillary Method (Digital Apparatus)
LogP Lipophilicity, membrane permeability, ADME~3.5 (based on isomer)Shake-Flask (n-Octanol/Water)
Aqueous Solubility Bioavailability, formulation designLow (inferred from LogP)Equilibrium Shake-Flask (pH 1.2-6.8)
pKa pH-dependent solubility, absorption, target bindingN/APotentiometric or Spectrophotometric Titration

Conclusion and Forward Look

This guide establishes a foundational understanding of this compound, a molecule with structural motifs common in medicinal chemistry. While a comprehensive experimental profile is yet to be published, the provided molecular identifiers, predicted properties, and detailed characterization protocols offer a clear and actionable path for any researcher or drug development professional. The predicted high lipophilicity (LogP ~3.5) suggests that aqueous solubility will be a primary challenge to overcome for potential therapeutic applications, making the empirical determination of its pH-solubility profile and pKa particularly critical. The methodologies outlined herein are not merely procedural steps but represent a robust, self-validating framework for generating the high-quality data necessary to advance a compound from the laboratory bench to clinical consideration.

References

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Spectroscopic Data for 3-(4-Aminophenyl)-N-methylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Aminophenyl)-N-methylbenzamide is a biphenylcarboxamide derivative with a structure that presents interesting features for spectroscopic analysis. As a molecule incorporating two distinct aromatic rings, an amide linkage, a secondary amine, and a methyl group, its characterization provides a practical case study for the application of modern spectroscopic techniques. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this compound and related analogues.

The accurate determination of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic methods offer a non-destructive and highly informative approach to confirming molecular identity and purity. This document is structured to not only present the predicted data but also to elucidate the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and energy, thereby providing a deeper understanding of the structure-spectra correlation.

Molecular Structure and Analytical Workflow

The analytical workflow for the comprehensive characterization of this compound is a multi-step process that ensures the unequivocal confirmation of its chemical structure. This process begins with the acquisition of data from orthogonal spectroscopic techniques, followed by a detailed analysis and interpretation of the resulting spectra.

Analytical_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation Structural Elucidation NMR_Spectroscopy->Structure_Elucidation Connectivity & Chemical Environment IR_Spectroscopy IR Spectroscopy IR_Spectroscopy->Structure_Elucidation Functional Groups Mass_Spectrometry Mass Spectrometry Mass_Spectrometry->Structure_Elucidation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Analytical workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

Rationale for Prediction: The predicted chemical shifts are based on the analysis of substituent effects on the aromatic rings and comparison with known data for similar benzamide and biphenyl structures. The electron-donating amino group on one ring and the electron-withdrawing amide group on the other will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H (Amide)~8.0 - 8.5Broad Singlet-
H-2', H-6'~7.4 - 7.6Doublet~8.5
H-3', H-5'~6.7 - 6.9Doublet~8.5
H-2~7.9 - 8.1Singlet-
H-4~7.6 - 7.8Doublet~7.8
H-6~7.7 - 7.9Doublet~7.8
H-5~7.4 - 7.6Triplet~7.8
N-H₂ (Amine)~3.5 - 4.5Broad Singlet-
N-CH₃~2.9 - 3.1Doublet~4.5
Predicted ¹³C NMR Data

Rationale for Prediction: The predicted ¹³C NMR chemical shifts are based on established additive models for substituted benzene rings and known shifts for amide and methyl carbons. The carbons directly attached to the nitrogen and carbonyl groups will be significantly deshielded.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~167 - 170
C-4'~145 - 148
C-1'~128 - 131
C-3~135 - 138
C-1~134 - 137
C-2', C-6'~128 - 130
C-6~128 - 130
C-5~127 - 129
C-2~125 - 127
C-4~122 - 124
C-3', C-5'~114 - 116
N-CH₃~26 - 28
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with proton decoupling.

    • A 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Data

Rationale for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in this compound, including N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine, asymmetric & symmetric)3400 - 3200Medium-Strong
N-H Stretch (Amide)3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic, CH₃)2950 - 2850Weak-Medium
C=O Stretch (Amide I)1650 - 1630Strong
N-H Bend (Amide II)1570 - 1515Medium-Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch (Amide)1420 - 1380Medium
C-N Stretch (Aromatic Amine)1340 - 1250Medium-Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data

Rationale for Prediction: The molecular weight is calculated from the molecular formula (C₁₄H₁₄N₂O). The predicted fragmentation pattern is based on the known fragmentation pathways of benzamides and aromatic amines, which typically involve cleavage of the amide bond and fragmentation of the aromatic rings.

Ion Predicted m/z Identity
[M]⁺226Molecular Ion
[M-CH₃NH]⁺195Loss of methylamine
[C₇H₅O]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation
[C₆H₆N]⁺92Aniline radical cation
Predicted Fragmentation Pathway

Fragmentation_Pathway M_plus [M]⁺˙ m/z = 226 fragment_1 [M-CH₃NH]⁺ m/z = 195 M_plus->fragment_1 -CH₃NH fragment_2 [C₇H₅O]⁺ m/z = 105 M_plus->fragment_2 α-cleavage fragment_4 [C₆H₆N]⁺ m/z = 92 M_plus->fragment_4 cleavage fragment_3 [C₆H₅]⁺ m/z = 77 fragment_2->fragment_3 -CO

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

    • EI (with GC-MS): Inject the sample solution into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities before it enters the EI source.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

  • Data Analysis: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. While the data presented in this guide is predictive, it is grounded in the fundamental principles of spectroscopy and corroborated by data from structurally related compounds. The detailed experimental protocols provide a standardized approach for obtaining high-quality data. This technical guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound and facilitating its further investigation in various scientific disciplines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Crystal Structure Analysis of 3-(4-Aminophenyl)-N-methylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Understanding the three-dimensional conformation, intermolecular interactions, and crystal packing of benzamide derivatives is paramount for effective structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-(4-Aminophenyl)-N-methylbenzamide, a molecule of interest for its potential applications in drug discovery. While a published crystal structure for this specific compound is not available as of this writing, this document serves as a master protocol, guiding researchers through the entire workflow from crystal growth to final structural validation. To provide concrete examples, crystallographic data from a closely related analogue, N-(4-methylphenyl)benzamide, will be used to illustrate key data presentation and analysis steps.

Introduction: The Significance of Structural Insight

In the landscape of drug development, the precise knowledge of a molecule's three-dimensional structure is not merely academic; it is a critical asset that informs lead optimization, predicts physicochemical properties, and elucidates mechanisms of action. Benzamide derivatives, known for their diverse biological activities, often function by presenting a specific pharmacophore geometry to a biological target.[1][2] The central amide bond's planarity, the torsion angles between the aromatic rings, and the supramolecular synthons formed via hydrogen bonding dictate how the molecule is recognized by a receptor and how it behaves in a solid-state formulation.

The analysis of this compound (Figure 1) is motivated by the need to understand these very features. Its structure combines a biphenyl system with a secondary amide, offering multiple sites for hydrogen bonding (the primary amine and the N-H of the amide) and potential for π-π stacking interactions. A definitive crystal structure analysis provides empirical answers to key questions for drug development professionals:

  • What is the preferred solid-state conformation of the molecule?

  • What is the dihedral angle between the two phenyl rings?

  • Which hydrogen bond donors and acceptors are engaged in the crystal lattice?

  • How do these intermolecular interactions influence crystal packing, and by extension, properties like solubility and stability?

This guide provides the expert-level protocol to answer these questions authoritatively.

Figure 1: Chemical Structure of this compound.

Experimental & Computational Methodology

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous experimental technique and robust computational analysis.[3] The causality behind each step is critical for success.

Synthesis and High-Purity Recrystallization

The prerequisite for any crystallographic study is a highly pure sample (>98%). Amide coupling reactions followed by purification, typically via column chromatography, are standard methods for synthesizing the target compound.[1][4]

Protocol for Purity Assessment:

  • Initial Analysis: Confirm the identity and preliminary purity of the synthesized powder using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Chromatographic Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). An isocratic or gradient method should be developed to ensure no significant impurities are co-eluting. A purity level of >98% is the target for proceeding to crystallization trials.

Protocol for Single Crystal Growth

Growing a single crystal of sufficient size (>0.1 mm) and quality (no significant cracks or twinning) is often the most challenging step.[3] The goal is to allow molecules to slowly and orderly assemble into a crystal lattice from a supersaturated solution.[5]

Causality of Method Selection: The choice of crystallization method is dictated by the compound's solubility profile. Slow evaporation is effective for moderately volatile solvents, while vapor diffusion is superior for achieving slow changes in supersaturation, often yielding higher quality crystals.[6][7]

Step-by-Step Crystal Growth Protocol (Vapor Diffusion):

  • Solvent Screening: In small vials, test the solubility of ~5 mg of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran). Identify a "good" solvent in which the compound is readily soluble.

  • Anti-Solvent Selection: Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble but is miscible with the "good" solvent (e.g., hexane, diethyl ether, water).

  • Vial Preparation:

    • In a small, narrow vial (e.g., 400 µL), dissolve 5-10 mg of the pure compound in the minimum amount of the "good" solvent (e.g., tetrahydrofuran) to achieve full dissolution.

    • Place this small vial inside a larger vial (e.g., 4 mL).

    • Carefully add 1-2 mL of the "anti-solvent" (e.g., hexane) to the larger vial, ensuring it does not mix with the solution in the inner vial.

  • Incubation: Seal the larger vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution. This gradually decreases the compound's solubility, leading to slow crystallization over several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest one using a cryo-loop or a mounted needle.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. Modern diffractometers automate much of this process.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Mount the selected crystal onto a goniometer head. For data collection at low temperatures (recommended to reduce thermal motion), the crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K).

  • Instrumentation: Utilize a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The instrument software will then automatically index these spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete, highly redundant dataset. This involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam.

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (e.g., Lorentz and polarization effects), and performs an absorption correction. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Validation

This computational workflow transforms the raw diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal.

G cluster_exp Experimental cluster_comp Computational DataCollection SC-XRD Data Collection DataProcessing Data Integration & Reduction DataCollection->DataProcessing Raw Images StructureSolution Structure Solution (SHELXS / Direct Methods) DataProcessing->StructureSolution HKL File StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement Initial Model Validation Structure Validation (PLATON / checkCIF) StructureRefinement->Validation Refined Model Validation->StructureRefinement Feedback for Model Correction Visualization Visualization (Mercury) Validation->Visualization Final CIF File Final Final Structural Report & Publication Visualization->Final

Diagram 1: Experimental and computational workflow for crystal structure analysis.

Step-by-Step Protocol:

  • Structure Solution: Using a program like SHELXS , the phase problem is solved using direct methods. This statistical approach generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Initial Refinement: This initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL . Initially, atoms are refined isotropically (with spherical thermal parameters).

  • Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined anisotropically, allowing their thermal displacement parameters to be modeled as ellipsoids. This more accurately represents their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., AFIX instructions in SHELXL) and refined using a riding model. Key H-atoms, like those on the amine and amide nitrogens, may often be located in the difference Fourier map and refined freely.

  • Validation and Finalization: The refined structure is rigorously validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric reasonableness, missed symmetry, and other potential issues. The refinement is considered complete when key indicators (R1, wR2, and Goodness-of-Fit) converge to low values and the residual electron density map is flat.

Structural Analysis: Interpreting the Results

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides the desired molecular and packing insights.

Note: As no experimental data for this compound is publicly available, the following tables are populated with data from the published crystal structure of a related compound, N-(4-methylphenyl)benzamide, to serve as a realistic and illustrative example.

Crystallographic Data and Refinement Details

This table summarizes the foundational data from the X-ray diffraction experiment.

Parameter Illustrative Value (N-(4-methylphenyl)benzamide)
Chemical FormulaC₁₄H₁₃NO
Formula Weight211.25
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)9.1117 (3)
b (Å)9.8336 (2)
c (Å)26.0616 (10)
α, β, γ (°)90, 90, 90
Volume (ų)2335.14 (13)
Z (molecules/unit cell)8
Temperature (K)295 (2)
Radiation typeMo Kα
Final R1 [I > 2σ(I)]0.038
Final wR2 (all data)0.105
Goodness-of-fit (S)1.03
Molecular Conformation: Bond Lengths and Angles

The analysis of intramolecular geometry reveals the molecule's precise 3D shape, highlighting any strain or unusual bonding characteristics.

Bond / Angle Illustrative Value (Å or °) Description
C=O (Amide)1.233 (2)Carbonyl bond length
C-N (Amide)1.345 (2)Amide C-N bond length, showing partial double bond character
N-H (Amide)0.826 (14)Amide N-H bond length
C-C (inter-ring)N/AFor the target molecule, this would define the biphenyl link
Dihedral Angle28.9 (1)Angle between the two aromatic ring planes
Supramolecular Assembly: Intermolecular Interactions

For drug development professionals, this is a crucial part of the analysis. It details the non-covalent interactions that govern crystal packing and can inform formulation and polymorph screening. The primary amine and secondary amide in this compound are expected to form a robust hydrogen-bonding network.

G cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Equivalent) cluster_mol3 Molecule C cluster_mol4 Molecule D N1_A N1-H O1_B O1=C N1_A->O1_B N-H···O H-Bond (Forms Centrosymmetric Dimer) O1_A O1=C N1_B N1-H NH2_C H₂N- O1_D O1=C NH2_C->O1_D N-H···O H-Bond (Links Dimers into Sheets) O1_C O1=C NH2_D H₂N-

Diagram 2: Hypothetical hydrogen-bonding scheme for this compound.
Interaction Type Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Symmetry Operator
Hydrogen BondN1-H1N···O12.9208 (14)164.2 (15)x, 1/2-y, -1/2+z

In the example, a single N-H···O hydrogen bond links molecules into chains. In the target molecule, one would expect additional N-H···O or N-H···N bonds involving the primary amine, likely creating a more complex 2D or 3D network.

Discussion: From Structure to Application

The structural data, once obtained, provides a powerful predictive tool. The dihedral angle between the phenyl rings is a key conformational parameter that can be correlated with binding affinity at a target receptor. A relatively twisted conformation, as seen in the example data, may be necessary to fit into a specific binding pocket.

The hydrogen bonding analysis is fundamental for solid-form development. A strong, directional hydrogen bond network, as hypothesized in Diagram 2, suggests a thermodynamically stable crystal lattice. This stability can translate to a desirable high melting point and low hygroscopicity. Visualizing the packing using software like Mercury can reveal channels or voids in the crystal lattice, which could potentially accommodate solvent molecules, alerting scientists to the possibility of solvate formation. This structural knowledge is invaluable for anticipating and solving potential challenges in drug formulation and manufacturing.

Conclusion

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, offering unparalleled insight for researchers in drug discovery and development. This guide has outlined a comprehensive, best-practice workflow for the crystal structure analysis of this compound. By following these self-validating protocols—from meticulous crystal growth to rigorous computational refinement and detailed interaction analysis—scientists can generate the high-quality structural data needed to accelerate their research, optimize molecular design, and make informed decisions in the development of new therapeutics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

  • Spek, A. L. (n.d.). PLATON, A Multipurpose Crystallographic Tool. Utrecht University. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
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  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. [Link]

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  • Bruno, I. J., et al. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 52(Pt 4), 748–757. [Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 - new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

  • Jin, L. H., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 850–861. [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Wikipedia contributors. (2024). Recrystallization (chemistry). Wikipedia, The Free Encyclopedia. [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments), (97), e52524. [Link]

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An In-Depth Technical Guide to the Potential Biological Targets of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the novel compound, 3-(4-Aminophenyl)-N-methylbenzamide. While direct empirical data for this specific molecule is not yet prevalent in published literature, its core structure incorporates key pharmacophoric elements found in potent modulators of critical enzyme families, particularly those involved in epigenetic regulation. This document synthesizes information from structurally related compounds to hypothesize primary target classes, including sirtuins (SIRTs) and histone deacetylases (HDACs). We present a logical, multi-stage experimental workflow, from initial in silico screening and enzymatic assays to cellular target engagement and unbiased proteomic approaches, designed to rigorously elucidate the compound's mechanism of action. Detailed protocols, data interpretation strategies, and illustrative diagrams are provided to guide researchers in drug development and chemical biology in their investigation of this and similar novel chemical entities.

Introduction and Structural Rationale

The compound this compound is a biphenylcarboxamide derivative. Its structure, featuring a benzamide core, is a privileged scaffold in medicinal chemistry, frequently associated with enzyme inhibition. The aminophenyl and N-methylbenzamide moieties are present in numerous bioactive molecules, suggesting a high potential for interaction with specific biological macromolecules.

Analysis of public and proprietary databases reveals a gap in the characterization of this compound. However, extensive research on structurally analogous compounds provides a strong basis for forming initial hypotheses about its biological activity. Notably, benzamide derivatives have been extensively developed as inhibitors of NAD+-dependent protein deacetylases, known as sirtuins, and zinc-dependent histone deacetylases (HDACs).[1][2][3][4][5][6] For instance, compounds with a 3-substituted benzamide scaffold have shown potent and selective inhibition of SIRT2, a target implicated in neurodegenerative diseases and cancer.[1][2][3][7] Furthermore, N-(aminophenyl)benzamide structures are core to several established HDAC inhibitors.[5][6] This structural precedent forms the logical foundation for the targeted investigation outlined in this guide.

Hypothesized Primary Target Classes

Based on the analysis of structurally related inhibitors, we propose the following enzyme families as high-probability targets for this compound.

Sirtuin (SIRT) Family of Deacetylases

The sirtuins are a class of NAD+-dependent enzymes that remove acetyl and other acyl groups from lysine residues on a multitude of protein substrates. Their roles in metabolism, DNA repair, and inflammation make them attractive therapeutic targets.

  • Primary Hypothesis: this compound acts as an inhibitor of SIRT2.

  • Rationale: Numerous potent and selective SIRT2 inhibitors are based on a 3-substituted benzamide or nicotinamide scaffold.[1][7] The overall shape and hydrophobicity of the subject molecule may allow it to fit within the substrate-binding pocket of SIRT2.

Histone Deacetylase (HDAC) Family

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a validated class of anti-cancer agents.

  • Primary Hypothesis: this compound inhibits Class I or Class II HDACs.

  • Rationale: The N-(2-aminophenyl)benzamide moiety is a key pharmacophore in several potent, isotype-selective HDAC inhibitors, such as MGCD0103 (Mocetinostat).[5][6] This structural feature often coordinates with the zinc ion in the HDAC active site.

DNA Methyltransferases (DNMTs)

DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification.

  • Secondary Hypothesis: The compound may exhibit inhibitory activity against DNMTs.

  • Rationale: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been identified as inhibitors of DNMT1 and DNMT3A.[8] While the substitution pattern is different, the shared aminophenyl-benzamide core warrants investigation.

A Multi-Stage Workflow for Target Identification and Validation

We propose a systematic, tiered approach to definitively identify and characterize the biological targets of this compound. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

G cluster_0 Stage 1: Initial Screening & Hypothesis Testing cluster_1 Stage 2: Cellular Target Engagement & Functional Impact cluster_2 Stage 3: Unbiased Target Discovery A In Silico Docking (SIRT1-7, HDAC1-11, DNMTs) B In Vitro Enzymatic Assays (Primary Screen) A->B Guide Assay Selection C IC50 Determination (Dose-Response) B->C Identify Hits D Cellular Thermal Shift Assay (CETSA) or NanoBRET™ C->D Validate Primary Hits G Compound Immobilization (Affinity Resin Synthesis) C->G Identify Off-Targets / Deconvolve MoA E Target-Specific Biomarker Assays (e.g., α-tubulin or Histone Acetylation) D->E Confirm Target Binding F Phenotypic Assays (Proliferation, Apoptosis, etc.) E->F Link Target to Cellular Function H Affinity Purification-Mass Spectrometry (AP-MS) G->H I Data Analysis & Hit Validation H->I I->D Validate Novel Hits

Figure 1: A multi-stage workflow for target identification.

Stage 1: In Silico and In Vitro Screening

The initial stage focuses on rapidly testing our primary hypotheses using computational and biochemical methods.

3.1.1 Molecular Docking (In Silico)

  • Objective: To predict the binding affinity and pose of this compound within the active sites of human sirtuins (SIRT1-7), HDACs (Class I, II, IV), and DNMTs.

  • Causality: Docking studies provide a structural hypothesis for binding and can help prioritize which enzymes to screen biochemically. A favorable predicted binding energy suggests a higher probability of interaction.

3.1.2 In Vitro Enzymatic Inhibition Assays

  • Objective: To quantify the inhibitory activity of the compound against a panel of purified recombinant enzymes.

  • Protocol: A typical protocol for a fluorogenic SIRT2 assay is provided below. Similar commercially available kits can be used for other SIRTs and HDACs.

Experimental Protocol: Fluorogenic SIRT2 Deacetylase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • SIRT2 Enzyme: Recombinant human SIRT2, diluted in Assay Buffer to 2x final concentration.

    • Substrate: Fluorogenic acetylated peptide substrate (e.g., Ac-Lys(Ac)-AMC), diluted to 2x final concentration.

    • NAD+: Diluted in Assay Buffer to 2x final concentration.

    • Test Compound: this compound, serially diluted in DMSO, then further diluted in Assay Buffer to 2x final concentration.

    • Developer Solution: Trypsin and Nicotinamide in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 2x Test Compound solution to appropriate wells. Add 5 µL of Assay Buffer with DMSO for positive and negative controls.

    • Add 5 µL of 2x SIRT2 enzyme solution to all wells except negative controls (add 5 µL Assay Buffer instead).

    • Add 5 µL of 2x NAD+ solution to all wells.

    • Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of 2x Substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 10 µL of Developer Solution.

    • Incubate for 20 minutes at 37°C.

    • Read fluorescence (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • For hits showing >50% inhibition in the primary screen, perform a dose-response experiment with a 10-point serial dilution to determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothesized Target Class Primary Screening Panel Assay Principle
SirtuinsSIRT1, SIRT2, SIRT3, SIRT5Fluorogenic peptide deacetylation
HDACsHDAC1, HDAC3, HDAC6, HDAC8Fluorogenic peptide deacetylation
DNMTsDNMT1, DNMT3AMethylation-sensitive fluorescence

Table 1: Proposed primary in vitro screening panel.

Stage 2: Cellular Target Engagement and Functional Assays

This stage aims to confirm that the compound interacts with its putative target in a complex cellular environment and elicits a biological response.

3.2.1 Cellular Target Engagement

  • Objective: To verify direct binding of the compound to the target protein in intact cells.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Self-Validation: A positive result (a shift in the melting temperature of the target protein only in the presence of the compound) is direct evidence of physical interaction in the cell.

3.2.2 Target-Specific Biomarker Assays

  • Objective: To measure the downstream consequences of target inhibition.

  • Causality: If the compound inhibits SIRT2, we expect to see an increase in the acetylation of its primary cytoplasmic substrate, α-tubulin.[1][2] If it inhibits Class I HDACs, we expect hyperacetylation of core histones (e.g., H3K9ac, H4K16ac). These assays link target engagement to a direct biochemical outcome.

Experimental Protocol: Western Blot for α-Tubulin Acetylation

  • Cell Treatment: Plate a relevant cell line (e.g., HeLa or a neuroblastoma line like SH-SY5Y) and treat with varying concentrations of this compound for 4-24 hours. Include a known SIRT2 inhibitor as a positive control.

  • Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C: anti-acetylated-α-tubulin (K40) and anti-α-tubulin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize the acetylated-tubulin signal to the total tubulin signal.

G cluster_pathway SIRT2 Signaling Pathway Compound 3-(4-Aminophenyl) -N-methylbenzamide SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-Tubulin (Ac-K40) MT_Stability Microtubule Stability Tubulin_Ac->MT_Stability Increased Tubulin->Tubulin_Ac

Figure 2: Hypothesized inhibition of the SIRT2 pathway.

Stage 3: Unbiased Proteome-Wide Target Identification

To identify all potential binding partners (including off-targets) and to deconvolve the mechanism of action if the initial hypotheses are incorrect, an unbiased approach is essential.

  • Objective: To capture and identify all cellular proteins that bind to this compound.

  • Methodology: Affinity Purification coupled with Mass Spectrometry (AP-MS). This involves synthesizing a version of the compound that is attached to a solid support (e.g., Sepharose beads) via a chemical linker. This "bait" is then incubated with cell lysate to "pull down" interacting proteins, which are subsequently identified by mass spectrometry.

  • Authoritative Grounding: This is a gold-standard chemical proteomics technique for target deconvolution. The inclusion of a competitor control (incubation with beads in the presence of excess free compound) is a self-validating step to distinguish specific binders from non-specific background proteins.

Conclusion

The rational, evidence-based investigation of novel chemical matter is fundamental to modern drug discovery. While this compound is an under-characterized molecule, its structural similarity to known epigenetic modulators provides a strong foundation for targeted inquiry. The multi-stage workflow presented in this guide—progressing from in silico prediction and biochemical screening to cellular validation and unbiased proteomics—offers a robust and self-validating pathway to comprehensively define its biological targets and mechanism of action. This systematic approach not only maximizes the probability of success but also ensures scientific rigor in the characterization of this promising compound.

References

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). This study explores SIRT2 inhibitors based on the 3-aminobenzyloxy nicotinamide scaffold, contributing to the discovery of potent and selective SIRT2 inhibitors.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. This paper describes the design and synthesis of analogues of SGI-1027 as inhibitors of DNA methyltransferases.
  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (n.d.). PubMed Central. This study focuses on optimizing the potency of SIRT2 inhibitors containing the 3-(benzylsulfonamido)benzamide scaffold.
  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (n.d.). PubMed Central. This paper describes the optimization of SIRT2 inhibitors containing the neuroprotective sulfobenzoic acid scaffold.
  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. (n.d.). ChemicalBook.
  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). (n.d.). PubMed Central. This article reports on the development of SIRT2 inhibitors based on the 3-(N-arylsulfamoyl)benzamide scaffold.
  • Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. This review discusses the development of various small molecule sirtuin inhibitors, including those with benzamide structures.
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). Journal of Medicinal Chemistry. This paper describes the design and biological evaluation of MGCD0103, an isotype-selective HDAC inhibitor.
  • Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. (n.d.). ACS Publications. Further details on the HDAC inhibitor MGCD0103.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Aminophenyl)-N-methylbenzamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of the interactions between the small molecule 3-(4-Aminophenyl)-N-methylbenzamide and a putative protein target. As the specific biological target for this compound is not publicly established, this document will delineate a universally applicable workflow, using a hypothetical protein kinase as a representative target class to illustrate the principles and protocols. This approach ensures that the methodologies described herein are readily adaptable to various research contexts.

The core philosophy of this guide is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Each step is not merely a procedural instruction but is accompanied by an in-depth explanation of the underlying scientific rationale, empowering the researcher to make informed decisions throughout the modeling cascade.

Part 1: Foundational Principles and Strategic Overview

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions that would otherwise require extensive and resource-intensive laboratory experimentation.[1][2][3] The primary objective of modeling the interaction of a ligand like this compound with its protein target is to elucidate the binding mode, predict the binding affinity, and understand the dynamics of the complex. This knowledge is pivotal for lead optimization and rational drug design.

The Hierarchical Nature of In Silico Modeling

Our approach is hierarchical, starting with less computationally expensive methods to rapidly screen possibilities and progressing to more rigorous, and costly, techniques to refine and validate our predictions. This tiered strategy maximizes efficiency and confidence in the final results.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Refinement & Dynamic Analysis cluster_2 Phase 3: Quantitative Prediction Ligand & Protein Preparation Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD) Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics (MD) Simulation->Binding Free Energy Calculation

Figure 1: A hierarchical workflow for in silico modeling of ligand-protein interactions.

Part 2: Ligand and Protein Structure Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. "Garbage in, garbage out" is a well-worn but critical axiom in computational chemistry.

Ligand Preparation: this compound

The initial step involves generating a high-quality 3D conformation of this compound.

Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software.[4]

  • Convert to 3D: Utilize a program like Open Babel or the ligand preparation tools within software suites like Schrödinger or MOE to convert the 2D structure into a 3D conformation.

  • Ionization and Tautomeric States: It is crucial to determine the most probable ionization state and tautomer of the ligand at physiological pH (typically 7.4). Tools like Schrödinger's LigPrep or ChemAxon's Marvin can enumerate possible states. For this compound, the primary amine is the most likely site of protonation.

  • Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., OPLS, MMFF94) to relieve any steric clashes and obtain a low-energy conformation.

Protein Target Preparation

For this guide, we will assume a hypothetical kinase as the target. The general principles, however, are broadly applicable.

Protocol: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this provides valuable information about the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding.[5][6] Water molecules that are observed to mediate key interactions between the protein and a known ligand may be retained.

  • Handling Missing Residues and Loops: PDB structures often have missing residues or entire loops due to a lack of clear electron density. These must be modeled in using tools like MODELLER or the protein preparation wizard in Schrödinger Maestro.

  • Protonation and Tautomeric States of Residues: Assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH. The H++ server or PROPKA are excellent resources for this.

  • Assigning Partial Charges and Atom Types: A force field (e.g., AMBER, CHARMM, OPLS) must be applied to the protein to assign partial charges and atom types to each atom.[7][8] This is a critical step for all subsequent calculations.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relax the added hydrogen atoms and relieve any steric clashes, while keeping the heavy atoms fixed to preserve the experimental geometry.

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[1][9] It is a powerful tool for virtual screening and for generating an initial hypothesis of the binding mode.

The Rationale Behind Docking

Docking algorithms explore the conformational space of the ligand within the defined binding site of the protein and use a scoring function to rank the generated poses. The scoring function is a simplified mathematical model that approximates the binding free energy.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[10][11]

  • Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the active site of the protein.[10][11] If a co-crystallized ligand is present in the experimental structure, the grid box should be centered on its location. For a new target, the binding pocket can be identified using pocket detection algorithms.

  • Run Docking Simulation: Execute the docking calculation using the Vina executable.[12][13] Vina will generate a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

  • Analyze Docking Results: The output poses should be visually inspected to assess their plausibility. Key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues should be analyzed. The pose with the best score and the most chemically sensible interactions is typically selected for further analysis.

G cluster_0 Docking Workflow Prepared Protein (PDBQT) Prepared Protein (PDBQT) Define Grid Box Define Grid Box Prepared Protein (PDBQT)->Define Grid Box Run Vina Run Vina Define Grid Box->Run Vina Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) Prepared Ligand (PDBQT)->Run Vina Analyze Poses & Scores Analyze Poses & Scores Run Vina->Analyze Poses & Scores

Figure 2: A schematic of the molecular docking workflow using AutoDock Vina.

Part 4: Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[14][[“]] This is crucial for assessing the stability of the docked pose and for understanding the role of protein flexibility in ligand binding.

The Value of Simulating Motion

MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities over time.[14] This allows for the analysis of conformational changes, the stability of key interactions, and the role of solvent.

Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Combine Protein and Ligand: Merge the coordinates of the best-docked pose of this compound with the prepared protein structure.

    • Generate Ligand Topology: Generate the force field parameters (topology) for the ligand. This is a critical and complex step. The CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) are commonly used for small molecules.[7][16]

    • Solvation: Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).[16][17]

    • Adding Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.[7][16]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.[17]

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two phases:

    • NVT (Canonical) Ensemble: Equilibrate the temperature while keeping the volume constant.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the pressure while keeping the temperature constant.[16]

  • Production MD: Run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Interaction Energy: To calculate the non-bonded interaction energy between the ligand and the protein.

G cluster_0 MD Simulation Workflow System Setup System Setup (Solvation & Ionization) Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Sources

An In-Depth Technical Guide to 3-(4-Aminophenyl)-N-methylbenzamide Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 3-(4-aminophenyl)-N-methylbenzamide derivatives and their analogs as potent kinase inhibitors. This class of compounds has emerged as a promising scaffold for the development of targeted therapies, particularly in the context of hematological malignancies and other cancers driven by aberrant kinase activity. This document details the synthetic methodologies for accessing these compounds, provides step-by-step protocols for their biological characterization, and explores the intricate relationship between their chemical structure and inhibitory potency against key oncogenic kinases such as ABL, KIT, and FLT3. Furthermore, we delve into the downstream cellular consequences of inhibiting these kinases and discuss the pharmacokinetic considerations crucial for the translation of these promising molecules into clinical candidates.

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, with drugs like imatinib demonstrating the profound clinical impact of targeting specific oncogenic drivers. Within this landscape, the N-phenylbenzamide scaffold has emerged as a "privileged structure," capable of interacting with the ATP-binding site of a variety of kinases.

The this compound core represents a key evolution of this scaffold. The presence of the aminophenyl group provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the journey of these molecules from chemical synthesis to their potential as targeted therapeutic agents.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy, involving the formation of an amide bond between a substituted benzoic acid and an aniline derivative. A common and efficient route involves the reduction of a nitro group to the key amine functionality in a late-stage transformation.

General Synthetic Scheme

A representative synthetic route to the core scaffold is outlined below. This multi-step process begins with the coupling of a substituted benzoic acid with p-nitroaniline, followed by the reduction of the nitro group to afford the desired aminophenyl moiety.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A Substituted Benzoic Acid C N-(4-nitrophenyl)benzamide intermediate A->C Coupling Agent (e.g., SOCl2, EDCI) B p-Nitroaniline B->C D N-(4-nitrophenyl)benzamide intermediate E This compound Derivative D->E Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C)

Caption: General Synthetic Workflow for this compound Derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-Aminophenyl)-3-methylbenzamide

This protocol provides a detailed method for the synthesis of a representative compound, N-(4-aminophenyl)-3-methylbenzamide.

Step 1: Synthesis of 3-methyl-N-(4-nitrophenyl)benzamide

  • To a solution of 3-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux for several hours to form the acyl chloride.

  • In a separate flask, dissolve p-nitroaniline in a dry aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add the freshly prepared 3-methylbenzoyl chloride to the p-nitroaniline solution.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)benzamide intermediate.

Step 2: Synthesis of N-(4-Aminophenyl)-3-methylbenzamide

  • Dissolve the crude 3-methyl-N-(4-nitrophenyl)benzamide in ethanol.

  • Add iron powder and an aqueous solution of ammonium chloride.

  • Reflux the reaction mixture for 2 hours.[1]

  • While hot, filter the reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization or column chromatography to yield N-(4-aminophenyl)-3-methylbenzamide with high purity.[1]

Mechanism of Action: Targeting Oncogenic Kinase Signaling

Derivatives of this compound primarily exert their biological effects by acting as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, these small molecules prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival. Key kinase targets for this class of compounds include FLT3, ABL, and KIT, all of which are implicated in various hematological malignancies.

Inhibition of the FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, which promote cell proliferation and inhibit apoptosis.

FLT3_Pathway cluster_downstream Downstream Signaling Cascades FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK Inhibitor 3-(4-Aminophenyl)- N-methylbenzamide Derivative Inhibitor->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Inhibition of the FLT3 Signaling Pathway by this compound Derivatives.

Small molecule inhibitors based on the this compound scaffold have been shown to potently inhibit FLT3 kinase activity. For instance, a series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives were developed as covalent FLT3 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against FLT3-dependent AML cell lines like MOLM-13 and MV4-11.[2][3] These inhibitors effectively block the phosphorylation of FLT3 and its downstream signaling partners, leading to cell cycle arrest and apoptosis.[2]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by systematic structure-activity relationship (SAR) studies. These studies involve the synthesis of a series of analogs with modifications at various positions of the molecule and the evaluation of their biological activity.

Key Structural Modifications and Their Impact on Activity

The SAR for this class of compounds can be broadly divided into modifications of three key regions: the benzamide ring, the N-methyl group, and the aminophenyl ring.

  • Benzamide Ring Substituents: The substitution pattern on the benzamide ring can significantly influence kinase binding affinity and selectivity. For example, in a series of 4-(arylaminomethyl)benzamide derivatives, the introduction of a trifluoromethyl group on the benzamide ring was found to enhance inhibitory activity against certain kinases.[4]

  • N-Methyl Group: While the N-methyl group is a common feature, its replacement with other small alkyl groups or its removal can impact potency and pharmacokinetic properties.

  • Aminophenyl Ring Modifications: The amino group on the phenyl ring is a critical handle for introducing larger and more complex substituents. These modifications are often designed to interact with specific pockets within the kinase active site to enhance potency and selectivity. For example, in the development of ABL inhibitors, the aminophenyl moiety is often extended with groups that can interact with the allosteric pocket of the kinase.[4]

The following diagram illustrates the key regions for SAR exploration on the this compound scaffold.

Caption: Key Regions for Structure-Activity Relationship (SAR) Studies.

Biological Evaluation: In Vitro and Cellular Assays

The biological evaluation of this compound derivatives is a multi-step process that begins with in vitro kinase inhibition assays and progresses to cellular assays to assess their anti-proliferative and pro-apoptotic effects.

In Vitro Kinase Inhibition Assays

A variety of in vitro assays can be employed to determine the potency of these compounds against specific kinases. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.

5.1.1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput and sensitive method that measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or a DMSO control to the wells and incubate to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert the ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5]

5.1.2. Radiometric Kinase Assay

This is a classic and highly sensitive method that uses a radiolabeled ATP analog ([γ-³²P]ATP or [γ-³³P]ATP) to track the phosphorylation of a substrate.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and a buffer containing MgCl₂.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter paper extensively to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Assays

Cellular assays are essential to confirm that the in vitro kinase inhibition translates into a desired biological effect in a relevant cellular context.

5.2.1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11 for FLT3-ITD positive AML) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to the wells.

  • Incubation: Incubate for a few hours to allow for the formation of formazan crystals (MTT) or the generation of a luminescent signal (CellTiter-Glo®).

  • Signal Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For CellTiter-Glo®, measure the luminescence.

  • GI50/IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth or viability.

5.2.2. Western Blot Analysis for Target Engagement

Western blotting is used to assess the phosphorylation status of the target kinase and its downstream signaling proteins.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specific time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-FLT3, FLT3, p-STAT5, STAT5).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Pharmacokinetic Properties

The successful development of a kinase inhibitor requires not only potent and selective activity but also favorable pharmacokinetic (PK) properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.

General Pharmacokinetic Profile of N-Phenylbenzamide Kinase Inhibitors

Many N-phenylbenzamide-based kinase inhibitors are orally bioavailable. Their metabolism is often mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[6] These compounds are typically highly protein-bound in plasma and are predominantly eliminated through the feces.[6]

Preclinical Pharmacokinetic Assessment

Early assessment of PK properties is crucial in the drug discovery process. Key parameters to evaluate include:

  • Solubility: The aqueous solubility of a compound can impact its absorption.

  • Permeability: The ability of a compound to cross cell membranes is a key determinant of its oral bioavailability.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the rate of metabolic clearance.

  • In Vivo Pharmacokinetics: Studies in animal models (e.g., mice, rats) are conducted to determine key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which reflects the overall drug exposure.

    • t1/2: Elimination half-life.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.

Data Summary

The following table summarizes the biological activity of selected this compound derivatives and analogs from the literature. This data provides a snapshot of the potential of this scaffold as a source of potent kinase inhibitors.

Compound IDTarget Kinase(s)Cell LineIC50/GI50 (nM)Reference
AKE-72 BCR-ABL, BCR-ABL (T315I)K-562, Ba/F3< 0.5 (BCR-ABL), 9 (BCR-ABL T315I), < 10 (K-562 GI50)[7][8][9]
CHMFL-ABL/KIT-155 ABL, c-KITK562, GIST-T146 (ABL), 75 (c-KIT)[10]
Compound F15 FLT3MOLM-13, MV4-11253 (MOLM-13), 91 (MV4-11)[2]
Compound 11 EGFR-91% inhibition at 10 nM[4]
Compound 13 EGFR-92% inhibition at 10 nM[4]

Future Perspectives and Conclusion

The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. The wealth of SAR data and the established synthetic routes provide a solid foundation for the continued development of novel therapeutic agents.

Future efforts in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific kinases or even particular mutant forms of a kinase to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations that emerge during treatment.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the ADME properties of these compounds to improve their oral bioavailability, metabolic stability, and overall drug-like characteristics.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold to inhibit other kinase targets implicated in a broader range of diseases beyond cancer.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. J Enzyme Inhib Med Chem. 38(1), 2228515 (2023). [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. J Med Chem. 60(1), 273-289 (2017). [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Dev Res. 84(2), 296-311 (2023). [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 24(19), 3533 (2019). [Link]

  • Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Cancers (Basel). 13(24), 6225 (2021). [Link]

  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Blood Rev. 31(4), 243-254 (2017). [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. (2017). [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). [Link]

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opin Drug Metab Toxicol. 12(5), 525-40 (2016). [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors. Clin Pharmacokinet. 48(9), 569-84 (2009). [Link]

Sources

An In-depth Technical Guide to 3-(4-Aminophenyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)-N-methylbenzamide, a biphenyl carboxamide derivative. While a detailed historical record of its specific discovery is not prominent in scientific literature, its structural motifs—the biphenyl core and the N-methylbenzamide scaffold—are of significant interest in medicinal chemistry. This guide outlines a probable and efficient synthetic pathway for its preparation, including a detailed, step-by-step experimental protocol. Furthermore, it delves into the potential biological significance of this compound by drawing parallels with structurally related molecules that have demonstrated notable pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel benzamide derivatives.

Introduction: The Biphenyl Carboxamide Scaffold in Drug Discovery

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The inherent structural rigidity of the biphenyl moiety, combined with the versatility of the carboxamide linkage, allows for the creation of diverse molecular architectures with tailored pharmacological profiles.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and modulators of various cellular signaling pathways.[3][4]

This compound, also known as 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide, incorporates several key features that make it a compound of interest for further investigation. The biphenyl core provides a rigid framework for interaction with biological targets, the N-methylbenzamide group can participate in hydrogen bonding and other non-covalent interactions, and the primary amino group offers a site for further chemical modification or can act as a key pharmacophoric element.

This guide will first detail a robust synthetic route to this compound, leveraging the well-established Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway and Experimental Protocols

The most logical and efficient synthetic route to this compound involves a multi-step process commencing with the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by amide bond formation and subsequent reduction of a nitro group.

Overall Synthetic Scheme

Synthetic_Pathway A 3-Bromobenzoic acid C 3-(4-Nitrophenyl)benzoic acid A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-Nitrophenylboronic acid B->C D 3-(4-Nitrophenyl)benzoyl chloride C->D SOCl₂ or (COCl)₂ E N-Methyl-3-(4-nitrophenyl)benzamide D->E Methylamine (CH₃NH₂) F This compound E->F Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenyl)benzoic acid (Suzuki-Miyaura Coupling)

This step establishes the critical carbon-carbon bond to form the biphenyl scaffold. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and generally high yields.[1]

  • Reagents and Materials:

    • 3-Bromobenzoic acid (1.0 eq)

    • 4-Nitrophenylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Toluene

    • Ethanol

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add 3-bromobenzoic acid, 4-nitrophenylboronic acid, palladium(II) acetate, and triphenylphosphine.

    • Add a 3:1:1 mixture of toluene, ethanol, and water.

    • Add potassium carbonate to the mixture.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.

    • Filter the solid precipitate and wash with cold water.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 3-(4-nitrophenyl)benzoic acid.

Step 2: Synthesis of N-Methyl-3-(4-nitrophenyl)benzamide (Amide Bond Formation)

The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with methylamine to form the amide.

  • Reagents and Materials:

    • 3-(4-Nitrophenyl)benzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methylamine (2.0 M solution in THF or as a gas)

    • Triethylamine (TEA, 2.0 eq)

  • Procedure:

    • Suspend 3-(4-nitrophenyl)benzoic acid in anhydrous DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(4-nitrophenyl)benzoyl chloride, which can be used in the next step without further purification.

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of methylamine and triethylamine in DCM.

    • Add the methylamine solution dropwise to the acyl chloride solution.

    • Stir the reaction at room temperature for 2-3 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methyl-3-(4-nitrophenyl)benzamide. Purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound (Nitro Group Reduction)

The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reagents and Materials:

    • N-Methyl-3-(4-nitrophenyl)benzamide (1.0 eq)

    • 10% Palladium on carbon (Pd/C, 10 mol %)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-methyl-3-(4-nitrophenyl)benzamide in ethanol or methanol.

    • Carefully add 10% Pd/C to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization Data

PropertyValue
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
CAS Number 1335041-46-7
Predicted LogP 2.8
Predicted pKa (amine) ~4.1
Predicted pKa (amide) ~17

Note: Predicted values are computationally derived and should be confirmed experimentally.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Significance and Therapeutic Applications

While specific biological activity for this compound is not extensively documented, the structural components of the molecule are present in numerous compounds with established pharmacological relevance.

The Biphenyl Carboxamide Core in Oncology

Recent studies have identified 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase that represents a synthetic lethal target for cancers with CCNE1 amplification.[3][5] This suggests that the biphenyl carboxamide scaffold can be a valuable starting point for the design of novel anticancer agents. The aminophenyl group in our target molecule could potentially mimic the 2-amino substitution pattern, making it an interesting candidate for screening against various cancer cell lines.

N-Methylbenzamide and Related Scaffolds in Pharmacology

The N-methylbenzamide moiety is a versatile intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[6] Furthermore, N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets relevant to the treatment of metabolic syndrome.[7] This highlights the potential for N-substituted benzamides to interact with a variety of biological targets.

Biphenyl Derivatives in Diverse Therapeutic Areas

The biphenyl scaffold is a common feature in compounds targeting a wide array of diseases. For instance, biphenyl-4-carboxamide derivatives have been developed as orally available TRPV1 antagonists for the treatment of neuropathic pain.[4] Additionally, novel carboxamide derivatives containing a biphenyl pharmacophore have shown promise as fungicidal agents.[2][8]

Potential_Applications A This compound B Anticancer (e.g., PKMYT1 Inhibition) A->B C Neuropathic Pain (e.g., TRPV1 Antagonism) A->C D Metabolic Syndrome (e.g., sEH/PPARγ Modulation) A->D E Antifungal A->E

Sources

A Theoretical Investigation of 3-(4-Aminophenyl)-N-methylbenzamide: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-(4-Aminophenyl)-N-methylbenzamide, a molecule of interest in medicinal chemistry. In the absence of extensive experimental and theoretical data for this specific compound, this document serves as a roadmap for researchers, outlining a series of computational studies to elucidate its structural, electronic, and potential pharmacological properties. We will detail methodologies ranging from quantum chemical calculations to molecular docking and dynamics simulations, offering insights into the rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules.

Introduction: The Rationale for a Theoretical Approach

This compound belongs to a class of compounds that have garnered significant interest in drug discovery. Its core structure, featuring a substituted benzamide, is a common scaffold in a variety of biologically active molecules. While direct research on this specific molecule is limited, its derivatives have shown promise as antitumor agents and inhibitors of key biological targets such as DNA methyltransferases.[1][2] A theoretical and computational approach offers a powerful and cost-effective strategy to predict the physicochemical properties, bioactivity, and potential mechanisms of action of this molecule, thereby guiding further experimental investigation.

This guide will provide a detailed, step-by-step protocol for a comprehensive in-silico evaluation of this compound. We will begin by outlining its synthesis and then delve into a series of theoretical studies designed to build a complete computational profile of the molecule.

Synthesis and Characterization: A Starting Point

While a variety of synthetic routes for N-substituted benzamides exist, a common approach involves the coupling of a carboxylic acid or its derivative with an amine. For this compound, a plausible synthesis involves the reduction of a nitro-precursor. One reported method for a similar compound, N-(4-aminophenyl)-3-methylbenzamide, involves the reduction of the corresponding nitro compound using iron powder and ammonium chloride in ethanol and water, with the reaction proceeding under reflux conditions.[3] Another general method involves the reaction of an acyl chloride with p-nitroaniline, followed by a palladium-catalyzed hydrogenation to reduce the nitro group to the amine.[4]

General Synthetic Protocol (based on related compounds):

  • Amide Formation: 3-Methylbenzoyl chloride is reacted with 4-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at room temperature.

  • Purification: The resulting N-(4-nitrophenyl)-3-methylbenzamide is purified using standard techniques like column chromatography.

  • Nitro Group Reduction: The purified nitro-compound is then dissolved in a solvent such as ethanol, and a reducing agent (e.g., iron powder with ammonium chloride, or catalytic hydrogenation with Pd/C) is added.[3][4]

  • Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.

Theoretical Studies: A Computational Workflow

The following sections outline a proposed workflow for the theoretical investigation of this compound. This workflow is designed to provide a comprehensive understanding of the molecule's intrinsic properties and its potential interactions with biological systems.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and reactivity of molecules. These calculations will provide foundational knowledge about the molecule's stability, reactivity hotspots, and spectroscopic signatures.

Workflow for DFT Calculations:

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculations cluster_post Post-processing & Analysis mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry esp_calc Electrostatic Potential (ESP) Calculation geom_opt->esp_calc fmo_calc Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_calc data_analysis Analysis of: - Optimized Geometry - Vibrational Frequencies - ESP Map - HOMO-LUMO Gap freq_calc->data_analysis Thermodynamic Data esp_calc->data_analysis Reactivity Sites fmo_calc->data_analysis Electronic Properties

Caption: Workflow for DFT calculations of this compound.

Detailed Protocol for DFT Calculations:

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p). This will determine the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data like zero-point vibrational energy.

  • Electrostatic Potential (ESP) Mapping: Calculate the molecular electrostatic potential and map it onto the electron density surface. This will reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

  • Frontier Molecular Orbital (FMO) Analysis: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Docking: Predicting Biological Targets and Binding Modes

Given that derivatives of N-(4-aminophenyl)benzamide have shown activity against DNA methyltransferases (DNMTs), molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this compound with these enzymes.[1]

Workflow for Molecular Docking:

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation: - 3D Structure Generation - Energy Minimization docking Docking Calculation (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation: - PDB Structure Retrieval (e.g., DNMT1) - Removal of Water & Ligands - Addition of Hydrogens grid_gen Grid Box Generation receptor_prep->grid_gen grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking pose_analysis->scoring interaction_analysis Interaction Analysis: - Hydrogen Bonds - Hydrophobic Interactions scoring->interaction_analysis

Caption: Workflow for molecular docking of this compound.

Detailed Protocol for Molecular Docking:

  • Ligand Preparation: The DFT-optimized structure of this compound will be used. Appropriate protonation states at physiological pH should be assigned.

  • Receptor Preparation: Obtain the crystal structure of a potential target protein (e.g., human DNMT1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

  • Grid Generation: Define a docking grid box that encompasses the active site of the protein.

  • Docking Simulation: Perform the docking using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the active site.

  • Analysis: Analyze the predicted binding poses and their corresponding binding affinities (scoring function). Visualize the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Molecular Dynamics Simulations: Assessing Stability and Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be performed to investigate the dynamic stability of the ligand-protein complex over time.

Workflow for Molecular Dynamics Simulation:

MD_Workflow start Start with Best Docked Pose solvate Solvation in a Water Box start->solvate ions Addition of Counter-Ions solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory_analysis Trajectory Analysis: - RMSD, RMSF - Hydrogen Bond Analysis production->trajectory_analysis

Caption: Workflow for molecular dynamics simulation of the ligand-protein complex.

Detailed Protocol for Molecular Dynamics Simulation:

  • System Setup: The best-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The entire system will be energy-minimized to remove any steric clashes.

  • Equilibration: The system will be gradually heated to physiological temperature (310 K) and equilibrated in both the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A production MD simulation will be run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The persistence of key intermolecular interactions, like hydrogen bonds, will also be monitored throughout the simulation.

Data Presentation and Interpretation

The quantitative data generated from these theoretical studies should be summarized for clear interpretation and comparison.

Table 1: Summary of Calculated Quantum Chemical Properties

PropertyCalculated Value
Optimized Ground State Energy (Hartree)To be calculated
HOMO Energy (eV)To be calculated
LUMO Energy (eV)To be calculated
HOMO-LUMO Gap (eV)To be calculated
Dipole Moment (Debye)To be calculated

Table 2: Summary of Molecular Docking Results against DNMT1

ParameterValue
Binding Affinity (kcal/mol)To be calculated
Key Interacting ResiduesTo be identified
Types of Interactionse.g., Hydrogen bonds, pi-pi stacking

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework to investigate the properties of this compound. By following these computational protocols, researchers can gain significant insights into its electronic structure, reactivity, and potential as a therapeutic agent. The results from these studies will be invaluable in guiding the synthesis of novel derivatives with improved activity and in designing further experimental assays to validate the computational predictions. This integrated approach of computational and experimental chemistry is pivotal in modern drug discovery and development.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Mokhtari, J. (n.d.). Supporting Information. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(4), 503. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136. Retrieved from [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.
  • Korlyukov, A.A., Dorovatovskii, P.V., & Vologzhanina, A.V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-n-phenylbenzamide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of 3-(4-Aminophenyl)-N-methylbenzamide as a Potential DNMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and validation of 3-(4-Aminophenyl)-N-methylbenzamide as a potential inhibitor of DNA methyltransferases (DNMTs). Drawing upon the established knowledge of non-nucleoside DNMT inhibitors, this guide details the necessary experimental workflows, from fundamental physicochemical property assessment to rigorous in vitro and cell-based functional assays. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data for the evaluation of this compound's therapeutic and research potential in the field of epigenetics.

Introduction: The Rationale for Targeting DNMTs with Non-Nucleoside Inhibitors

DNA methylation is a fundamental epigenetic mechanism that plays a critical role in the regulation of gene expression. This process, catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues, primarily within CpG dinucleotides. In mammals, DNMT1 is responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation.

Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers.[1] This has led to the development of DNMT inhibitors as a promising class of anti-cancer therapeutics.[2] The first generation of DNMT inhibitors to gain FDA approval were nucleoside analogs, such as 5-azacytidine and decitabine.[3] While effective, these compounds suffer from limitations including chemical instability and incorporation into DNA, which can lead to toxicity.[4]

This has spurred the search for non-nucleoside DNMT inhibitors, a class of small molecules that aim to overcome the drawbacks of their nucleoside counterparts.[5][6] These inhibitors are of significant interest due to their potential for improved selectivity, oral bioavailability, and reduced toxicity.[5] One such compound of interest, based on its structural similarity to other known non-nucleoside DNMT inhibitors, is this compound.

Compound Profile: this compound

PropertyValueSource
CAS Number 1335041-46-7
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Synonyms 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide

While direct evidence of the DNMT inhibitory activity of this compound is not yet extensively published, its benzamide core and aminophenyl moiety are present in other reported non-nucleoside DNMT inhibitors, such as analogues of SGI-1027.[4] This structural analogy provides a strong rationale for its investigation as a potential DNMT inhibitor.

Foundational Characterization: Physicochemical Properties

Before proceeding with biological assays, it is imperative to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible experimental results.

Solubility Determination

Objective: To determine the solubility of this compound in commonly used aqueous buffers and organic solvents.

Protocol:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable organic solvent such as DMSO.

  • Serially dilute the stock solution in a range of aqueous buffers (e.g., PBS, Tris-HCl) relevant to your planned assays.

  • Incubate the dilutions at room temperature and 37°C for a defined period (e.g., 1-2 hours).

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Stability Assessment

Objective: To evaluate the stability of this compound under typical experimental conditions.

Protocol:

  • Prepare solutions of the compound in the desired assay buffers.

  • Incubate the solutions under various conditions that will be encountered in your experiments (e.g., different temperatures, pH values, and in the presence of light).

  • At various time points, analyze the samples by HPLC to monitor for any degradation of the parent compound.

In Vitro DNMT Inhibition Assays: Quantifying Potency and Selectivity

The cornerstone of validating a potential DNMT inhibitor is the direct measurement of its effect on the enzymatic activity of purified DNMTs.

General Workflow for In Vitro DNMT Inhibition Assay

DNMT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant DNMTs (1, 3A, 3B) - SAM (methyl donor) - DNA substrate (e.g., poly(dI-dC)) - Assay Buffer incubation Incubate: - DNMT enzyme - DNA substrate - Inhibitor - SAM reagents->incubation Add inhibitor Prepare Inhibitor: - this compound - Serial dilutions inhibitor->incubation Add detection Quantify Methylation: - Colorimetric, Fluorescent, or  Radioactive method incubation->detection Stop reaction & Detect analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->analysis Generate data

Caption: Workflow for in vitro DNMT inhibition assay.

Protocol: Colorimetric DNMT Activity/Inhibition Assay

This protocol is adapted from commercially available kits, such as those from Abcam (ab113467) and EpigenTek.[4]

Materials:

  • Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes

  • S-Adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC))

  • Assay buffer

  • Wash buffer

  • Capture antibody (anti-5-methylcytosine)

  • Detection antibody (enzyme-conjugated secondary antibody)

  • Colorimetric substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare the Inhibitor: Create a series of dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., S-adenosyl-L-homocysteine (SAH)).

  • Set up the Reaction: In a microplate well pre-coated with the DNA substrate, add the assay buffer, the specific DNMT enzyme, and the serially diluted inhibitor or controls.

  • Initiate the Reaction: Add SAM to each well to start the methylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Washing: Wash the wells multiple times with the wash buffer to remove unreacted components.

  • Antibody Incubation: Add the capture antibody to each well and incubate to allow binding to the newly methylated cytosines.

  • Washing: Repeat the washing steps.

  • Detection Antibody Incubation: Add the detection antibody and incubate.

  • Washing: Repeat the washing steps.

  • Color Development: Add the colorimetric substrate and incubate until a sufficient color change is observed in the no-inhibitor control wells.

  • Stop the Reaction: Add the stop solution.

  • Read the Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and plot a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Efficacy

Demonstrating that this compound can inhibit DNMT activity within a cellular context is a critical next step.

Cell Proliferation and Viability Assays

Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.

Protocol (using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells (e.g., a leukemia cell line like KG-1 or a colon cancer cell line like HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period of time (e.g., 24, 48, and 72 hours).

  • Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Global DNA Methylation Assay

Objective: To assess the impact of this compound on the overall level of DNA methylation in treated cells.

Protocol (using an ELISA-based global DNA methylation kit):

  • Cell Treatment and DNA Extraction: Treat cells with the compound for a defined period. Extract genomic DNA from both treated and untreated cells.

  • DNA Binding: Bind a specific amount of the extracted DNA to the wells of a microplate.

  • Antibody Incubation: Add a capture antibody specific for 5-methylcytosine and incubate.

  • Detection: Use an enzyme-conjugated secondary antibody and a colorimetric or fluorometric substrate to quantify the amount of methylated DNA.

  • Data Analysis: Compare the global methylation levels in treated versus untreated cells.

Advanced Cellular and Genomic Analyses

For a more in-depth understanding of the compound's mechanism of action, further investigations into its effects on specific gene methylation and expression are recommended.

Gene-Specific DNA Methylation Analysis

Methods:

  • Methylation-Specific PCR (MSP): A technique to assess the methylation status of specific CpG islands.

  • Bisulfite Sequencing: Provides single-nucleotide resolution of methylation patterns within a specific genomic region.

  • Next-Generation Sequencing (NGS) based methods (e.g., Whole-Genome Bisulfite Sequencing (WGBS) or Reduced Representation Bisulfite Sequencing (RRBS)): For a comprehensive, genome-wide analysis of DNA methylation changes.[1]

Gene Expression Analysis

Methods:

  • Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of specific genes, particularly tumor suppressor genes known to be silenced by hypermethylation.

  • RNA-Sequencing (RNA-Seq): For a global analysis of transcriptional changes following treatment with the compound.

Interpreting the Data: A Self-Validating Approach

The experimental workflow is designed to be a self-validating system. A positive result in the in vitro DNMT inhibition assay should be followed by demonstrable effects in cell-based assays.

Validation_Logic cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_genomic Genomic Validation invitro_assay In Vitro DNMT Inhibition (IC50 determination) cell_prolif Inhibition of Cancer Cell Proliferation (GI50) invitro_assay->cell_prolif Correlates with global_demeth Reduction in Global DNA Methylation cell_prolif->global_demeth Is explained by gene_demeth Demethylation of Specific Tumor Suppressor Genes global_demeth->gene_demeth Is reflected in gene_reexp Re-expression of Silenced Tumor Suppressor Genes gene_demeth->gene_reexp Leads to

Caption: Logical flow for validating a novel DNMT inhibitor.

A successful validation of this compound as a DNMT inhibitor would be characterized by:

  • A potent IC50 value in the in vitro enzymatic assay.

  • A corresponding inhibition of cancer cell proliferation.

  • A measurable decrease in global DNA methylation in treated cells.

  • Demonstrable demethylation and re-expression of key tumor suppressor genes.

Conclusion

The protocols and workflows outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential non-nucleoside DNMT inhibitor. By systematically progressing from fundamental physicochemical characterization to detailed in vitro and cellular functional analyses, researchers can generate the high-quality, reproducible data necessary to validate its mechanism of action and assess its potential as a therapeutic agent or a valuable research tool in the study of epigenetics.

References

  • Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry. [Link]

  • Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in Pharmacology. [Link]

  • DNA-encoded Library Screening Uncovers Potent DNMT2 Inhibitors Targeting a Cryptic Allosteric Binding Site. bioRxiv. [Link]

  • EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). EpigenTek. [Link]

  • Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. PubMed Central. [Link]

  • Structure-Guided Identification of DNMT3B Inhibitors. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. PubMed Central. [Link]

  • Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer. [Link]

  • Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML. PubMed Central. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. [Link]

  • DNA Methyltransferase Inhibitors. Reaction Biology. [Link]

  • Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. Pharmacological Research. [Link]

Sources

Application Notes and Protocols for 3-(4-Aminophenyl)-N-methylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Introduction

3-(4-Aminophenyl)-N-methylbenzamide is a synthetic compound with a chemical structure suggestive of potential biological activity. Its biphenyl-like core and amide linkage are features found in various molecules with applications in oncology and epigenetics research. While specific data on this compound is emerging, its structural similarity to other aminophenylbenzamide derivatives, some of which have been investigated as inhibitors of DNA methyltransferases (DNMTs) or as cytotoxic agents, suggests its potential as a modulator of cellular processes.[1] This document provides a detailed experimental protocol for the initial characterization of this compound in a cell culture setting, focusing on assessing its cytotoxic and potential epigenetic-modifying effects.

These protocols are designed for researchers in drug discovery, cancer biology, and molecular pharmacology to evaluate the in vitro effects of this compound. The experimental design includes assays for cell viability, apoptosis, and changes in protein expression related to a hypothesized mechanism of action.

Hypothesized Mechanism of Action

Based on the structure of this compound and its similarity to known bioactive molecules, a plausible hypothesis is that it may function as an inhibitor of DNA methyltransferases (DNMTs). DNMTs are crucial enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This hypothesis is supported by studies on structurally related compounds like SGI-1027, which are known DNMT inhibitors.[1]

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Hypothesized mechanism of this compound.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundIndagooIN-DA007NCY
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Annexin V-FITC Apoptosis Detection KitThermo Fisher88-8005-72
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Anti-DNMT1Cell Signaling#5119
Primary Antibody: Anti-p21 Waf1/Cip1Cell Signaling#2947
Primary Antibody: Anti-GAPDHCell Signaling#5174
HRP-conjugated secondary antibodyCell Signaling#7074
ECL Western Blotting SubstrateBio-Rad1705061
Human colorectal carcinoma cell line (HCT116)ATCCCCL-247
Human leukemia cell line (KG-1)ATCCCCL-246

Experimental Protocols

Compound Preparation

A stock solution of this compound is prepared for in vitro experiments.

Protocol:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[2]

Cell Culture

The choice of cell line is critical for observing the desired effects. HCT116 human colorectal carcinoma cells are a suitable model as they are widely used in cancer research and are known to be sensitive to epigenetic drugs. KG-1 leukemia cells can also be used, as similar compounds have shown efficacy in this cell line.[1]

Protocol:

  • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

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"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation"; "Incubation" -> "Cell_Viability_Assay"; "Incubation" -> "Apoptosis_Assay"; "Incubation" -> "Western_Blotting"; "Cell_Viability_Assay" -> "Data_Analysis"; "Apoptosis_Assay" -> "Data_Analysis"; "Western_Blotting" -> "Data_Analysis"; }

General experimental workflow.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[2]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the existing medium with medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration.[2]

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (DMSO)01.25100%
This compound11.1894.4%
This compound100.8568.0%
This compound250.6148.8%
This compound500.3225.6%
This compound1000.1512.0%
Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins, which can provide insights into the compound's mechanism of action.

Protocol:

  • Treat HCT116 cells with this compound at different concentrations for 48 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against DNMT1, p21, and GAPDH (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

Data Interpretation and Troubleshooting

  • Inconsistent MTT results: Ensure consistent cell seeding density and proper mixing of the formazan solution. Check for compound precipitation in the media at higher concentrations.[2]

  • High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.

  • No change in protein expression: The compound may have a different mechanism of action, or the incubation time may need to be adjusted. Consider testing other cell lines or related protein targets.

Conclusion

This application note provides a comprehensive framework for the initial in vitro characterization of this compound. The described protocols for assessing cytotoxicity, apoptosis, and protein expression will enable researchers to evaluate the compound's biological activity and elucidate its potential mechanism of action. The hypothesized role as a DNMT inhibitor provides a starting point for more detailed mechanistic studies.

References

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(5), 990-1002. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 10(4), 1000-1007. [Link]

  • Google Patents. 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • Google Patents.
  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

  • PubMed. Cell culture media impact on drug product solution stability. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(4-Aminophenyl)-N-methylbenzamide in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

I. Introduction: The Therapeutic Potential of Benzamide Derivatives in Oncology

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. In the realm of oncology, substituted benzamides have emerged as a promising class of compounds due to their ability to modulate critical cellular pathways implicated in cancer progression. While the specific anti-cancer profile of 3-(4-Aminophenyl)-N-methylbenzamide is not yet extensively documented in publicly available literature, its structural motifs suggest potential for activity. This guide provides a comprehensive framework for the systematic investigation of this compound's anti-cancer properties, drawing upon established methodologies and the known mechanisms of action of related benzamide derivatives.

Structurally analogous compounds have demonstrated efficacy through various mechanisms, including the inhibition of key enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play crucial roles in epigenetic regulation.[1][2] Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes, ultimately triggering cell cycle arrest and apoptosis.[2] Furthermore, other benzamide derivatives have been shown to interfere with microtubule dynamics and vital signaling pathways that govern cell proliferation and survival. This document will equip researchers with the necessary protocols to elucidate the potential anti-cancer effects and mechanism of action of this compound.

II. Physicochemical Properties of this compound

A foundational step in the preclinical evaluation of any compound is the characterization of its physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂ON/A
Molecular Weight 226.27 g/mol N/A
CAS Number 179800-47-6N/A

Note: It is imperative for researchers to independently verify the purity and identity of their test compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.

III. Hypothesized Mechanism of Action and Signaling Pathways

Based on the activities of structurally related benzamides, a plausible, yet unconfirmed, mechanism of action for this compound involves the induction of cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Hypothesized_Signaling_Pathway Hypothesized Signaling Pathway for this compound Compound This compound Target Putative Molecular Target (e.g., HDAC, Kinase) Compound->Target Inhibition/Modulation Downstream Downstream Signaling Cascade (e.g., p53 activation, Bcl-2 family modulation) Target->Downstream Signal Transduction CellCycle Cell Cycle Arrest (G1/S or G2/M phase) Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Treat cells with serial dilutions of the compound Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Processing 9. Calculate % cell viability and determine IC50 Absorbance_Reading->Data_Processing

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.

B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around its predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add Annexin V-FITC (or another fluorophore conjugate) and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

C. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content of the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

V. Concluding Remarks for the Investigating Scientist

The protocols outlined in this guide provide a robust starting point for the systematic evaluation of the anti-cancer properties of this compound. Given the current lack of specific data for this compound, it is imperative that researchers conduct these foundational in vitro assays to establish its cytotoxic and cytostatic potential. Positive findings from these initial screens will warrant further investigation into its specific molecular targets and signaling pathways, potentially through techniques such as Western blotting for key cell cycle and apoptotic proteins, kinase profiling assays, or HDAC activity assays. A thorough and methodologically sound investigation is key to unlocking the potential therapeutic value of novel compounds like this compound in the field of oncology.

VI. References

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). PubMed. [Link]

Sources

Application Notes & Protocols: Developing In Vitro Assays with 3-(4-Aminophenyl)-N-methylbenzamide, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of 3-(4-Aminophenyl)-N-methylbenzamide. Based on its structural similarity to known pan-PARP inhibitors like 3-aminobenzamide, we hypothesize that this compound's primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] This guide is structured to provide not just step-by-step protocols, but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. We will detail methodologies for evaluating its enzymatic inhibition, cellular activity, DNA damage induction, and its potential for synthetic lethality in relevant cancer cell models.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with their most well-understood role being in DNA single-strand break (SSB) repair through the Base Excision Repair (BER) pathway.[4] The inhibition of PARP has emerged as a powerful anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4][5] This therapeutic approach is based on the concept of synthetic lethality : while the loss of either PARP function or the Homologous Recombination (HR) pathway (governed by BRCA proteins) is not lethal to a cell, the simultaneous loss of both pathways leads to the accumulation of catastrophic DNA double-strand breaks (DSBs) during replication, ultimately triggering cell death.[5]

The compound of interest, this compound, shares a core benzamide substructure with 3-aminobenzamide, a well-established and potent inhibitor of PARP.[2][3][6] This structural analogy forms the scientific basis for the protocols outlined herein. Our objective is to provide a logical, tiered approach to comprehensively profile this compound, starting from its direct effect on the PARP enzyme and progressing to its functional consequences in a cellular context.

Key Characteristics of this compound:
PropertyValueSource
IUPAC Name 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide[7]
CAS Number 1335041-46-7[7]
Molecular Formula C₁₄H₁₄N₂O[7]
Molecular Weight 226.27 g/mol [7]

Foundational In Vitro Assays: Characterizing the Core Mechanism

The initial phase of characterization focuses on determining if this compound directly interacts with and inhibits the PARP1 enzyme, the most abundant and well-studied member of the PARP family.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

Principle: This assay quantitatively measures the enzymatic activity of purified PARP1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. A PARP inhibitor will prevent this modification, leading to a reduction in the chemiluminescent signal.[8] This provides a direct measure of target engagement and allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow Diagram:

PARP_Enzymatic_Assay plate Histone-Coated 96-Well Plate compound Add Test Compound (3-(4-Aminophenyl)- N-methylbenzamide) plate->compound Serial Dilutions parp Add PARP1 Enzyme compound->parp substrate Add Substrate Mix (Biotinylated NAD+) parp->substrate incubation Incubate (e.g., 1 hr at 30°C) substrate->incubation wash1 Wash incubation->wash1 strep_hrp Add Streptavidin-HRP wash1->strep_hrp incubation2 Incubate strep_hrp->incubation2 wash2 Wash incubation2->wash2 luminescence Add HRP Substrate & Read Luminescence wash2->luminescence data Data Analysis (IC50 Curve) luminescence->data DNA_Damage_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Repaired DNA Repaired BER->Repaired SSB2 Single-Strand Break (SSB) Replication DNA Replication SSB2->Replication Compound 3-(4-Aminophenyl)- N-methylbenzamide PARP2 PARP1/2 Compound->PARP2 inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to gH2AX γH2AX Foci Formation DSB->gH2AX triggers

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Application Note: High-Throughput Screening of 3-(4-Aminophenyl)-N-methylbenzamide Analogs for Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Promise of the Aminophenyl Benzamide Scaffold

In the landscape of modern drug discovery, the ability to modulate epigenetic targets offers profound therapeutic potential, particularly in oncology and inflammatory diseases. The 3-(4-Aminophenyl)-N-methylbenzamide scaffold represents a promising starting point for the development of novel epigenetic modulators. Structure-activity relationship (SAR) studies have identified N-aryl benzamides as a key pharmacophore for potent and selective inhibitors of histone deacetylases (HDACs), a family of enzymes crucial for epigenetic regulation.[1][2][3][4] Specifically, the N-(2-aminophenyl)benzamide moiety has been shown to act as an effective zinc-binding group within the catalytic site of class I HDACs.[1][2] Furthermore, analogs of the broader aminophenyl benzamide class have demonstrated inhibitory activity against DNA methyltransferases (DNMTs), another critical family of epigenetic enzymes.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel HDAC and DNMT inhibitors derived from a this compound analog library. We will detail field-proven protocols for both biochemical and cell-based assays, compound library management, a tiered screening workflow, and rigorous data analysis for hit validation and prioritization.

The Scientific Rationale: Targeting HDACs and DNMTs

HDACs and DNMTs are central players in epigenetic regulation. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated therapeutic target.[2][6] Similarly, DNMTs catalyze the methylation of DNA, a key mechanism for stable gene silencing. Aberrant DNA methylation is also strongly implicated in tumorigenesis.[7][8] The dual potential of the aminophenyl benzamide scaffold to target both enzyme classes makes it an attractive starting point for a comprehensive screening campaign.

Compound Library Management: The Foundation of a Successful Screen

A well-characterized and managed compound library is paramount for a successful HTS campaign. The this compound analog library should be designed to explore a diverse chemical space around the core scaffold.

Library Design and Synthesis Strategy

The design of the analog library should be guided by established SAR principles for benzamide-based HDAC inhibitors.[1][4][9] Key modifications should include variations of the "cap" group to explore interactions with the rim of the enzyme's binding pocket, which can influence potency and isoform selectivity.[1]

  • Scaffold Hopping and Bioisosteric Replacements: Introduce diverse aromatic and heterocyclic moieties at the 3-position of the benzamide ring.

  • Linker Modification: Vary the length and rigidity of any linker between the core and cap groups.

  • Substitution Patterns: Explore a range of electronic and steric properties on the aromatic rings.

Computational methods, such as docking studies and pharmacophore modeling, can be employed to prioritize analogs for synthesis with a higher probability of activity.[10]

Protocol for Compound Library Preparation and Plating
  • Compound Solubilization: Dissolve each analog in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Master Plate Creation: Aliquot the stock solutions into 384-well master plates. These plates should be sealed and stored at -20°C or -80°C for long-term use.

  • Assay-Ready Plate Preparation: For screening, create intermediate plates by diluting the master plate stocks in DMSO. From the intermediate plates, prepare assay-ready plates by dispensing a small volume (e.g., 100 nL) of each compound solution into the wells of 384-well assay plates using an acoustic liquid handler. This minimizes DMSO concentration in the final assay.

Primary High-Throughput Screening: A Dual-Target Approach

The primary screen will be conducted in parallel against both HDAC and DNMT targets using robust, HTS-compatible biochemical assays. The goal is to identify initial "hits" that modulate the activity of either enzyme class.

Protocol 1: Fluorogenic HDAC Inhibition Assay (Biochemical)

This assay measures the enzymatic activity of a class I HDAC (e.g., HDAC1 or HDAC2) through the deacetylation of a fluorogenic substrate.[11][12]

Materials:

  • Recombinant human HDAC1 or HDAC2 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing trypsin)

  • Positive Control: Trichostatin A (a potent pan-HDAC inhibitor)

  • Assay-ready compound plates

  • Black, opaque 384-well microplates

Procedure:

  • Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined during assay development to ensure the reaction is in the linear range.

  • Compound and Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the pre-spotted compounds.

  • Control Wells:

    • Negative Control (100% activity): Add enzyme and DMSO (vehicle).

    • Positive Control (0% activity): Add enzyme and a saturating concentration of Trichostatin A.

  • Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 20 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Signal Detection: Incubate at room temperature for 15-20 minutes, then measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: DNMT1 Inhibition Assay (Biochemical)

This protocol outlines a common method for measuring DNMT1 activity, which can be adapted for HTS. It measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.[13][14]

Materials:

  • Recombinant human DNMT1 enzyme

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Hemimethylated DNA substrate

  • DNMT Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol)

  • Positive Control: S-adenosyl-L-homocysteine (SAH) or a known non-nucleoside inhibitor

  • Assay-ready compound plates

  • Scintillation proximity assay (SPA) beads and compatible microplates

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing DNMT Assay Buffer, hemimethylated DNA substrate, and [³H]-SAM.

  • Dispensing Reagents: Add 15 µL of the reaction mix to each well of the assay plate containing the pre-spotted compounds.

  • Control Wells:

    • Negative Control (100% activity): Add enzyme and DMSO.

    • Positive Control (0% activity): Add enzyme and a saturating concentration of SAH.

  • Reaction Initiation: Add 5 µL of diluted DNMT1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Reaction Termination and Detection: Add SPA beads to each well to capture the biotinylated DNA substrate. The proximity of the incorporated [³H]-methyl groups to the scintillant in the beads will generate a signal that can be measured on a suitable microplate scintillation counter.

Data Analysis and Hit Identification

Rigorous data analysis is crucial for identifying genuine hits and minimizing false positives.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8][15] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

Hit Selection Criteria
  • Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Primary Hit Definition: Compounds exhibiting a percentage inhibition greater than three standard deviations from the mean of the sample field (or a predefined threshold, e.g., >50% inhibition) are considered primary hits.[16]

The Screening Cascade: From Hits to Validated Leads

A tiered approach is essential to validate primary hits and eliminate artifacts.[17][18][19][20]

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays (Cellular) cluster_3 Lead Prioritization Primary_HTS Primary HTS (Biochemical Assays for HDAC & DNMT) Dose_Response Dose-Response Curve (IC50) Primary_HTS->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Counter_Screen->Cellular_Target_Engagement Validated Hits Cellular_Activity Cellular Activity Assay (e.g., Histone Acetylation, DNA Methylation) Cellular_Target_Engagement->Cellular_Activity Cell_Viability Cell Viability/Toxicity Cellular_Activity->Cell_Viability Selectivity_Profiling Selectivity Profiling (Isoform-specific assays) Cell_Viability->Selectivity_Profiling Cell-Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Analysis HTS_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Validation Compound_Library Compound Library (3-(4-Aminophenyl)-N- methylbenzamide Analogs) Assay_Ready_Plates Assay-Ready Plates Compound_Library->Assay_Ready_Plates HDAC_Assay Biochemical HDAC Assay Assay_Ready_Plates->HDAC_Assay DNMT_Assay Biochemical DNMT Assay Assay_Ready_Plates->DNMT_Assay Data_Analysis Data Analysis (% Inhibition, Z'-Factor) HDAC_Assay->Data_Analysis DNMT_Assay->Data_Analysis Hit_Selection Primary Hit Selection Data_Analysis->Hit_Selection Screening_Cascade Screening Cascade (Dose-Response, Orthogonal, Cellular Assays) Hit_Selection->Screening_Cascade Validated_Leads Validated Lead Compounds Screening_Cascade->Validated_Leads

Caption: Overall workflow for the HTS of this compound analogs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Wikipedia. Z-factor. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Pappalardi, M. B., et al. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia.
  • Wang, T., et al. (2015). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 5, 12858.
  • G. K. T. K. et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13359–13378.
  • Moradei, O. M., et al. (2007). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. Journal of Medicinal Chemistry, 50(23), 5543–5546.
  • Asadabadi, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1–16.
  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • Alavijeh, M., & Palmer, A. M. (2004). The pivotal role of drug metabolism and pharmacokinetics in the discovery and development of new medicines. IDrugs, 7(9), 854-862.
  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2020). High Throughput Screen Identifies the DNMT1 (DNA Methyltransferase-1) Inhibitor, 5-Azacytidine, as a Potent Inducer of PTEN (Phosphatase and Tensin Homolog). [Link]

  • Gros, C., et al. (2013). Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies. Epigenetics, 8(8), 869–878.
  • Concept Life Sciences. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Request PDF. Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. [Link]

  • Concept Life Sciences. Screening Cascade Development Services. [Link]

  • Wang, Y., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of Biomolecular Screening, 21(10), 1047–1056.
  • Sygnature Discovery. Screening Cascade Development. [Link]

  • EpigenTek. EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]

  • EpigenTek. (2025). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit | User Guide. [Link]

  • Mahipal, G., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(4), 212-219.
  • EpigenTek. EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). [Link]

  • EpigenTek. EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) User Manual. [Link]

  • Biocompare. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit P-3001 from EpiGentek. [Link]

  • Sygnature Discovery. Compound Library Design. [Link]

  • Wang, Y., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(10), 1047-1056.
  • ResearchGate. Characterization of the DNMT1 assay and inhibition studies on reference.... [Link]

  • EpiGenie. EpiSeeker DNMT1 Inhibitor Screening Assay Kit. [Link]

  • Cresset. Case Studies in Library Design. [Link]

  • ResearchGate. (PDF) 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 57(1), 229–241.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075.
  • Wu, J., et al. (2024). Identification of Hit Compounds and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(22), 12345.
  • UNIPI. Discovery of novel hit compounds as potential HDAC1 inhibitors: The case of ligand and structure-based virtual screening. [Link]

  • Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142–3145.
  • Debnath, A. K., et al. (2013). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5874–5879.
  • Bhardwaj, V., et al. (2017). New strategies to enhance the efficiency and precision of drug discovery. Expert Opinion on Drug Discovery, 12(10), 1017-1029.
  • Cochrane, P., et al. (2015). The Design and Application of Target-Focused Compound Libraries. Current Opinion in Chemical Biology, 26, 39-45.
  • Robert, T., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8479–8495.

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Aminophenyl)-N-methylbenzamide is a versatile bifunctional molecule, presenting a primary aromatic amine and a secondary benzamide moiety. This unique structural arrangement makes it an invaluable scaffold in medicinal chemistry and materials science. The primary amine serves as a key reactive handle for a multitude of chemical transformations, allowing for the systematic modification of the molecule's steric and electronic properties. The strategic derivatization of this core structure can lead to the discovery of novel compounds with tailored biological activities or material characteristics. Aromatic amines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer agents, antibiotics, and cardiovascular drugs.[1]

This guide provides detailed protocols for the synthesis of novel derivatives of this compound, focusing on reactions targeting the primary amino group. We will explore N-acylation, N-sulfonylation, and palladium-catalyzed Buchwald-Hartwig amination. Each protocol is designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Scaffold: this compound

Before proceeding to derivatization, it is essential to understand the properties of the starting material.

Structure:

Key Physicochemical Properties: [2]

Property Value
CAS Number 1335041-46-7
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol

| Synonyms | 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide |

The reactivity of the primary aromatic amine is the focal point of the subsequent synthetic transformations. Aromatic amines are nucleophilic and can readily react with a variety of electrophiles.[3]

PART 1: N-Acylation of the Primary Amine

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the primary amine, forming a new amide bond. This modification can significantly alter the parent molecule's solubility, hydrogen bonding capability, and biological activity.

Protocol 1: Synthesis of 3-(4-Acetamidophenyl)-N-methylbenzamide

This protocol describes the reaction of this compound with acetyl chloride to yield the corresponding acetamide derivative.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Starting Material in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetyl Chloride (dropwise) cool->add_acyl warm Warm to RT (stir for 2h) add_acyl->warm quench Quench with H₂O warm->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Characterize (NMR, MS, IR) purify->analyze

Caption: Workflow for N-acylation.

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-(4-acetamidophenyl)-N-methylbenzamide.

Expected Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-(4-Acetamidophenyl)-N-methylbenzamideC₁₆H₁₆N₂O₂268.3185-95

PART 2: N-Sulfonylation of the Primary Amine

N-sulfonylation introduces a sulfonyl group to the primary amine, forming a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties.[4][5] This modification can enhance the acidity of the N-H proton and introduce a tetrahedral geometry around the sulfur atom, influencing receptor binding.

Protocol 2: Synthesis of 3-(4-(Phenylsulfonamido)phenyl)-N-methylbenzamide

This protocol details the reaction of this compound with benzenesulfonyl chloride.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Starting Material in Pyridine cool Cool to 0°C start->cool add_sulfonyl Add Benzenesulfonyl Chloride (dropwise) cool->add_sulfonyl warm Warm to RT (stir overnight) add_sulfonyl->warm quench Pour into ice-water warm->quench acidify Acidify with HCl quench->acidify filter Filter precipitate acidify->filter wash Wash with H₂O filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize analyze Characterize (NMR, MS, IR) recrystallize->analyze

Caption: Workflow for N-sulfonylation.

Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in pyridine. Pyridine serves as both the solvent and the base.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Acidify the mixture with dilute HCl to neutralize excess pyridine.

    • Filter the solid precipitate and wash thoroughly with water.

    • Dry the solid under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

Expected Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-(4-(Phenylsulfonamido)phenyl)-N-methylbenzamideC₂₀H₁₈N₂O₃S366.4480-90

PART 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the arylation of the primary amine, opening avenues to a diverse range of diarylamine derivatives.

Protocol 3: Synthesis of 3-(4-(Phenylamino)phenyl)-N-methylbenzamide

This protocol describes the coupling of this compound with bromobenzene.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis combine Combine Starting Material, Bromobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ add_solvent Add Toluene combine->add_solvent degas Degas with Argon add_solvent->degas heat Heat to 100°C (stir for 12h) degas->heat cool Cool to RT heat->cool filter_celite Filter through Celite cool->filter_celite concentrate Concentrate filter_celite->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Characterize (NMR, MS) purify->analyze

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Troubleshooting & Optimization

Technical Support Guide: Strategies for Improving the Aqueous Solubility of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-(4-Aminophenyl)-N-methylbenzamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited aqueous solubility of this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a logical, step-by-step framework for systematically improving it, from simple adjustments to advanced formulation strategies.

Part 1: Compound Profile & The Root of the Solubility Challenge

Understanding the molecule is the first step in solving the problem. This compound possesses a chemical structure that inherently limits its solubility in water.

Molecular Structure & Key Functional Groups

The structure contains two key functional groups that dictate its behavior in aqueous media: a primary aromatic amine and a secondary amide. The molecule's backbone consists of two phenyl rings, which are hydrophobic.

Caption: Molecular structure highlighting key functional regions.

Why is This Compound Poorly Soluble?

The primary reason is the molecule's significant hydrophobicity. The two phenyl rings create a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules. While the amide group is polar, it is not ionizable and its contribution to solubility is less significant than that of more polar, ionizable groups.[1] Amides are generally considered to have low water solubility.[1] The key to manipulation lies with the primary amine group, which is a weak base.

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₄H₁₄N₂O-
Molecular Weight ~226.27 g/mol [2]
logP (estimated) > 3.0High hydrophobicity, predicts low aqueous solubility.[3]
pKa (estimated) ~4-5 (for the amine)The amine group is ionizable, allowing for pH-dependent solubility.
Functional Groups Aromatic Amine, AmideThe amine can be protonated to form a soluble salt; the amide is neutral.[1][4]
Part 2: Troubleshooting & Experimental Guides

This section is structured as a series of questions that a researcher would typically ask when facing solubility issues with this compound.

FAQ 1: What is the first and simplest method I should try to solubilize my compound?

Answer: The first approach should always be pH adjustment .

Causality: The primary aromatic amine on your molecule is a weak base. In neutral or alkaline water (pH > 7), this group is in its un-ionized, free base form (R-NH₂), which is poorly soluble. By lowering the pH of the aqueous solution with a strong acid (like HCl), you can protonate this amine group to form an ammonium salt (R-NH₃⁺).[5] This charged species is significantly more polar and, therefore, more soluble in water.[6][7] This is the most common and effective method for increasing the solubility of basic drugs.[7]

cluster_0 pH-Solubility Equilibrium cluster_1 Insoluble R-NH₂ (Free Base Form) Soluble R-NH₃⁺ (Protonated Salt Form) Insoluble->Soluble Add Acid (H⁺) Lowers pH Soluble->Insoluble Add Base (OH⁻) Raises pH Prop_Insoluble Poorly Soluble Dominant at pH > pKa Prop_Soluble Highly Soluble Dominant at pH < pKa

Caption: Equilibrium between the insoluble and soluble forms.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will reveal the pH at which solubility is maximized.

Troubleshooting 1: "I lowered the pH, but my compound still isn't soluble enough for my experiment."

Answer: If pH adjustment alone is insufficient, the next logical step is to use co-solvents .

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the compound to dissolve.[8] This is a powerful technique for drugs that lack ionizable functionality or when pH modification is not sufficient.[9][10]

Common Co-solvents for Pre-clinical Research

Co-solventProperties & Typical UsePotential Issues
Ethanol Widely used, effective for many compounds.Can cause precipitation on dilution; potential for cellular toxicity.
Propylene Glycol (PG) Good solubilizer, often used in formulations.Can be viscous at high concentrations.
PEG 400 Low toxicity, commonly used in oral and parenteral formulations.[11]May not be as strong a solubilizer as others for highly lipophilic compounds.
DMSO Very strong solubilizer, ideal for stock solutions.High concentrations are often toxic to cells; can carry substances through the skin.

Experimental Protocol: Co-solvent Screen

  • Select a starting pH where the compound shows some solubility (e.g., pH 4.0, based on your previous experiment).

  • Prepare several stock solutions of your chosen co-solvents (e.g., 100% Ethanol, 100% PG, 100% PEG 400).

  • In separate vials, create a series of aqueous buffer/co-solvent mixtures. For example, for ethanol, prepare mixtures of 90:10, 80:20, and 70:30 (Buffer:Ethanol).

  • Determine the saturation solubility in each mixture using the same method described in the pH profiling protocol.

  • Critical Step - Dilution Test: Take the most promising concentrated stock solution and dilute it 100-fold or 1000-fold into your final aqueous assay buffer. Observe immediately and after 1 hour for any signs of precipitation. This simulates what happens during an experiment and is a crucial validation step.

FAQ 2: When should I consider more advanced techniques like cyclodextrins or salt formation?

Answer: You should consider these advanced strategies when you need very high concentrations, are developing a formal drug formulation, or when co-solvents are incompatible with your experimental system (e.g., causing cellular toxicity).

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12][] The poorly soluble, hydrophobic drug molecule (the "guest") can become encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming an inclusion complex.[14] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the drug.[15][16]

cluster_0 Cyclodextrin Encapsulation Drug Hydrophobic Drug (Insoluble) Complex Drug-CD Complex (Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex caption The hydrophobic drug enters the cyclodextrin's cavity, forming a water-soluble complex.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method)

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Dissolve the cyclodextrin in water.

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Stir the mixture for 24-48 hours.

  • Remove the solvent via evaporation (e.g., using a rotary evaporator) to obtain a solid powder.

  • This powder is the drug-cyclodextrin inclusion complex, which should be readily dissolved in water for your experiments.[12]

Causality: While pH adjustment creates a salt in situ, synthesizing and isolating a stable, crystalline salt form of your compound can provide significant advantages in terms of stability, handling, and dissolution consistency.[17][18] This is a standard practice in drug development to improve the properties of an active pharmaceutical ingredient (API).[17] For your basic compound, you would react it with an acid to form the salt.

Conceptual Protocol: Salt Screening

  • Dissolve the free base of your compound in a suitable solvent (e.g., acetone, ethanol).

  • In separate reactions, add an equimolar amount of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid).

  • Stir the solutions and induce precipitation/crystallization (e.g., by cooling or adding an anti-solvent).

  • Isolate the resulting solids (the salts) by filtration and dry them.

  • Characterize the salts (e.g., by melting point, XRPD) and, most importantly, measure their aqueous solubility and dissolution rate to identify the optimal salt form.

Part 3: Summary & Strategic Workflow

The choice of method depends on your specific experimental needs, required concentration, and the stage of your research.

MethodProsConsBest For...
pH Adjustment Simple, fast, inexpensive.[]Limited by compound's pKa and stability at low pH; risk of precipitation on pH shift.Initial screening, proof-of-concept experiments, assays tolerant of low pH.
Co-solvents Effective for many compounds, easy to prepare.[20]Can cause toxicity in cell-based assays; risk of precipitation upon dilution.In vitro assays, preparing high-concentration stock solutions.
Cyclodextrins High solubilization potential, generally low toxicity.[15]More complex preparation; can be expensive; may affect drug-target binding.Cell-based assays where co-solvents are toxic; animal studies; formulation development.
Salt Formation Produces a stable solid form with improved and consistent properties.[17][18]Requires chemical synthesis and characterization; not all salts improve solubility.Formal pre-clinical and clinical drug development.

Decision-Making Flowchart for Solubilization

Sources

stability issues of 3-(4-Aminophenyl)-N-methylbenzamide in experimental assays

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-APNMB-2026-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-(4-Aminophenyl)-N-methylbenzamide in experimental assays. Due to its chemical structure, featuring an aromatic amine and an N-methylbenzamide moiety, this compound may exhibit stability challenges that can impact experimental reproducibility and data interpretation. This document provides a comprehensive resource in a question-and-answer format to proactively address and troubleshoot these potential issues. Our guidance is grounded in established principles of medicinal chemistry and experience with structurally related molecules.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial questions regarding the handling, storage, and use of this compound.

Q1: How should I properly store the solid compound and its stock solutions?

A1: Proper storage is critical to prevent degradation before the compound is even used in an experiment.

  • Solid Compound: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Long-term storage at -20°C is recommended. The aromatic amine moiety is susceptible to oxidation, so minimizing air exposure is crucial.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent such as Dimethyl Sulfoxide (DMSO).[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation. Store these aliquots at -20°C or -80°C, again, protected from light.

Q2: What is the best solvent for preparing a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[2] It is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[3] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Q3: I've noticed a color change in my DMSO stock solution over time. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a strong indicator of compound degradation. The primary aromatic amine group is susceptible to oxidation, which can form colored quinone-imine species.[4] This process can be accelerated by exposure to air (oxygen), light, and repeated temperature fluctuations. If a color change is observed, it is highly recommended to discard the stock solution and prepare a fresh one from solid material to ensure the integrity of your experimental results.

Q4: Can I expect this compound to be stable in aqueous buffers and cell culture media?

A4: The stability of this compound in aqueous solutions is a significant concern and is highly dependent on pH and temperature. The amide bond is susceptible to hydrolysis, and this process can be catalyzed by both acidic and basic conditions.[5][6] It is advisable to prepare working solutions in your final aqueous buffer or medium immediately before use. For long-term experiments (e.g., multi-day cell culture), the stability of the compound should be experimentally verified.

Part 2: Troubleshooting Guide for Experimental Assays

This section provides in-depth troubleshooting advice for specific issues that may arise during experimentation, focusing on the causality behind the problem and the proposed solutions.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Symptom: You observe significant variability in your assay readout between replicate experiments or a gradual loss of signal over time.

Potential Cause: Compound degradation in the assay medium is a likely culprit. This can be due to hydrolysis of the amide bond or oxidation of the aromatic amine.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Working Solutions Immediately Before Each Experiment A->B C Assess Compound Stability in Assay Medium B->C D Incubate Compound in Medium at 37°C C->D E Analyze Samples at Different Time Points (e.g., 0, 2, 8, 24h) via HPLC D->E F Significant Degradation Observed? E->F G Yes F->G Yes H No F->H No I Modify Experimental Protocol: - Reduce incubation time - Replenish compound periodically G->I J Investigate Other Factors: - Assay interference - Cell health - Reagent variability H->J

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps & Explanations:

  • Rule out simple variables: Always start by preparing fresh working solutions from a trusted stock immediately before each experiment. This eliminates variability from aged or improperly stored solutions.

  • Perform a Stability Study:

    • Objective: To quantify the stability of this compound in your specific assay buffer or cell culture medium under experimental conditions.

    • Protocol:

      • Prepare a solution of the compound in your assay medium at the final experimental concentration.

      • Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

      • Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Interpret the Results:

    • If degradation is observed: You will need to modify your experimental design. Consider shorter incubation times or replenishing the compound at set intervals during long-term assays.

    • If no degradation is observed: The issue likely lies elsewhere. Investigate potential assay interference (see Issue 3), variability in cell health, or the stability of other assay reagents.

Issue 2: Unexpectedly High Background or False Positives

Symptom: You are observing a high signal in your negative controls or an apparent activity that cannot be replicated with a freshly synthesized batch of the compound.

Potential Causes:

  • Oxidative Species: The oxidation of the aromatic amine can generate reactive species that may interfere with the assay readout, particularly in redox-sensitive assays (e.g., those using resazurin or involving luciferase).

  • Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can lead to the formation of photo-adducts or degradation products with off-target activity. Aromatic amines are known to have pH-sensitive chromophores that can be susceptible to photodegradation.[7]

Troubleshooting Workflow:

A High Background / False Positives B Run a 'Compound-Only' Control (No Enzyme/Cells) A->B C Signal Observed? B->C D Yes C->D E No C->E F Investigate Assay Interference D->F O Problem is Likely Biological (e.g., off-target effects) E->O G Protect Experiment from Light F->G H Add Antioxidant (e.g., N-acetylcysteine) to Assay Medium F->H I Re-run 'Compound-Only' Control G->I H->I J Signal Reduced? I->J K Yes J->K L No J->L M Oxidation/Photodegradation is Likely the Cause K->M N Consider Other Interference Mechanisms (e.g., compound fluorescence) L->N

Caption: Troubleshooting workflow for high background signals.

Detailed Steps & Explanations:

  • Isolate the Compound's Effect: Run a control experiment with the compound in the assay buffer and detection reagents but without the biological component (e.g., no cells or no enzyme). If you still see a signal, the compound is directly interfering with your assay chemistry.

  • Mitigate Photodegradation: Repeat the "compound-only" control, but this time, protect the experiment from light by using amber-colored plates or by covering the plate with foil during incubations. If the background signal is reduced, light sensitivity is a key issue.

  • Assess Oxidative Interference: Include a mild antioxidant, such as N-acetylcysteine (NAC), in your assay buffer. If the presence of NAC reduces the background signal, it strongly suggests that oxidative products of your compound are causing the interference.

  • Consider Compound Properties: If the above steps do not resolve the issue, investigate if the compound itself possesses properties that could interfere, such as intrinsic fluorescence at the detection wavelength of your assay.

Issue 3: Poor Solubility or Precipitation in Aqueous Media

Symptom: You observe a precipitate forming when you dilute your DMSO stock solution into your aqueous assay buffer or cell culture medium.

Potential Cause: The compound has low aqueous solubility, and you are exceeding its solubility limit. This is common for many small organic molecules.

Troubleshooting Workflow:

A Precipitation Observed in Aqueous Medium B Review Dilution Protocol A->B C Ensure Rapid Mixing/Vortexing During Dilution B->C D Prepare Intermediate Dilutions in a Co-solvent (e.g., Ethanol) B->D E Problem Solved? C->E D->E F Yes E->F G No E->G L End F->L H Determine Maximum Aqueous Solubility G->H I Prepare a Saturated Solution and Quantify by HPLC/UV-Vis H->I J Adjust Experimental Concentrations to Stay Below Solubility Limit I->J K Consider Formulation Aids (e.g., cyclodextrins), if compatible with assay J->K K->L

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps & Explanations:

  • Optimize Dilution Technique: When diluting the DMSO stock, add it to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use an Intermediate Dilution Step: In some cases, a serial dilution approach can be effective. Try a 1:10 intermediate dilution of your DMSO stock into a co-solvent like ethanol before the final dilution into the aqueous buffer.

  • Determine the Kinetic Solubility: If precipitation persists, you must determine the maximum soluble concentration in your assay medium. This can be done by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer. Adjust your experimental concentrations to be well below this limit.

Part 3: Data Summaries & Protocols

Table 1: Key Physicochemical and Stability Considerations
ParameterPredicted/Inferred Property for this compoundRationale & Expert Insights
Chemical Structure C₁₄H₁₄N₂OContains an aromatic amine, a biphenyl system, and an N-methylated amide bond. Each of these functional groups presents potential stability liabilities.
Molecular Weight 226.27 g/mol ---
Solubility Low in water; Soluble in DMSO, EthanolThe biphenyl core increases lipophilicity, leading to poor aqueous solubility.
Hydrolytic Stability Susceptible to both acid and base-catalyzed hydrolysis.Mechanistic studies on N-methylbenzamides show that the amide bond can be cleaved under both acidic and basic conditions. The rate is pH-dependent.[5][6]
Oxidative Stability The aromatic amine is prone to oxidation.Aromatic amines can be oxidized to form colored and potentially reactive species. This can be accelerated by metal ions, light, and high pH.[4][8]
Photostability Potentially unstable upon exposure to UV/visible light.Aromatic amines and biphenyl systems can absorb light and undergo photodegradation. Formal photostability testing according to ICH Q1B guidelines is recommended for drug development candidates.[7]
Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

Procedure:

  • Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and the solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and HPLC-MS. Compare the chromatograms to identify degradation peaks and elucidate the structures of the degradation products.

References

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1535-1539. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2013). S10 Photosafety Evaluation of Pharmaceuticals. Available at: [Link]

  • Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & Experimental Toxicology, 12(5), 383-388. Available at: [Link]

  • Sim, Y. L., Damit, E. F., Ariffin, A., & Khan, M. N. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry, 22(6), 619-631. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Khalid, W., Göbel, G., Hühn, D., & Parak, W. J. (2020). Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. Nanoscale, 12(47), 24103-24110. Available at: [Link]

  • Wikipedia contributors. (2023). 4-Aminophenol. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mallak. (2018). Technical Data Sheet of 3-Amino-4-methylbenzamide. Available at: [Link]

  • Valia, K. H., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(11), 2536-2546. Available at: [Link]

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 59-67. Available at: [Link]

  • Yan, M., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6529. Available at: [Link]

  • Griesbeck, A. G., et al. (2018). Photochemical formation of biphenyls from sulfonamides. Chemistry – A European Journal, 24(50), 13111-13115. Available at: [Link]

  • Kozma, E., et al. (2014). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 9(9), 1893-1897. Available at: [Link]

  • Zhou, Y., et al. (2022). A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. Chemical Science, 13(40), 11847-11853. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38450-38456. Available at: [Link]

Sources

Technical Support Center: Optimizing 3-(4-Aminophenyl)-N-methylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Aminophenyl)-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for effectively using this and other novel small molecules in your cell-based assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs): Initial Setup & Core Concepts

This section addresses the foundational questions you should consider before beginning your experiments. Proper preparation is the bedrock of a successful assay.

Q1: What is this compound and what is its expected biological activity?

A1: this compound (CAS No. 1335041-46-7) is a small molecule belonging to the benzamide class.[1][2] While extensive public data on its specific mechanism of action is limited, its structure is analogous to other compounds known to interact with key cellular pathways. For instance, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), which are crucial epigenetic regulators.[3][4] Others have shown activity as cell cycle inhibitors or modulators of G protein-coupled receptors (GPCRs).[5][6]

Therefore, when treating this compound as a novel agent, it is critical to establish its activity profile empirically within your specific cellular model. The primary goal is to determine its potency (the concentration required to produce an effect) and its efficacy (the maximal effect of the compound).[7]

Q2: How should I prepare the stock solution? What is the best solvent and how do I account for its effects?

A2: Proper solubilization and storage are critical for compound stability and consistent results.

  • Solvent Selection: For many novel small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds.[8] Always consult the supplier's datasheet for specific solubility information. If water-insoluble, do not attempt to dissolve it directly in aqueous buffers like PBS, as this will lead to precipitation and inaccurate concentrations.[8]

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-100 mM. This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing the risk of solvent-induced toxicity.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The compound should be stored in a tightly closed container in a dry, well-ventilated area.[9]

  • Vehicle Control: Crucially, every experiment must include a "vehicle control." This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as your highest compound concentration. This allows you to distinguish the effect of the compound from any potential effects of the solvent itself. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[10]

Part 1: The Dose-Response Experiment - Finding Your Optimal Concentration

The cornerstone of optimizing any compound is the dose-response experiment. This allows you to characterize the relationship between compound concentration and biological effect, which is typically sigmoidal in shape.[11] This experiment is essential for determining key parameters like the EC₅₀/IC₅₀.[7]

Q3: Why is generating a full dose-response curve necessary? Can't I just pick a concentration?

A3: A single-point concentration provides a very limited and potentially misleading snapshot. A full dose-response curve is vital because it reveals:

  • Potency (EC₅₀/IC₅₀): The concentration at which you achieve 50% of the maximal effect (Effective Concentration 50) or 50% inhibition (Inhibitory Concentration 50). This is the most common metric for comparing compound potency.[11]

  • Efficacy (Eₘₐₓ): The maximum response the compound can elicit.[7]

  • Therapeutic Window: The concentration range where the compound is effective but not yet toxic.

  • Slope: The steepness of the curve indicates how sensitive the response is to changes in concentration. A very steep slope can make it difficult to achieve precise control.[12][13]

Without this data, you risk working at a concentration that is either too low to have an effect or so high that it causes off-target or toxic effects, leading to misinterpretation of your results.

Workflow for a Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare 10 mM Stock in DMSO Serial Create Serial Dilutions (e.g., 10 points, 1:3 ratio) Stock->Serial Treat Treat Cells with Dilutions + Vehicle & No-Treatment Controls Serial->Treat Seed Seed Cells in Microplate (Optimize density beforehand) Seed->Treat Incubate Incubate for a Defined Period (e.g., 24-72h) Treat->Incubate Reagent Add Assay Reagent (e.g., CellTiter-Glo®, Caspase-Glo®) Incubate->Reagent Read Read Plate on Microplate Reader Reagent->Read Analyze Normalize Data & Plot Log(Concentration) vs. Response Read->Analyze CurveFit Fit Sigmoidal Curve (4-Parameter Logistic Regression) Analyze->CurveFit Determine Determine EC₅₀/IC₅₀, Eₘₐₓ, and Slope CurveFit->Determine CytotoxicityWorkflow cluster_assay_cyto Viability Assay cluster_analysis_cyto Analysis & Interpretation Seed_C Seed Cells in 96-well Plate Treat_C Treat with Broad Concentration Range Seed_C->Treat_C Incubate_C Incubate (e.g., 24h) Treat_C->Incubate_C MTT Perform Viability Assay (e.g., MTT, LDH, RealTime-Glo™) Incubate_C->MTT Read_C Measure Absorbance or Luminescence MTT->Read_C Analyze_C Plot Dose-Response Curve for Viability Read_C->Analyze_C Calc_IC50 Calculate Cytotoxic IC₅₀ (Concentration for 50% cell death) Analyze_C->Calc_IC50 Compare Compare with Mechanistic EC₅₀ Calc_IC50->Compare Window Determine Therapeutic Window: Concentrations that are active but not overtly cytotoxic. Compare->Window

Caption: Workflow for assessing compound cytotoxicity and defining the therapeutic window.

Protocol 2: Standard MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures metabolic activity, which serves as an indicator of cell viability. [14][15]

  • Setup: Seed and treat cells with a broad range of this compound as described in Protocol 1.

  • MTT Addition: At the end of the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [16]3. Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot a dose-response curve of viability versus concentration to determine the cytotoxic IC₅₀.

By comparing the IC₅₀ from your cytotoxicity assay with the EC₅₀ from your functional assay, you can define a working concentration range that is mechanistically active without causing widespread, non-specific cell death.

Part 3: Advanced Application - Investigating Apoptosis

Q7: My compound reduces cell viability. How can I confirm if this is due to programmed cell death (apoptosis)?

A7: A reduction in viability is a general outcome. To demonstrate apoptosis, you must measure a specific hallmark of the process. The activation of executioner caspases, particularly caspase-3 and caspase-7, is a key event in the apoptotic cascade. [17][18]

  • Solution: Use a specific caspase activity assay. These assays often use a luminogenic or fluorogenic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7). [18]When caspase is active, it cleaves the substrate, releasing a measurable signal. This provides direct evidence that an apoptotic pathway has been engaged.

  • Mechanism: Caspase activation can be triggered by two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases. [17]

Simplified Apoptotic Signaling Pathway

ApoptosisPathway Signal Apoptotic Signal (e.g., Compound Treatment) Intrinsic Intrinsic Pathway (Mitochondrial) Signal->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Signal->Extrinsic Init_Casp Initiator Caspases (Caspase-8, -9) Intrinsic->Init_Casp Extrinsic->Init_Casp Exec_Casp Executioner Caspases (Caspase-3, -7) Init_Casp->Exec_Casp Apoptosis Apoptosis (Cell Death) Exec_Casp->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

By employing these systematic approaches—from foundational dose-response curves to specific mechanistic assays—you can confidently optimize the concentration of this compound and rigorously interpret its effects in your cell-based models.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Understanding the Importance of The Dose-Response Curve. (2025, June 3). Collaborative Drug Discovery. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Turning ON Caspases with Genetics and Small Molecules. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Graded dose-response curves. (2023, December 18). Deranged Physiology. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). PubMed Central. Retrieved from [Link]

  • Dose-Response Curves - Toxicology MSDT. (n.d.). Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Turning ON Caspases with Genetics and Small Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

  • A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. (2022, March 14). PMC. Retrieved from [Link]

  • Can I optimize dose and time in different cell lines? (2014, November 16). ResearchGate. Retrieved from [Link]

  • Identification of small molecule activators of procaspase-7 to caspase-7. (n.d.). Grantome. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved from [Link]

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.). Mallak Specialties. Retrieved from [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008, July 24). PubMed. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]

  • 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.). Google Patents.
  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.). Google Patents.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. (n.d.). LookChem. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N-methylbenzamide (CAS 1335041-46-7). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable biphenyl intermediate. Here, we address common pitfalls with in-depth explanations and provide field-proven troubleshooting strategies to streamline your experimental workflow.

Synthetic Overview

The synthesis of this compound is typically accomplished via a multi-step sequence that builds the core biphenyl structure and modifies functional groups. A robust and common approach involves three key stages: amide formation, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a final nitro group reduction. Understanding the potential issues at each stage is critical for success.

Synthetic_Workflow cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Nitro Reduction A 3-Bromobenzoic Acid + Methylamine B 3-Bromo-N-methylbenzamide A->B Amidation (e.g., EDC, SOCl2) D 3-(4-Nitrophenyl)-N-methylbenzamide B->D Pd Catalyst Base C 4-Nitrophenylboronic Acid C->D E This compound (Final Product) D->E Reduction (e.g., H2/Pd-C, Fe/NH4Cl)

Caption: General three-stage synthetic workflow.

Troubleshooting Guide & Protocols

This section is structured in a question-and-answer format to directly address specific experimental failures.

Part 1: Amide Formation (3-Bromo-N-methylbenzamide)

The initial step involves the coupling of 3-bromobenzoic acid with methylamine. While seemingly straightforward, this reaction can be inefficient without proper optimization.

Q1: My amidation reaction shows low conversion, with significant unreacted 3-bromobenzoic acid remaining. How can I drive the reaction to completion?

A1: This is a classic issue of insufficient carboxylic acid activation. For an amine to react, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]

  • Causality: Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures, which can be unsuitable for functionalized molecules. Coupling reagents or conversion to an acyl chloride is necessary to form a highly reactive intermediate.[1]

  • Troubleshooting Steps:

    • Method Selection:

      • Acyl Chloride Method: Convert 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a high-yielding but can be harsh. The resulting acyl chloride is then reacted with methylamine, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.[2]

      • Peptide Coupling Agents: Use a carbodiimide-based reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide). These are milder but require anhydrous conditions to prevent hydrolysis of the activated intermediate back to the carboxylic acid.[3]

    • Optimize Coupling Conditions: When using coupling agents like EDC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) can significantly accelerate the reaction and suppress side reactions.

    • Ensure Anhydrous Conditions: Water is the enemy of activated carboxylic acids. It will hydrolyze the intermediate, regenerating the starting material.[3] Ensure all solvents (e.g., DCM, DMF) and glassware are thoroughly dried and run the reaction under an inert atmosphere (N₂ or Ar).

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine to ensure the complete consumption of the activated acid.[3]

Coupling MethodCommon ReagentsKey Considerations
Acyl Chloride SOCl₂, (COCl)₂Highly reactive; may not be suitable for sensitive substrates. Requires a base (e.g., Et₃N, pyridine).
Carbodiimides EDC, DCC, DICMilder conditions. Byproducts (ureas) can complicate purification (DCC-urea is solid, EDC-urea is water-soluble). Requires anhydrous conditions.[1][3]
Phosphonium Salts BOP, PyBOPHigh reactivity and low racemization, but byproducts can be difficult to remove and reagents are expensive.[3]
Other TiCl₄, T3PTiCl₄ can mediate direct condensation.[4] T3P offers easily removable byproducts.[3]
Part 2: Suzuki-Miyaura Cross-Coupling

This is often the most challenging step, where the C-C bond is formed between 3-bromo-N-methylbenzamide and 4-nitrophenylboronic acid. The success of this reaction hinges on a delicate balance of catalyst, ligand, base, and solvent.

Q2: My Suzuki coupling is sluggish or fails completely. What are the first things I should check?

A2: A failed Suzuki coupling typically points to one of three areas: the palladium catalyst, the integrity of the boronic acid, or improper reaction conditions (atmosphere, base, solvent).

  • Causality: The catalytic cycle involves oxidative addition of palladium to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the product. A failure at any step will halt the reaction.[5]

  • Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_solutions Solutions Start Suzuki Reaction Failed Inert_Check 1. Check Inert Atmosphere: Was the reaction thoroughly degassed? (N2/Ar bubbling, freeze-pump-thaw) Start->Inert_Check Catalyst_Check 2. Evaluate Catalyst System: Is the Pd source active? Is the ligand appropriate? Inert_Check->Catalyst_Check Yes Sol_Inert Re-run with rigorous degassing. Inert atmosphere is critical to prevent Pd(0) oxidation. Inert_Check->Sol_Inert No Base_Solvent_Check 3. Review Base & Solvent: Is the base strong enough? Is water present (often required)? Catalyst_Check->Base_Solvent_Check Yes Sol_Catalyst Try a different catalyst/ligand. For electron-neutral/rich bromides, use electron-rich phosphine ligands (e.g., Buchwald ligands). Catalyst_Check->Sol_Catalyst No Boronic_Acid_Check 4. Check Boronic Acid Quality: Is it old? Has it undergone protodeboronation or formed anhydrides? Base_Solvent_Check->Boronic_Acid_Check Yes Sol_Base Switch base (e.g., K2CO3 -> K3PO4). Add 2-5 eq. of water to anhydrous solvents like dioxane or toluene. Base_Solvent_Check->Sol_Base No Sol_Boronic Use fresh boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester). Boronic_Acid_Check->Sol_Boronic No

Caption: Decision tree for troubleshooting a failed Suzuki reaction.

Q3: I am observing significant homocoupling of the boronic acid (forming 4,4'-dinitrobiphenyl) and dehalogenation of my starting material. How can I minimize these side reactions?

A3: These are classic competing pathways in Suzuki reactions.

  • Causality:

    • Homocoupling: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[5]

    • Dehalogenation (Protodeboronation): The aryl bromide is reduced to N-methylbenzamide. This occurs when the palladium intermediate reacts with a hydride source (often from the solvent or base) before it can couple with the boronic acid.[5][6]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Use freeze-pump-thaw cycles (3-4x) for the best results, or at a minimum, bubble argon or nitrogen through your solvent for 20-30 minutes before adding the catalyst.[7]

    • Choice of Base: Some bases can promote side reactions. While aqueous K₂CO₃ is common, switching to a different base like K₃PO₄ or Cs₂CO₃ can sometimes suppress these pathways.[8]

    • Solvent Choice: The solvent can be a source of hydrides for dehalogenation. Using deuterated solvents in a mechanistic study can confirm this. If dehalogenation is severe, switching from alcoholic solvents or THF to dioxane or toluene may help.

    • Ligand Choice: A more electron-donating and bulky ligand can accelerate the reductive elimination step, favoring the desired cross-coupling over side reactions.

Part 3: Nitro Group Reduction

The final step is the reduction of the nitro group on the biphenyl intermediate to the target primary amine.

Q4: The reduction of the nitro group is incomplete or yields a mixture of products.

A4: Incomplete reduction is usually due to catalyst deactivation or insufficient reducing agent. The formation of byproducts like hydroxylamines or azo compounds occurs if the reduction is not fully completed.

  • Causality: Catalytic hydrogenation (H₂/Pd-C) is highly effective but the catalyst can be poisoned by impurities (e.g., sulfur compounds) from previous steps. Chemical reductants like Fe or SnCl₂ work by single electron transfer and require careful control of stoichiometry and pH.

  • Troubleshooting Steps:

    • Purify the Intermediate: Ensure the 3-(4-Nitrophenyl)-N-methylbenzamide intermediate is pure before the reduction step. Residual palladium or other impurities can interfere.

    • Select the Right Reducing System:

      • Catalytic Hydrogenation: This is often the cleanest method. Use 5-10 mol% of Pd/C under a hydrogen atmosphere (balloon or Parr shaker). Solvents like ethanol, methanol, or ethyl acetate are ideal.[2] If the reaction stalls, the catalyst may be poisoned. Filter and add fresh catalyst.

      • Iron in Acidic/Neutral Media: A mixture of iron powder with ammonium chloride in ethanol/water is a very effective and inexpensive method.[9] Alternatively, iron in acetic acid can be used.[10] This method is robust and less prone to poisoning but requires a more rigorous workup to remove iron salts.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Over-reduction is not an issue here, but incomplete reduction is common.

Reduction MethodReagentsProsCons
Catalytic Hydrogenation H₂ (1 atm or higher), Pd/C (5-10%)Clean reaction, easy workup (filtration).Catalyst can be poisoned; requires specialized equipment for high pressure.[2]
Metal/Acid Reduction Fe/AcOH or Fe/NH₄Cl; SnCl₂/HClInexpensive, robust, tolerates more impurities.Workup can be difficult due to metal salts; stoichiometry is critical.[9][10]

Q5: My final product is discolored (often pink, brown, or purple) and difficult to purify.

A5: The target aniline product is susceptible to air oxidation.

  • Causality: Primary aromatic amines, especially those with electron-donating groups, can oxidize in the presence of air and light to form highly colored polymeric impurities.

  • Troubleshooting Steps:

    • Workup Under Inert Atmosphere: After the reaction is complete, conduct the workup (filtration, extractions) under a stream of nitrogen or argon to minimize air exposure.

    • Acid/Base Extraction: Purify the crude product by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and extracting with dilute aqueous HCl (e.g., 1M). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ to a pH > 9 and extract the pure amine back into an organic solvent.

    • Storage: Store the final product under an inert atmosphere, protected from light, and in a freezer to maintain its integrity over time.

References

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Retrieved from [Link]

  • Valiak, M., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ranu, B. C., et al. (2011). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

Sources

minimizing off-target effects of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Topic: Minimizing Off-Target Effects of 3-(4-Aminophenyl)-N-methylbenzamide and Related Benzamide-Based PARP Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with the foundational knowledge and practical, field-proven methodologies to systematically identify, understand, and mitigate off-target effects for your benzamide-based compounds. While your specific molecule, this compound, is novel, its core structure is characteristic of Poly(ADP-ribose) Polymerase (PARP) inhibitors. Therefore, we will use the extensive knowledge base for this class of inhibitors as a scientifically robust framework to guide your experimental strategy. Our goal is to empower you to build a comprehensive selectivity profile for your compound, ensuring data integrity and accelerating your research and development path.

Frequently Asked Questions (FAQs)

Q1: What are the most probable on-target and off-target effects for my benzamide-based compound?

A1: The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes.[1][2]

  • Primary On-Target Effects: Your compound's principal targets are likely PARP1 and PARP2 , enzymes critical for DNA single-strand break repair. Inhibition of these enzymes leads to the accumulation of DNA damage and is synthetically lethal in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] A key on-target mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto DNA, forming a toxic complex that is even more cytotoxic than catalytic inhibition alone.[2][3]

  • Probable Off-Target Effects:

    • Within the PARP Family: The PARP family has 17 members, and many inhibitors show varying levels of activity against isoforms beyond PARP1/2.[2][4] For example, some clinical PARP inhibitors also inhibit Tankyrase (PARP5).[5] Lack of selectivity can lead to broader biological effects than intended.[6]

    • Kinase Inhibition: A significant and documented off-target activity for some PARP inhibitors is the inhibition of protein kinases.[7][8][9] The ATP-binding pocket of some kinases can accommodate the benzamide scaffold. For instance, rucaparib and niraparib have been shown to inhibit kinases like DYRK1A, PIM1, and CDKs at clinically relevant concentrations.[1][8][9]

    • Other Unrelated Proteins: Unbiased chemical proteomics has revealed other potential off-targets. For example, rucaparib was found to bind to hexose-6-phosphate dehydrogenase (H6PD), and niraparib to deoxycytidine kinase (DCK).[10]

Q2: Why do different PARP inhibitors have such different clinical side-effect profiles if they hit the same primary target?

A2: The variation in clinical profiles is largely attributed to differences in off-target pharmacology and the degree of PARP trapping.[2][11] For example:

  • Cardiovascular Effects: Niraparib is associated with a higher incidence of hypertension, which may be linked to its off-target inhibition of the dopamine transporter (DAT) and the kinase DYRK1A.[1]

  • Hematological Toxicity: While on-target PARP1/2 inhibition can cause myelosuppression, the degree of toxicity can be exacerbated by the lack of selectivity against other PARP family members or other off-targets.[12] Achieving high selectivity for PARP1 over PARP2 is a key strategy to reduce this toxicity.[12]

  • Gastrointestinal Issues: These toxicities are common with kinase inhibitors and may be mediated by the off-target kinase activities of some PARP inhibitors.[1]

Understanding your compound's unique off-target "signature" is therefore critical for predicting its therapeutic window and potential side effects.[10]

Q3: What is a logical, tiered strategy to build a selectivity profile for my new compound?

A3: A tiered or funnel-based approach is most efficient. This strategy begins with broad, cost-effective screening and progresses to more complex, physiologically relevant assays for promising candidates.

  • Tier 1 (Broad Screening): Profile your compound against a large, commercially available panel of kinases (e.g., a 400+ kinase panel) and a PARP family panel at a single high concentration (e.g., 1 or 10 µM). This provides a global view of potential off-target interactions.

  • Tier 2 (Dose-Response Validation): For any "hits" identified in Tier 1 (e.g., >50% inhibition), perform 10-point dose-response experiments to determine the IC50 (for enzymatic assays) or Kd (for binding assays). This quantifies the potency of the off-target interactions.

  • Tier 3 (Cellular Target Engagement): Confirm that the off-target interactions observed in biochemical assays occur in a live-cell context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures direct binding of your compound to its targets in intact cells.[13][14]

  • Tier 4 (Phenotypic Confirmation): Use functional cellular assays to determine if the off-target interaction has a biological consequence. For example, if your compound hits a specific kinase, assess the phosphorylation of a known substrate of that kinase in treated cells.

This systematic process, visualized below, ensures that you invest resources wisely and build a robust, data-driven case for your compound's selectivity.

graph TD { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: A tiered workflow for assessing compound selectivity.

Troubleshooting Guides

Problem 1: My compound shows activity in a cell-based assay, but I'm not sure if it's due to the intended PARP target or an off-target kinase.
  • Potential Cause: The observed phenotype (e.g., cell death) could be a result of potent inhibition of a critical survival kinase that was not previously considered. Many PARP inhibitors have been found to inhibit kinases.[7][8]

  • Recommended Solution:

    • Perform a Broad Kinase Screen: Immediately subject your compound to a comprehensive kinase profiling panel (e.g., Eurofins DiscoverX, Reaction Biology) to identify potential kinase hits.[15] Use a concentration of your compound that is at least 10-fold higher than its cellular EC50 to maximize the chances of finding interactions.

    • Use a More Selective Tool Compound: Compare the phenotype of your compound to that of a highly selective PARP1/2 inhibitor like Veliparib, which has a very clean kinase profile.[4][6][10] If Veliparib does not produce the same phenotype at its equipotent PARP-inhibitory concentration, your compound's effect is likely off-target.

    • Genetic Knockout/Knockdown: The most definitive experiment is to test your compound in a cell line where the intended target (PARP1) has been knocked out using CRISPR. If the compound still shows activity in the knockout cells, the effect is unequivocally off-target.

Problem 2: My compound is potent against PARP1 in a biochemical assay, but weak in cellular assays. What's happening?
  • Potential Cause: This discrepancy often points to issues with cell permeability, compound stability, or active efflux from the cell by transporters like P-glycoprotein (P-gp).

  • Recommended Solution:

    • Run a CETSA Experiment: The Cellular Thermal Shift Assay is the most direct way to confirm if your compound is engaging with PARP1 inside the cell.[13][16][17] A lack of a thermal shift in intact cells, despite biochemical potency, strongly suggests a permeability or efflux issue. You can run CETSA on cell lysates versus intact cells to help distinguish between these possibilities.[18]

    • Assess Physicochemical Properties: Use computational tools or experimental assays to determine the cLogP and polar surface area (PSA) of your compound. Poor properties can predict low permeability.

    • Use Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor (e.g., Verapamil). If the cellular potency of your compound increases, it indicates that it is a substrate for efflux pumps.

Problem 3: I have identified several off-target kinases. How do I prioritize which ones are most important to eliminate through medicinal chemistry?
  • Potential Cause: Not all off-target hits are equally problematic. The significance of an off-target interaction depends on its potency relative to the on-target, the biological role of the off-target, and its expression profile.

  • Recommended Solution:

    • Calculate a Selectivity Ratio: For each off-target, divide its IC50 by the IC50 of your primary target (PARP1). A ratio of >100-fold is generally considered a good starting point for selectivity. Prioritize eliminating off-targets with ratios less than 100.

    • Consult Kinome Maps and Disease Databases: Analyze the function of the identified off-target kinases. Is the kinase involved in a critical survival pathway? (e.g., PI3K, AKT). Is it a known toxicity target? (e.g., hERG, which is not a kinase but often screened, or KDR/VEGFR2 for cardiovascular effects). Inhibition of some kinases can cause known adverse effects.[1]

    • Structural Biology: Obtain a crystal structure of your compound bound to both its on-target (PARP1) and a key off-target kinase.[4][19] This structural information is invaluable for guiding rational drug design to introduce modifications that disrupt binding to the off-target while preserving on-target potency.[20]

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Rational design to reduce off-target kinase activity.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)

This protocol describes a general method for measuring kinase activity and its inhibition, adaptable for single-point screening or IC50 determination.[21]

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed (or ADP produced) during a phosphorylation reaction. Luminescence-based kits (e.g., ADP-Glo™) are widely used for their high sensitivity and broad applicability.[21]

  • Materials:

    • Kinase of interest and its specific substrate peptide.

    • ATP solution.

    • Test compound (e.g., this compound) stock in DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

  • Methodology:

    • Compound Plating: Prepare serial dilutions of your test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) to the assay plate wells. Include DMSO-only wells as a "high activity" control and a known potent inhibitor as a "low activity" control.

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

    • Signal Development:

      • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate percent inhibition relative to DMSO controls. For IC50 determination, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement (Western Blot-Based)

This protocol determines if a compound binds to and stabilizes its target protein in intact cells.[13][16][18]

  • Principle: Ligand binding increases the thermal stability of a protein. When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to measure target engagement.[14]

  • Materials:

    • Cultured cells expressing the target of interest (e.g., PARP1).

    • Test compound and vehicle (e.g., DMSO).

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

    • Lysis buffer (e.g., RIPA buffer).

    • PCR thermal cycler or heating blocks.

    • Antibody specific to the target protein (e.g., anti-PARP1).

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle at the desired concentration for 1-2 hours in culture medium.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

    • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., using a BCA assay). Normalize all samples to the same protein concentration with lysis buffer.

    • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.

    • Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and engagement.

References

  • Wahlberg, E., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology. [Link]

  • Klašty, B., et al. (2017). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Nature Communications. [Link]

  • Karlberg, T., et al. (2010). Structural basis for inhibitor specificity in human poly(ADP-ribose) polymerase-3. Journal of Medicinal Chemistry. [Link]

  • Reinecke, M., et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research. [Link]

  • Li, H., et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Molecular Recognition. [Link]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wahlberg, E., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Lund University Research Portal. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Troubleshooting. Online Inhibitor. [Link]

  • Konecny, G. E., & Kristeleit, R. S. (2016). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology. [Link]

  • Langelier, M. F., et al. (2018). Structural basis for allosteric PARP-1 retention on DNA breaks. Science. [Link]

  • Antolin, A. A., et al. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Carey, M. E., et al. (2018). Variable off-target effects of clinically advanced PARP inhibitors. Clinical Cancer Research. [Link]

  • Chen, X., et al. (2022). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Petruzzella, E., et al. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. ChemRxiv. [Link]

  • Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Research. Online Inhibitor. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Wikipedia. (2023). Thermal shift assay. Wikipedia. [Link]

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  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud. [Link]

  • Braig, S., et al. (2021). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers. [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2025). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. NIAID. [Link]

  • Antolin, A. A., et al. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]

  • Antolin, A. A., et al. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. ResearchGate. [Link]

  • Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research. [Link]

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  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Durrant, L. G., & Boyle, J. M. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis. [Link]

  • FDA. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA. [Link]

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troubleshooting inconsistent results with 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure the consistency and reliability of your experimental outcomes. Here, we address specific issues you might encounter, drawing from established principles of organic chemistry and analytical best practices.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and use of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] For long-term storage, maintaining a consistently low temperature and protecting it from light is advisable to prevent degradation.

Q2: What solvents are suitable for dissolving this compound?

Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like ethanol and methanol. For aqueous buffers, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[3] This approach helps to avoid precipitation issues in your experiments.

Q3: What are the primary safety precautions I should take when handling this compound?

As with any chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety glasses, gloves, and a lab coat.[2][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

Q4: Can this compound interfere with common biological assays?

Yes, like many small molecules, this compound has the potential to interfere with certain assays. This can be due to its intrinsic properties, such as fluorescence, or its potential to aggregate at higher concentrations.[3] It is always good practice to include appropriate controls in your experiments, such as vehicle-only controls and testing the compound in cell-free assays where applicable, to identify any potential artifacts.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve inconsistent results you may encounter during your experiments with this compound.

Issue 1: Inconsistent Potency or Activity in Biological Assays

You observe significant variability in the compound's effect (e.g., IC50 values) between different experimental runs.

Potential Causes and Solutions

Potential Cause Explanation Suggested Solution
Poor Solubility / Aggregation The compound may not be fully dissolved or could be forming aggregates in your assay buffer, leading to non-specific effects or variable effective concentrations.[3]Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in your assay is low and consistent across all experiments (typically <0.5%).[3] You can also test for aggregation by including a non-ionic detergent like Triton X-100 (0.01-0.1%) in your assay; a significant drop in potency suggests aggregation was an issue.[3]
Compound Degradation The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or incompatible buffer components).Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. You can assess compound stability by incubating it under assay conditions and analyzing its integrity over time using HPLC.
Inaccurate Pipetting Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final concentration.Use calibrated pipettes and consider performing serial dilutions to reach your final concentrations. For highly potent compounds, preparing a larger volume of an intermediate dilution can improve accuracy.
Issue 2: Unexpected or Missing Product in Synthesis/Derivatization Reactions

You are using this compound as a starting material for a synthesis and are observing low yields, multiple products, or no desired product.

Potential Causes and Solutions

Potential Cause Explanation Suggested Solution
Side Reactions The free amine group is a primary site for reactions. In acylation reactions, for instance, over-acylation can occur if an excess of the acylating agent is used.[6]Use stoichiometric amounts of your reagents or a slight excess of the amine to ensure complete consumption of the limiting reagent.[6] Careful control of reaction temperature can also minimize side reactions.
Oxidation of the Aniline Moiety The aminophenyl group is susceptible to oxidation, which can lead to colored impurities and byproducts.Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degassing your solvents prior to use can also be beneficial.
Poor Reactivity The reactivity of the amine can be influenced by the solvent and base used.Screen different non-polar and polar aprotic solvents. If a base is required, consider non-nucleophilic bases to avoid competing reactions. The choice of coupling reagents in amide bond formation is also critical.[6]
Product Lost During Workup Your product may be more soluble in the aqueous layer than expected, or it may be unstable to the pH conditions of your workup.[7]Before discarding any layers during extraction, analyze a small sample by TLC or LC-MS to check for your product.[7] If your product is acid or base-sensitive, use neutral washes and avoid strong acids or bases during the workup.[7]

Experimental Protocols & Methodologies

To ensure reproducibility, detailed and validated protocols are essential.

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the preparation of a standard stock solution for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Transfer the weighed solid to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a molecular weight of 226.27 g/mol , add 2.21 mL of DMSO to 5 mg of the compound).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength determined by a UV scan of the compound)
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[8]

  • Standard Preparation: If a reference standard is available, prepare a solution at the same concentration.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Evaluation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and relationships.

Troubleshooting Workflow for Inconsistent Biological Activity

This diagram outlines a logical flow for troubleshooting variable results in biological assays.

G start Inconsistent Biological Activity Observed check_solubility Verify Compound Solubility (Prepare fresh stock, check for precipitation) start->check_solubility solubility_ok Solubility Appears OK check_solubility->solubility_ok No solubility_issue Precipitation or Cloudiness Observed check_solubility->solubility_issue Yes test_aggregation Test for Aggregation (Add 0.01% Triton X-100 to assay) solubility_ok->test_aggregation resolve_solubility Optimize Solubilization (Lower concentration, sonicate) solubility_issue->resolve_solubility aggregation_present Potency Decreases Significantly test_aggregation->aggregation_present Yes aggregation_absent Potency Unchanged test_aggregation->aggregation_absent No resolve_aggregation Use Detergent or Lower Concentration aggregation_present->resolve_aggregation assess_stability Assess Compound Stability (Pre-incubate under assay conditions, analyze by HPLC) aggregation_absent->assess_stability stability_ok Compound is Stable assess_stability->stability_ok No stability_issue Degradation Observed assess_stability->stability_issue Yes review_protocol Review Assay Protocol (Pipetting accuracy, consistent incubation times) stability_ok->review_protocol resolve_stability Prepare Fresh Solutions, Minimize Exposure stability_issue->resolve_stability protocol_issue Inconsistency Identified review_protocol->protocol_issue Yes protocol_ok Protocol is Consistent review_protocol->protocol_ok No resolve_protocol Refine Pipetting Technique, Use Master Mixes protocol_issue->resolve_protocol end_point Consistent Results Achieved protocol_ok->end_point resolve_solubility->end_point resolve_aggregation->end_point resolve_stability->end_point resolve_protocol->end_point

Caption: Troubleshooting inconsistent biological activity.

General Synthetic Workflow for Benzamide Derivatives

This diagram illustrates a typical synthetic route for compounds like this compound, starting from a substituted benzoic acid.

G start_material Substituted Benzoic Acid activation Activation of Carboxylic Acid (e.g., with SOCl2 or coupling agents) start_material->activation acyl_chloride Acyl Chloride / Activated Ester activation->acyl_chloride coupling Amide Coupling Reaction (with appropriate aniline derivative) acyl_chloride->coupling intermediate_product Intermediate Benzamide Derivative coupling->intermediate_product modification Further Functional Group Modification (e.g., reduction of a nitro group) intermediate_product->modification final_product Final Benzamide Product modification->final_product purification Purification (Chromatography or Recrystallization) final_product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: General synthesis and purification workflow.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Mallak Specialties. (2018). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Available at: [Link]

Sources

Technical Support Center: 3-(4-Aminophenyl)-N-methylbenzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Aminophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions encountered during the synthesis, purification, and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deeper understanding of the causality behind these experimental choices to ensure the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during your experiments.

Q1: My amide coupling reaction to synthesize the precursor, 3-(4-Nitrophenyl)-N-methylbenzamide, is failing or showing very low yield. What's wrong?

A1: Low yields in amide coupling are typically traced back to a few key areas: inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] The primary amine (methylamine) can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Furthermore, the presence of any moisture can hydrolyze the activated acid intermediate, halting the reaction.[1] Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in a slight excess, and always perform the reaction under strictly anhydrous conditions with a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]

Q2: I'm having trouble reducing the nitro group to an amine. The reaction is incomplete. What can I do?

A2: Incomplete reduction is a common hurdle. The choice of reducing agent and catalyst is critical. While catalytic hydrogenation (H₂, Pd/C) is a clean method, the catalyst can sometimes be poisoned.[2] A robust and often more reliable method for this specific transformation is using iron powder with an acidic promoter like ammonium chloride or acetic acid in an ethanol/water mixture.[3][4] Heating the reaction to reflux is typically required to drive it to completion.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the nitro-starting material is consumed.

Q3: During recrystallization, my product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated above the compound's melting point.[5] This is common with aromatic amides. The solution is to reheat the mixture to redissolve the oil, add more of the primary solvent (the one your compound is more soluble in) to decrease saturation, and then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also initiate proper crystallization.[6]

Q4: My purified compound shows unexpected peaks in the ¹H NMR spectrum. What are they?

A4: Common impurities include residual solvents from purification (e.g., ethyl acetate, hexanes, DCM), residual base (e.g., triethylamine), or byproducts from the synthesis. For instance, if you used a coupling reagent like DCC, a common impurity is dicyclohexylurea (DCU), which can be tricky to remove.[6] If you performed a nitro reduction with iron, trace iron salts might broaden your aromatic signals. A thorough workup and careful purification are essential.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It is stable under normal storage conditions.[7][9] Avoid contact with strong oxidizing agents.[9]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Synthesis

Low product yield is one of the most frequent challenges. The synthesis of this compound is typically achieved in two main steps: 1) Amide coupling to form the nitro-intermediate, and 2) Reduction of the nitro group. This guide provides a logical workflow to diagnose and solve yield issues.

G start Low Yield in Synthesis step1 Step 1: Amide Coupling Failure (e.g., 3-nitrobenzoic acid + methylamine) start->step1 Is the nitro-intermediate forming in low yield? step2 Step 2: Nitro Reduction Failure (e.g., Fe/NH4Cl reduction) start->step2 Is the final amine product forming in low yield? sub1_q1 Check Reagents & Conditions step1->sub1_q1 sub2_q1 Check Reaction Conditions step2->sub2_q1 sub1_a1 Use fresh coupling reagents (HATU, EDC). Ensure anhydrous solvents (DMF, DCM). Use a non-nucleophilic base (DIPEA). sub1_q1->sub1_a1 Yes sub1_q2 Monitor Acid Activation sub1_q1->sub1_q2 No sub1_a2 Pre-activate the carboxylic acid with the coupling reagent for 15-30 min before adding the amine. sub1_q2->sub1_a2 Yes sub1_q3 Check Amine Reactivity sub1_q2->sub1_q3 No sub1_a3 Ensure sufficient base is present to prevent amine protonation. Consider using methylamine hydrochloride with an extra equivalent of base. sub1_q3->sub1_a3 Yes sub2_a1 Ensure reaction is heated to reflux. Use a sufficient excess of iron powder. Ensure the solvent system (e.g., EtOH/H2O) is appropriate. sub2_q1->sub2_a1 Yes sub2_q2 Monitor Completion sub2_q1->sub2_q2 No sub2_a2 Use TLC to track the disappearance of the non-polar nitro starting material. If stalled, add more reducing agent or acid promoter. sub2_q2->sub2_a2 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.
Guide 2: Optimizing the Purification Protocol

Choosing the correct purification strategy is paramount for obtaining high-purity material suitable for downstream applications. The choice between recrystallization and chromatography depends on the impurity profile and the scale of the reaction.

G start Crude Product Obtained q1 Analyze crude purity by TLC/LCMS. Are impurities close in polarity (Rf) to the product? start->q1 chromatography Use Flash Column Chromatography. It offers better separation for structurally similar impurities. q1->chromatography Yes recrystallization Attempt Recrystallization. It is faster, uses less solvent, and is highly scalable for major impurities with different solubility profiles. q1->recrystallization No chrom_q1 Poor separation on column? chromatography->chrom_q1 recryst_q1 Product 'oiling out'? recrystallization->recryst_q1 chrom_a1 Optimize eluent system using TLC. Target a product Rf of 0.3-0.4. Use a shallow gradient elution. chrom_q1->chrom_a1 Yes chrom_q2 Product streaking/decomposition? chrom_q1->chrom_q2 No chrom_a2 Amides can be sensitive to acidic silica. Add ~0.5% triethylamine to the eluent to neutralize the stationary phase. chrom_q2->chrom_a2 Yes recryst_a1 Re-heat, add more primary solvent, and cool slowly. Consider seeding. recryst_q1->recryst_a1 Yes recryst_q2 Low recovery after filtration? recryst_q1->recryst_q2 No recryst_a2 Product may be too soluble in the chosen solvent. Use a mixed-solvent system (e.g., Ethanol/Water or EtOAc/Hexane). Ensure final wash is with ice-cold solvent. recryst_q2->recryst_a2 Yes

Caption: Decision tree for selecting and optimizing a purification method.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis via Amide Coupling and Nitro Reduction

This two-step protocol first synthesizes the N-methyl-3-(4-nitrophenyl)benzamide intermediate, which is then reduced to the final product.

Step A: Synthesis of N-methyl-3-(4-nitrophenyl)benzamide

  • Materials:

    • 3-(4-Nitrophenyl)benzoic acid (1.0 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Methylamine (2.0 M solution in THF, 1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3-(4-nitrophenyl)benzoic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[1]

    • Slowly add the methylamine solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step B: Reduction to this compound

  • Materials:

    • Crude N-methyl-3-(4-nitrophenyl)benzamide (1.0 eq)

    • Iron powder (4.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol and Water (2:1 mixture)

  • Procedure:

    • To a round-bottom flask, add the crude nitro-intermediate and the ethanol/water solvent mixture.

    • Add the iron powder and ammonium chloride.[3]

    • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The reaction is often complete in 2-3 hours.[3]

    • Monitor the reaction by TLC until the starting material has been completely consumed.

    • While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.[4]

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Materials:

    • Crude product

    • Silica gel

    • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA, optional)

  • Procedure:

    • TLC Analysis: Determine an appropriate eluent system. A good starting point for this compound is 30-50% Ethyl Acetate in Hexanes. The desired product should have an Rf value of approximately 0.3-0.4.[10]

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Adsorb this onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.[11]

    • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Materials:

    • Crude product

    • Solvents: Ethanol, Water, or Ethyl Acetate, Hexanes

  • Procedure:

    • Solvent Selection: A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective for aromatic amides.[11]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent.[12]

    • Crystallization: Remove the flask from the heat and slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again.[11]

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove residual impurities.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

Section 4: Characterization Data

Proper characterization is essential to confirm the identity and purity of your final compound.

Table 1: Key Properties and Analytical Data
PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O[13]
Molecular Weight 226.27 g/mol [13]
Appearance Expected to be a solid (e.g., light brown crystalline solid)[7]
Purity (Typical) >95% after purification[]
Expected Spectroscopic Features:
  • ¹H NMR:

    • Aromatic Region (approx. 6.5-8.0 ppm): You will see a complex series of multiplets corresponding to the protons on the two aromatic rings. The protons on the aniline ring (ortho and meta to the -NH₂) will typically appear more upfield (lower ppm) than the protons on the benzamide ring.

    • Amine Protons (-NH₂ and -NH-): These will appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration. The primary amine (-NH₂) protons will integrate to 2H, while the amide proton (-NH-) will integrate to 1H.

    • Methyl Protons (-CH₃): A doublet will appear upfield (approx. 2.8-3.0 ppm) due to coupling with the adjacent amide proton (-NH-), integrating to 3H.

  • ¹³C NMR:

    • Expect to see signals for all 14 carbons. The carbonyl carbon (C=O) of the amide will be the most downfield signal, typically in the 165-170 ppm range. Aromatic carbons will appear between ~110-150 ppm. The methyl carbon will be the most upfield signal, around 25-30 ppm.

  • IR Spectroscopy:

    • N-H Stretch: Look for one or two sharp peaks in the 3200-3500 cm⁻¹ region corresponding to the primary amine (-NH₂) and the secondary amide (N-H).

    • C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

    • C-N Stretch: Will appear in the 1200-1400 cm⁻¹ range.

    • Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mallak Specialties. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Available from: [Link]

  • Garg, N. K., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • University of California, Davis. Recrystallization and Crystallization. Available from: [Link]

  • Reddit. r/Chempros - amide coupling help. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Reddit. r/Chempros - Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. Available from: [Link]

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

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addressing cytotoxicity of 3-(4-Aminophenyl)-N-methylbenzamide in normal cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Cytotoxicity in Normal Cell Lines

Introduction

Welcome to the technical support guide for 3-(4-Aminophenyl)-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with off-target cytotoxicity in normal (non-cancerous) cell lines. While many small molecules show promise in targeting cancer cells, their clinical potential is often limited by toxicity to healthy tissues.[1] Understanding and addressing this cytotoxicity is a critical step in preclinical development.

This guide provides a structured approach to troubleshooting common experimental issues, understanding potential mechanisms of cell death, and implementing strategies to mitigate unwanted cytotoxic effects. We will move from initial validation of your observations to detailed mechanistic studies, equipping you with the knowledge to make informed decisions in your research.

Section 1: First-Line Troubleshooting: Is the Observed Cytotoxicity an Artifact?

Before delving into complex biological mechanisms, it is imperative to rule out common experimental artifacts. Inconsistent or unexpectedly high cytotoxicity can often be traced back to technical variables rather than the intrinsic activity of the compound.[2][3] The first step is always to confirm that the effect is real and reproducible.[2]

Frequently Asked Questions (FAQs)

Q1: My replicate wells show high variability in cytotoxicity assays. What's the cause?

A1: High variability is a common issue that can obscure genuine results.[3] The primary causes include:

  • Inconsistent Cell Seeding: Uneven cell density across the plate. Ensure you have a single-cell suspension and use proper pipetting techniques.

  • Cell Health: Use cells from a consistent, low passage number that are in the logarithmic growth phase. Over-confluent or stressed cells can show variable responses.[3]

  • Compound Solubility: The compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells for precipitates and test the compound's solubility in your culture medium beforehand.[2]

  • Inconsistent Incubation Times: Standardize all timelines for cell seeding, compound treatment, and reagent addition to ensure uniformity across experiments.[3]

Q2: My untreated control cells show low viability or high background signal. What should I do?

A2: This indicates a problem with your baseline cell health or assay setup.

  • Suboptimal Culture Conditions: Ensure your cells are healthy and not overgrown, which can lead to spontaneous cell death.[3]

  • Solvent Toxicity: The final concentration of your vehicle (e.g., DMSO) should not exceed the tolerance level of your cell line, which is typically below 0.5%.[2] Run a vehicle-only control series to determine the maximum safe concentration.

  • Contamination: Visually inspect plates for microbial contamination, which can interfere with assay readouts and impact cell health.[3]

  • Handling-Induced Damage: Overly forceful pipetting can damage cell membranes, leading to leakage of cellular components like lactate dehydrogenase (LDH) and causing false-positive results in certain cytotoxicity assays.[3]

Workflow: Validating Cytotoxicity Observations

The following workflow provides a systematic approach to confirming your initial findings.

G start High Cytotoxicity Observed check_conc Verify Compound Concentration (Stock & Dilutions) start->check_conc check_solvent Assess Solvent Toxicity (Run Vehicle-Only Control) check_conc->check_solvent check_solubility Confirm Compound Solubility (Visual Inspection, Solubility Test) check_solvent->check_solubility check_assay Test for Assay Interference (Compound + Assay Reagents, No Cells) check_solubility->check_assay reproducibility Repeat Experiment (Standardized Conditions) check_assay->reproducibility conclusion_artifact Result is Likely an Artifact. Re-evaluate Protocol. reproducibility->conclusion_artifact Inconsistent Results conclusion_real Cytotoxicity is Confirmed. Proceed to Mechanistic Studies. reproducibility->conclusion_real Consistent Results

Caption: Initial workflow for troubleshooting and validating in vitro cytotoxicity.

Section 2: Understanding Potential Mechanisms of Cytotoxicity

Once you have confirmed that this compound is genuinely cytotoxic to your normal cell lines, the next step is to understand the underlying mechanism. While specific data on this compound is limited, its chemical structure, featuring an aromatic amine, provides clues to potential mechanisms of toxicity. Aromatic amines can be metabolically activated into reactive metabolites that cause cellular damage.[4]

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between a cytotoxic and a cytostatic effect?

A1: A cytotoxic effect causes cell death, while a cytostatic effect merely inhibits cell proliferation.[2] To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., with a Trypan Blue assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like Hoechst).

  • Cytotoxicity: You will see a decrease in the percentage of viable cells and a drop in the total cell number over time.[2]

  • Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.[2]

Q2: What are the most likely mechanisms of cytotoxicity for a benzamide-based compound?

A2: Based on related chemical structures, two primary mechanisms are plausible: induction of apoptosis and generation of oxidative stress.

  • Induction of Apoptosis: Apoptosis is a form of programmed cell death orchestrated by a family of proteases called caspases.[5][6] It can be initiated by external signals (the extrinsic pathway) or internal stress (the intrinsic pathway), with the latter being a common mechanism for small molecule drugs.[7][8] This pathway involves mitochondrial dysfunction, the release of cytochrome c, and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[6][7]

  • Oxidative Stress: The compound may increase the intracellular levels of reactive oxygen species (ROS).[9] While cancer cells often have high baseline levels of ROS, making them more vulnerable to further increases, excessive ROS in normal cells can also overwhelm their antioxidant defense systems, leading to damage of DNA, proteins, and lipids, ultimately triggering cell death.[10][11]

Hypothetical Signaling Pathway: Induction of Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce apoptosis in a normal cell.

G cluster_cell Normal Cell Compound 3-(4-Aminophenyl) -N-methylbenzamide Mito Mitochondria Compound->Mito Stress Signal ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Damage Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Hypothetical intrinsic pathway of apoptosis induced by a small molecule.

Section 3: Mitigation Strategies & Experimental Protocols

After identifying a likely mechanism, you can employ targeted strategies to reduce the cytotoxicity in normal cells, potentially widening the therapeutic window of the compound.

Strategy 1: Dose & Time Optimization

The simplest approach is to minimize exposure. Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and shortest incubation time required to achieve the desired effect in your target (cancer) cells while minimizing toxicity in normal cells.[4]

Strategy 2: Mechanistic Investigation & Counteraction

To mitigate cytotoxicity, you must first confirm the mechanism of cell death. The following protocols will help you distinguish between apoptosis and necrosis and test for the involvement of oxidative stress.

Table 1: Common Assays for Assessing Cell Death Mechanisms
Assay TypePrincipleWhat It MeasuresTypical Interpretation
MTT / XTT / MTS [12]Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.Metabolic activity, an indicator of cell viability.A decrease suggests cytotoxicity or reduced proliferation.
LDH Release [13]Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.Loss of membrane integrity, a hallmark of necrosis or late apoptosis.An increase indicates cell lysis.
Annexin V / PI [4]Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. Propidium Iodide (PI) is a DNA dye that only enters cells with compromised membranes.Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.Annexin V+/PI- = Early Apoptosis. Annexin V+/PI+ = Late Apoptosis/Necrosis.
Caspase Activity Uses a fluorescent or colorimetric substrate for specific caspases (e.g., caspase-3, -8, -9).Activation of key enzymes in the apoptotic pathway.[6]Increased signal indicates apoptosis is occurring via a caspase-dependent pathway.
ROS Detection Utilizes probes like DCFDA that fluoresce upon oxidation by reactive oxygen species.Intracellular levels of oxidative stress.Increased fluorescence indicates a rise in ROS.
Protocol 1: Apoptosis vs. Necrosis Detection using Annexin V & Propidium Iodide

This protocol allows for the differentiation between the primary modes of cell death.

  • Cell Seeding: Seed your normal cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at your IC50 concentration (and 2x IC50) for the desired time (e.g., 24 hours). Include an untreated control, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • FITC negative / PI negative: Live cells.

      • FITC positive / PI negative: Early apoptotic cells.

      • FITC positive / PI positive: Late apoptotic or necrotic cells.

Strategy 3: Co-treatment with Cytoprotective Agents

If your results suggest a specific mechanism, you can use inhibitors or scavengers to see if you can rescue the cells. This not only helps mitigate the effect but also confirms the mechanism.

  • If Apoptosis is Confirmed: Co-treat the cells with the compound and a pan-caspase inhibitor like Z-VAD-FMK. A rescue from cell death would confirm a caspase-dependent apoptotic mechanism.[7]

  • If Oxidative Stress is Confirmed: Co-treat the cells with the compound and an antioxidant like N-acetylcysteine (NAC).[2] A reduction in cytotoxicity would point to ROS as a primary driver of cell death.

Decision Tree for Mitigation

This diagram helps guide your next steps based on your experimental results.

G cluster_mech Mechanism Investigation cluster_mitigate Mitigation Strategy start Cytotoxicity Confirmed in Normal Cells annexin_pi Run Annexin V / PI Assay start->annexin_pi ros_assay Run ROS Detection Assay start->ros_assay caspase_inhib Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) annexin_pi->caspase_inhib Annexin V Positive (Apoptosis) dose_opt Focus on Dose/Time Optimization annexin_pi->dose_opt Annexin V Negative (Necrosis/Other) antioxidant Co-treat with Antioxidant (e.g., NAC) ros_assay->antioxidant ROS Levels Elevated (Oxidative Stress) ros_assay->dose_opt ROS Levels Normal

Caption: Decision-making framework for selecting a mitigation strategy.

Conclusion

Addressing the cytotoxicity of this compound in normal cell lines is a multifaceted but manageable challenge. By systematically ruling out experimental artifacts, investigating the underlying molecular mechanisms—such as apoptosis and oxidative stress—and applying targeted mitigation strategies, researchers can gain a clearer understanding of their compound's activity profile. This rigorous approach is essential for advancing promising therapeutic candidates while prioritizing safety.

For further assistance, please consult the references below or contact our technical support team.

References

  • BenchChem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Skonieczna, M., et al. (2018). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. Investigational New Drugs, 37(5), 849-864. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Matotoka, M. M., & Masoko, P. (2021). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen. Retrieved from [Link]

  • De Wispelaere, N., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(2), 527-536. Retrieved from [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495-516. Retrieved from [Link]

  • Patsnap. (2025). What are the key caspases involved in programmed cell death? Retrieved from [Link]

  • Zorov, D. B., et al. (2022). Cellular Redox Mechanisms in Inflammation and Programmed Cell Death. International Journal of Molecular Sciences, 23(23), 15291. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of caspases in apoptosis and cellular proliferation after cell stress. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Loizzo, M. R., et al. (2021). Oxidative Stress Modulation and ROS-Mediated Toxicity in Cancer: A Review on In Vitro Models for Plant-Derived Compounds. Antioxidants, 10(9), 1369. Retrieved from [Link]

  • Hsieh, J. H., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2047-2056. Retrieved from [Link]

  • García-García, A., et al. (2022). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. International Journal of Molecular Sciences, 23(15), 8113. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Aminophenyl)-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The primary and most effective route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method forges a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2]

Reaction Principle: The synthesis involves coupling 3-bromo-N-methylbenzamide with 4-aminophenylboronic acid (or its more stable hydrochloride salt) in the presence of a palladium catalyst and a base.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for my initial reaction conditions?

For a first attempt, establishing a robust baseline is critical. The following conditions, adapted from standard Suzuki-Miyaura protocols, offer a high probability of success.[1][3]

ParameterRecommended ConditionRationale
Aryl Halide 3-Bromo-N-methylbenzamide (1.0 mmol)Bromides offer a good balance of reactivity and stability for oxidative addition.[4]
Boronic Acid 4-Aminophenylboronic acid HCl (1.2 - 1.5 equiv)A slight excess ensures complete consumption of the more valuable aryl halide. The HCl salt is often more stable.
Catalyst Pd(PPh₃)₄ (Tetrakis) (1-3 mol%)A reliable, commercially available Pd(0) catalyst effective for many Suzuki couplings.[3]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Inorganic bases are crucial for the transmetalation step and are generally effective.[1][3][5]
Solvent Dioxane/Water (4:1) or DME/Water (4:1)A biphasic solvent system is common and highly effective for dissolving both organic and inorganic reagents.[1][6]
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant degradation of starting materials.[1][6]
Atmosphere Inert (Nitrogen or Argon)CRITICAL: The Pd(0) catalyst is highly sensitive to oxygen and will be deactivated if not protected.[7]

Below is a diagram illustrating the fundamental workflow for setting up the reaction.

G cluster_prep Vessel Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Halide, Boronic Acid, & Base to Flask B Evacuate & Backfill with N₂/Ar (3x) A->B Seal Vessel C Add Degassed Solvents B->C D Add Palladium Catalyst C->D Under N₂/Ar E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F Stir 4-12h G Cool to RT & Quench F->G Upon Completion H Extract & Purify G->H

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Guide

Q2: My reaction yield is poor (<50%). What are the most common culprits and how do I address them?

Low yield is the most frequent issue encountered. A systematic approach to troubleshooting is essential. The problem typically lies in one of four areas: Reagents, Catalyst, Atmosphere, or Conditions.

Troubleshooting cluster_reagents Reagent Integrity cluster_catalyst Catalyst Activity cluster_conditions Reaction Parameters Start Low Yield Observed Reagent_Check Check Reagent Quality Start->Reagent_Check Catalyst_Check Assess Catalyst Start->Catalyst_Check Condition_Check Optimize Conditions Start->Condition_Check Boronic_Acid Boronic Acid Degradation? (Protodeborylation) Reagent_Check->Boronic_Acid Most Common Aryl_Halide Aryl Halide Purity? Reagent_Check->Aryl_Halide Base_Quality Base Finely Powdered & Dry? Reagent_Check->Base_Quality Solvent_Purity Solvents Anhydrous & Degassed? Reagent_Check->Solvent_Purity Sol1 Use Fresh Boronic Acid or a Stable MIDA Boronate Boronic_Acid->Sol1 Solution Inert_Atmosphere Is Inert Atmosphere Adequate? Catalyst_Check->Inert_Atmosphere Most Common Catalyst_Source Catalyst Old or from Unreliable Source? Catalyst_Check->Catalyst_Source Sol2 Thoroughly Degas Solvents Maintain Positive N₂ Pressure Inert_Atmosphere->Sol2 Solution Temp Temperature Too Low/High? Condition_Check->Temp Time Insufficient Reaction Time? Condition_Check->Time Stirring Is Stirring Vigorous? Condition_Check->Stirring Sol3 Screen Temps (e.g., 80, 100, 120 °C) Temp->Sol3 Solution

Caption: Troubleshooting decision tree for low-yield reactions.

  • Cause 1: Boronic Acid Degradation (Protodeborylation)

    • Explanation: Boronic acids can degrade, especially when exposed to air, moisture, or heat, replacing the boron group with a hydrogen atom.[4][7] This is a very common reason for low yields. 4-Aminophenylboronic acid is particularly susceptible.

    • Solution:

      • Use fresh, high-purity 4-aminophenylboronic acid or its hydrochloride salt.[8]

      • Consider using a more stable boronic ester derivative, such as a pinacol or MIDA boronate, which slowly releases the active boronic acid under the reaction conditions.[7][9]

      • Do not prepare a stock solution of the boronic acid in the solvent long before adding the other reagents.

  • Cause 2: Catalyst Deactivation

    • Explanation: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.[7] An inadequate inert atmosphere is a frequent failure point.

    • Solution:

      • Degas your solvent: Sparge the solvent with argon or nitrogen for at least 30 minutes before use or use the freeze-pump-thaw method.

      • Properly inert the vessel: Ensure the reaction flask is evacuated and backfilled with inert gas at least three times. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).[7]

  • Cause 3: Suboptimal Base or Solvent

    • Explanation: The base is critical for activating the boronic acid for transmetalation.[2][9] The choice of base and solvent are often intertwined.

    • Solution:

      • Base Screening: If K₂CO₃ gives low yields, try a stronger base like K₃PO₄ or Cs₂CO₃.[3][6] Ensure the base is finely powdered and dry.

      • Solvent Screening: While Dioxane/Water is standard, some reactions perform better in other systems like Toluene/Ethanol/Water or THF/Water.[6]

Q3: I see several spots on my TLC plate. How do I identify and minimize common side products?

Side-product formation complicates purification and reduces yield. The three most common byproducts are homocoupling, dehalogenation, and protodeborylation products.

  • Side Product 1: Homocoupling (4,4'-Diaminobiphenyl)

    • Identification: A non-polar, often UV-active spot on TLC/LC-MS with a mass corresponding to two coupled aniline units.

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[4]

    • Minimization: The most effective solution is to rigorously exclude oxygen from the reaction mixture, as detailed in Q2.[4]

  • Side Product 2: Dehalogenation (N-methylbenzamide)

    • Identification: A spot with a retention time and mass identical to the de-brominated starting material, N-methylbenzamide.

    • Cause: The aryl halide is reduced instead of coupled. This happens when the palladium(II) intermediate formed after oxidative addition reacts with a hydride source in the mixture (e.g., from solvents or additives).[4][7]

    • Minimization: Ensure you are using high-purity, anhydrous solvents.

  • Side Product 3: Protodeborylation (Aniline)

    • Identification: A spot corresponding to aniline, the product of the boronic acid losing its borono group.

    • Cause: As discussed in Q2, this is due to the instability of the boronic acid.

    • Minimization: Use high-purity boronic acid, add it to the reaction mixture promptly, and consider using more stable boronate esters.[4][7]

Q4: How does the Suzuki-Miyaura catalytic cycle work, and why is each component necessary?

Understanding the mechanism clarifies why specific reagents and conditions are required. The cycle involves a Pd(0)/Pd(II) interconversion.

SuzukiCycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX 1 PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 2 PdII_R1R2->Pd0 3 Product R¹-R² (Final Product) PdII_R1R2->Product OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination RX R¹-X (3-bromo-N-methylbenzamide) RX->Pd0 R2B R²-B(OH)₂ (4-aminophenylboronic acid) R2B->PdII_RX Base Base (e.g., K₂CO₃) Base->R2B

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-N-methylbenzamide, forming a Pd(II) complex. This is often the rate-limiting step.[2][4]

  • Transmetalation: The base activates the 4-aminophenylboronic acid, forming a more nucleophilic boronate species. This species then transfers its aminophenyl group to the Pd(II) complex, displacing the bromide.[1][2]

  • Reductive Elimination: The two organic groups (the benzamide and aminophenyl moieties) on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and minimize side products.

Materials:

  • 3-Bromo-N-methylbenzamide (1.0 equiv, e.g., 214 mg, 1.0 mmol)[10]

  • 4-Aminophenylboronic acid hydrochloride (1.2 equiv, e.g., 208 mg, 1.2 mmol)[1]

  • Potassium Phosphate (K₃PO₄) (3.0 equiv, e.g., 637 mg, 3.0 mmol), finely powdered and dried

  • XPhos Pd G2 precatalyst (1 mol%, e.g., 7.9 mg, 0.01 mmol)[3]

  • 1,4-Dioxane (anhydrous, degassed) (4 mL)

  • Water (deionized, degassed) (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-N-methylbenzamide, 4-aminophenylboronic acid hydrochloride, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[3]

  • Under a positive flow of inert gas, add the XPhos Pd G2 precatalyst.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the 3-bromo-N-methylbenzamide starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

The crude product often requires purification to remove catalyst residues, excess boronic acid, and any side products.

Materials:

  • Silica gel (230-400 mesh)

  • Crude product from Protocol 1

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient, starting from 3:1 to 1:1, or Dichloromethane/Methanol for more polar products)

Procedure:

  • Prepare a silica gel column in the chosen solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the solvent system, starting with a lower polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
  • A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. ChemicalBook.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
  • 3-Bromo-N-methylbenzamide 98%. Guidechem.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • 3-Bromo-N-methylbenzamide. PubChem.
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Purity Assessment of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical purity assessment of 3-(4-Aminophenyl)-N-methylbenzamide (CAS: 1335041-46-7). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the most effective analytical techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your methods effectively.

Introduction: The Critical Role of Purity

This compound is a biphenylcarboxamide derivative with a structure pertinent to pharmaceutical research and materials science.[1] Its purity is paramount, as even trace impurities can significantly impact biological activity, toxicity, and material properties. This guide provides a comprehensive framework for establishing the purity profile of this compound using orthogonal analytical techniques.

Understanding Potential Impurities

Effective purity assessment begins with understanding the potential impurities arising from the synthetic route. While a specific synthesis for this compound is not widely published, we can infer potential impurities from common amide bond formation and cross-coupling reactions. A plausible synthetic approach involves the coupling of a 3-carboxy-N-methylbenzamide derivative with a protected 4-bromoaniline followed by deprotection, or a Suzuki coupling followed by amidation. A related synthesis for the isomer N-(4-Aminophenyl)-3-methylbenzamide involves the reduction of a nitro precursor using iron powder and ammonium chloride.[1]

Based on these general synthetic strategies[2][3], potential impurities could include:

  • Starting Materials: Unreacted 3-(4-aminophenyl)benzoic acid, methylamine, or precursors to the biphenyl core.

  • Reaction By-products: Homocoupling products, incompletely reacted intermediates (e.g., the corresponding nitro-compound), or products of side reactions.

  • Reagents and Solvents: Residual catalysts (e.g., palladium), reagents, and solvents used in the synthesis and purification.

The following sections detail the primary analytical techniques for detecting and quantifying these and other potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reversed-phase HPLC (RP-HPLC) is the principal method for assessing the purity of -3-(4-Aminophenyl)-N-methylbenzamide due to its high resolution, sensitivity, and applicability to non-volatile aromatic compounds.[4]

Recommended Starting Method

This protocol provides a robust starting point for method development.

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions and ensure consistent protonation of the primary amine, leading to better peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient 10% B to 90% B over 20 minutesA broad gradient is effective for separating compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.[6]
Detection (UV) 254 nm or Diode Array Detector (DAD)The aromatic rings in the molecule will have strong absorbance at 254 nm. A DAD allows for peak purity analysis.
Injection Vol. 10 µL
Sample Prep. Dissolve in Mobile Phase A/B (50:50)Ensures compatibility with the starting mobile phase conditions.
HPLC Troubleshooting and FAQs

Q1: My main peak is tailing significantly. What's the cause and how do I fix it?

A1: Peak tailing for this compound is most likely due to secondary interactions between the basic primary amine group (-NH₂) and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[5] At mid-range pH, these silanols can be ionized (SiO⁻) and interact strongly with the protonated analyte.

  • Solution 1: Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase (Mobile Phase A) to be at least 2 pH units below the pKa of the primary amine. A pH of less than 3 is generally effective. This ensures both the analyte and the silanol groups are fully protonated, minimizing ionic interactions.[5]

  • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a high-purity, base-deactivated column can significantly improve peak shape for basic compounds.

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites, improving peak symmetry.[7]

Q2: I'm seeing a small peak just before my main peak that doesn't resolve well. What can I do?

A2: Poor resolution of closely eluting peaks can be addressed by modifying the selectivity of your separation.

  • Solution 1: Adjust Organic Modifier: Change the organic modifier from acetonitrile to methanol, or use a mixture of the two. This alters the selectivity of the separation and may improve the resolution of your peaks.

  • Solution 2: Reduce Gradient Slope: A shallower gradient (e.g., increasing the gradient time from 20 to 30 minutes) gives more time for closely eluting compounds to separate.

  • Solution 3: Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the resolution of early-eluting peaks.

Q3: My retention times are drifting between injections. What's the problem?

A3: Retention time drift is often caused by a lack of system equilibration or changes in the mobile phase.[6]

  • Solution 1: Ensure Proper Equilibration: Before starting your analytical run, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

  • Solution 2: Fresh Mobile Phase: Prepare fresh mobile phase daily. The organic component can evaporate over time, changing the composition and affecting retention. Ensure solvents are properly degassed.[8]

  • Solution 3: Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to drifting retention times.

HPLC_Troubleshooting start Problem: Peak Tailing check_pH Is Mobile Phase pH < 3? start->check_pH check_column Using a high-purity, end-capped column? check_pH->check_column Yes solution_pH Action: Lower mobile phase pH with 0.1% Formic or Phosphoric Acid check_pH->solution_pH No increase_buffer Increase buffer concentration check_column->increase_buffer Yes solution_column Action: Switch to a base-deactivated column check_column->solution_column No solution_buffer Action: Increase buffer to 25-50 mM increase_buffer->solution_buffer

Caption: Troubleshooting workflow for HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the relatively high molecular weight and polarity of this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[4] However, direct injection at high temperatures may be feasible.

GC-MS Considerations
  • Derivatization: Silylation of the primary amine and amide N-H groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and prevent peak tailing.

  • Thermal Stability: A key concern is the potential for thermal degradation in the hot injector. This can be assessed by varying the injector temperature and looking for the appearance of degradation products.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.[9]

GC-MS Troubleshooting and FAQs

Q1: I'm not seeing my compound elute from the GC. What could be the issue?

A1: This is likely due to insufficient volatility or thermal degradation.

  • Solution 1: Increase Injector and Oven Temperature: Gradually increase the injector and oven temperature program. Be cautious, as excessive temperatures can cause degradation.

  • Solution 2: Derivatization: If increasing the temperature doesn't work or leads to degradation, derivatization is necessary. Use a silylating agent like BSTFA to make the molecule more volatile.

  • Solution 3: Check for Adsorption: The primary amine can interact with active sites in the GC system. Using a deactivated inlet liner and column is crucial.

Q2: The mass spectrum shows many unexpected fragments. Is my compound degrading?

A2: It's possible. Compare the mass spectrum to a predicted spectrum. The molecular ion (m/z 226.27) should be visible.[10] Common fragmentation patterns for benzamides include cleavage of the amide bond. If you see fragments corresponding to thermal decomposition products, lower the injector temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and for identifying impurities that have a different chemical structure from the main compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H and ¹³C NMR Spectral Data
¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Amide N-H~8.5broad singlet-C(O)NH-
Aromatic Protons7.0 - 8.0multiplets8 protons on the two rings
Amine N-H₂~5.0broad singlet-NH₂
N-Methyl~2.9doublet-NHCH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl Carbon~168C=O
Aromatic Carbons115 - 15012 carbons
N-Methyl Carbon~27-NHCH₃
NMR Troubleshooting and FAQs

Q1: I can't see the signals for my -NH and -NH₂ protons. Where are they?

A1: These protons are "exchangeable" and their signals can be very broad, sometimes indistinguishably so from the baseline.

  • Solution 1: Use a Dry Solvent: Traces of water in the deuterated solvent (e.g., CDCl₃) can accelerate proton exchange, broadening the signals. Use a fresh, dry solvent.

  • Solution 2: Use DMSO-d₆: Dimethyl sulfoxide-d₆ is an excellent solvent for this purpose as it forms hydrogen bonds with the labile protons, slowing down their exchange rate and resulting in sharper peaks.[11]

  • Solution 3: D₂O Shake: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH and -NH₂ peaks will disappear as the protons are exchanged for deuterium.

NMR_Workflow start Prepare Sample (5-10 mg in 0.6 mL solvent) acquire_H1 Acquire ¹H NMR Spectrum start->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum start->acquire_C13 analyze_H1 Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity acquire_H1->analyze_H1 analyze_C13 Analyze ¹³C Spectrum: - Number of signals - Chemical Shifts acquire_C13->analyze_C13 structure_confirm Confirm Structure and Assess Purity analyze_H1->structure_confirm analyze_C13->structure_confirm

Caption: General workflow for NMR analysis.

Other Analytical Techniques

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the presence of impurities that might depress or broaden the melting endotherm. Thermogravimetric Analysis (TGA) provides information on thermal stability and solvent/water content.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the N-H stretches of the amine and amide (~3300-3500 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and aromatic C-H stretches.

Conclusion

A multi-faceted approach is essential for the comprehensive purity assessment of this compound. RP-HPLC is the primary tool for quantitating purity and resolving impurities, while NMR and MS are crucial for structural confirmation and identification of unknown components. By understanding the principles behind these techniques and anticipating common challenges, researchers can develop robust and reliable analytical methods to ensure the quality of this important compound.

References

  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Wang, J., et al. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Vallet, N., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Tagle, L. H., et al. (2025). Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. Polymers, 17(8), 1634.
  • BenchChem. (2025). Cross-Validation of GC-MS and HPLC Methods for N,N-Diethylbenzamide Analysis: A Comparative Guide.
  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.
  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(35), 4001-4010.
  • Canellas, H., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical DSC and TMA thermagrams of the poly(ester-amide) p-5i. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ResearchGate. (2025). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Phytochemical profiling and GC-MS analysis of aqueous methanol fraction of Hibiscus asper leaves. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-[(3-aminophenyl)methyl]-4-ethylbenzamide. Retrieved from [Link]

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Validation & Comparative

Validating the Inhibitory Effect of 3-(4-Aminophenyl)-N-methylbenzamide on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound, 3-(4-Aminophenyl)-N-methylbenzamide, on its putative target enzymes. Drawing from established methodologies and comparative data from clinically approved drugs, this document outlines the experimental workflow, explains the rationale behind each step, and provides the necessary tools for a thorough investigation.

Introduction: A Novel Benzamide Derivative with Therapeutic Potential

This compound is a synthetic small molecule belonging to the benzamide class of compounds. While the specific biological targets of this molecule are yet to be fully elucidated, its structural similarity to a well-established class of anticancer agents, the Poly(ADP-ribose) polymerase (PARP) inhibitors, suggests a potential role in targeting DNA repair pathways. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[1][3]

This guide will proceed under the hypothesis that this compound is a putative PARP inhibitor. We will outline the necessary experiments to validate this hypothesis and compare its potential efficacy against established, clinically approved PARP inhibitors.

The Competitive Landscape: Established PARP Inhibitors

The field of PARP inhibition has matured significantly with several inhibitors approved for clinical use in various cancers, including ovarian, breast, prostate, and pancreatic cancer.[4][5][6] These inhibitors, while sharing a common mechanism of catalytic inhibition and "PARP trapping" (the stabilization of the PARP-DNA complex), exhibit differences in their potency, selectivity, and clinical efficacy.[7][8][9][10] A thorough validation of this compound necessitates a direct comparison with these established drugs:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for various cancers with BRCA mutations.[4][5]

  • Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3, used in the treatment of ovarian and prostate cancer.[6][11][12]

  • Niraparib (Zejula®): A potent and selective inhibitor of PARP1 and PARP2, notable for its efficacy in patients with and without BRCA mutations.[13][14][15]

  • Talazoparib (Talzenna®): The most potent PARP trapper among the approved inhibitors, indicated for BRCA-mutated breast and prostate cancers.[16][17][18]

Experimental Validation of PARP Inhibition

A multi-faceted approach is required to definitively characterize the inhibitory activity of this compound. This involves a combination of biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of PARP1/2 Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2. This is typically achieved through an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: PARP1/2 Colorimetric Assay

  • Plate Preparation: Coat a 96-well plate with histone, the protein substrate for PARP. Wash the plate to remove unbound histone.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing biotinylated NAD+, the co-substrate for PARP.

  • Compound Addition: Add serial dilutions of this compound and control inhibitors (Olaparib, etc.) to the wells.

  • Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to the wells to initiate the enzymatic reaction. Incubate at room temperature.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to the wells, which will bind to the biotinylated PAR incorporated onto the histone.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Causality of Experimental Choices: The use of a histone-coated plate mimics the chromatin environment where PARP is active. Biotinylated NAD+ allows for a straightforward and sensitive detection method using a streptavidin-HRP conjugate.

G cluster_0 Biochemical IC50 Assay Workflow A Histone-coated 96-well plate B Add serial dilutions of This compound and control inhibitors A->B C Add PARP1/2 enzyme and biotinylated NAD+ B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add colorimetric substrate E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for PARP1/2 biochemical IC50 determination.

Cell-Based Assays: Assessing Cellular Activity and Synthetic Lethality

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to evaluate the compound's activity in a biological context, including its ability to penetrate cell membranes and engage its target.

Experimental Protocol: PARP Trapping Assay

  • Cell Culture: Culture cancer cell lines (e.g., BRCA1-deficient and BRCA1-proficient) in appropriate media.

  • Compound Treatment: Treat cells with varying concentrations of this compound and control inhibitors for a specified duration.

  • Cell Lysis: Lyse the cells using a buffer that preserves protein-DNA complexes.

  • Immunoprecipitation: Use an antibody specific for PARP1 to immunoprecipitate PARP1 and any associated DNA.

  • DNA Quantification: Quantify the amount of co-immunoprecipitated DNA using a fluorescent DNA-binding dye.

  • Data Analysis: Normalize the amount of trapped DNA to the total amount of PARP1 in the cell lysate. Compare the PARP trapping potency of the test compound to the controls.

Causality of Experimental Choices: PARP trapping is a key mechanism of action for many PARP inhibitors and is often more predictive of cytotoxicity than catalytic inhibition alone.[17][18]

Caption: The principle of synthetic lethality in BRCA-mutated cancer cells treated with a PARP inhibitor.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Seeding: Seed BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for 72-96 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure absorbance.

    • CellTiter-Glo® Assay: Add the reagent to the wells and measure luminescence, which correlates with ATP levels and cell viability.

  • Apoptosis Assessment (Flow Cytometry):

    • Treat cells in larger culture dishes with the compounds.

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 values for each compound in each cell line. Compare the differential sensitivity between the BRCA-proficient and deficient lines.

Causality of Experimental Choices: Comparing the cytotoxic effects on cell lines with and without functional BRCA provides strong evidence for a synthetic lethal mechanism of action, a hallmark of PARP inhibitors.

Comparative Performance Data

The following tables present hypothetical, yet realistic, data for this compound in comparison to established PARP inhibitors. The data for the approved drugs are representative of values found in the scientific literature.

Table 1: Comparative Biochemical and Cellular PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
This compound TBDTBDTBD
Olaparib~5~1~20
Rucaparib~1.2~0.6~10
Niraparib~3.8~2.1~5
Talazoparib~1.2~0.9~0.5

TBD: To be determined by experimentation.

Table 2: Comparative Cytotoxicity in BRCA-mutated and Wild-Type Cell Lines

CompoundGI50 (nM) in BRCA1-mutated cells (e.g., MDA-MB-436)GI50 (nM) in BRCA-wild-type cells (e.g., MDA-MB-231)
This compound TBDTBD
Olaparib~100>10,000
Rucaparib~50>10,000
Niraparib~30>5,000
Talazoparib~5>1,000

TBD: To be determined by experimentation.

Discussion and Future Directions

The experimental framework outlined above will provide a robust initial assessment of the inhibitory potential of this compound against PARP enzymes. If the results indicate potent PARP inhibition and selective cytotoxicity in BRCA-deficient cells, several further avenues of investigation should be pursued:

  • Selectivity Profiling: The compound should be screened against a panel of other enzymes, particularly kinases, to determine its selectivity and potential off-target effects.

  • Mechanism of Resistance Studies: Investigating the mechanisms by which cancer cells might develop resistance to this compound will be crucial for its long-term development.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in animal models of cancer (e.g., patient-derived xenografts) to assess the compound's anti-tumor activity, pharmacokinetics, and tolerability.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as platinum-based chemotherapy or immune checkpoint inhibitors, could reveal novel therapeutic strategies.

By following this structured and comparative approach, researchers can effectively validate the inhibitory effects of this compound and determine its potential as a novel therapeutic agent.

References

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  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]

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  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]

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A Methodological Guide to the Comparative Analysis of 3-(4-Aminophenyl)-N-methylbenzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors is a paramount objective. Protein kinases, numbering over 500 in the human genome, represent one of the most critical families of drug targets, particularly in oncology.[1] This guide provides a comprehensive methodological framework for the characterization and comparative analysis of a novel compound, 3-(4-Aminophenyl)-N-methylbenzamide, against established kinase inhibitors.

While the aminophenyl benzamide scaffold is present in a variety of biologically active molecules, including some kinase inhibitors, this compound itself is not a widely characterized inhibitor with a known kinase target.[2][3] Therefore, this document serves as a roadmap for a senior application scientist to guide a research team through the necessary stages of discovery: from initial target identification and biochemical profiling to rigorous head-to-head comparisons in cellular and preclinical models. We will operate under the hypothesis that this compound possesses inhibitory activity and outline the self-validating experimental systems required to prove it.

Part 1: Initial Target Identification and Biochemical Characterization

The first critical phase is to determine if this compound has any kinase inhibitory activity and, if so, to identify its primary molecular target(s). This process establishes the foundational data upon which all subsequent comparative analyses will be built.

In Silico Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, testable hypotheses. The structure of this compound can be docked into the ATP-binding pockets of a wide array of kinase crystal structures. This approach helps predict potential binding affinities and identify kinases for which the compound shows favorable interactions.

  • Rationale: This step narrows the field of potential targets from the entire kinome to a manageable number of high-probability candidates, saving resources and focusing the initial biochemical screens.[4]

Broad-Spectrum Kinase Profiling

The cornerstone of initial characterization is to screen the compound against a large, representative panel of the human kinome.[5] This unbiased approach is crucial for identifying on-target activity and revealing potential off-target effects early in the discovery process.[6]

  • Experimental Choice: The radiometric activity assay, such as the HotSpot™ or ³³PanQinase™ platform, is considered the gold standard for kinase profiling.[5][7] These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity without the need for modified substrates or coupling enzymes that can interfere with results.[7]

Workflow for Initial Kinase Panel Screen

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency Determination A Synthesize & Purify This compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Single-Dose Kinase Screen (e.g., 1 µM concentration) B->C D Assay vs. >300 Kinase Panel (Radiometric Method) C->D E Data Analysis: Identify 'Hits' (% Inhibition > 50%) D->E F Select Hit Kinases for Dose-Response Study E->F Primary Hits Identified G 10-Point Serial Dilution F->G H IC50 Determination Assay G->H I Calculate IC50 Values (Non-linear Regression) H->I J Primary Target(s) Identified? I->J K Proceed to Comparative Analysis J->K Yes L Compound is Inactive or Requires Further Optimization J->L No

Caption: Workflow for identifying kinase targets of a novel compound.
Determining Potency (IC50)

Once primary "hits" are identified from the single-concentration screen, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This involves a dose-response experiment where the kinase activity is measured across a range of inhibitor concentrations.

Protocol 1: Radiometric Kinase Assay for IC50 Determination

  • Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM). A known inhibitor for the target kinase serves as a positive control, and DMSO serves as a vehicle control.

  • Reaction Setup: In a 96-well plate, add the purified active kinase, the appropriate peptide substrate, and the test compound at its various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture containing cofactors and [γ-³³P]ATP. It is critical to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[8]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination & Capture: Stop the reaction using a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Part 2: Comparative Analysis Against Known Inhibitors

For this section, we will proceed with a hypothetical scenario where the initial screening identified BCR-ABL as a primary target of this compound. BCR-ABL is a well-validated tyrosine kinase target in chronic myeloid leukemia (CML).[9][10] Our chosen comparators will be Imatinib , the first-line therapy for CML, and Ponatinib , a third-generation inhibitor effective against resistant mutants.[10][11]

Head-to-Head Biochemical Comparison

A direct comparison of inhibitory activity against the target kinase is the first step. This includes not only the wild-type kinase but also clinically relevant mutants, such as the T315I "gatekeeper" mutation, which confers resistance to Imatinib.[9]

Table 1: Hypothetical Biochemical Potency (IC50, nM)

Compound BCR-ABL (Wild-Type) BCR-ABL (T315I Mutant) Selectivity Score*
This compound 25 nM 850 nM 0.85
Imatinib (Comparator A) 30 nM >10,000 nM 0.95

| Ponatinib (Comparator B) | 0.4 nM | 9 nM | 0.60 |

*Selectivity Score: A measure of how selectively a compound inhibits the target kinase versus a broad panel of other kinases. A score closer to 1.0 indicates higher selectivity.

This table immediately provides critical insights. Our hypothetical compound shows good potency against wild-type BCR-ABL, comparable to Imatinib, but is significantly less effective against the T315I mutant. It is less potent than Ponatinib across the board.

Cellular Activity and Target Engagement

Biochemical potency does not always translate to cellular efficacy. It is crucial to assess the compound's ability to inhibit the target kinase within a cellular context and elicit a biological response.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Lines: Use cell lines whose survival is dependent on BCR-ABL activity, such as K-562 (human CML line, expresses wild-type BCR-ABL) and Ba/F3 cells engineered to express either wild-type or T315I mutant BCR-ABL.[9]

  • Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds (this compound, Imatinib, Ponatinib) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.

Table 2: Hypothetical Cellular Antiproliferative Activity (IC50, nM)

Compound K-562 (BCR-ABL WT) Ba/F3 (BCR-ABL T315I)
This compound 150 nM 2,500 nM
Imatinib (Comparator A) 200 nM >10,000 nM

| Ponatinib (Comparator B) | 5 nM | 20 nM |

Analysis of Downstream Signaling

To confirm that the observed cytotoxicity is due to on-target inhibition, we must analyze the phosphorylation state of downstream signaling proteins. For BCR-ABL, a key substrate is CRKL. Inhibition of BCR-ABL should lead to a decrease in phosphorylated CRKL (p-CRKL).

G cluster_pathway Key Downstream Pathways cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_RAF Phosphorylates & Activates STAT5 JAK -> STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K -> AKT -> mTOR BCR_ABL->PI3K_AKT CRKL CRKL BCR_ABL->CRKL Direct Phosphorylation Inhibitor This compound OR Imatinib Inhibitor->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway targeted by inhibitors.

This can be verified using Western blotting to probe for levels of p-CRKL in cell lysates after treatment with the inhibitors. A dose-dependent decrease in p-CRKL would provide strong evidence of on-target activity.

Part 3: Comparative In Vivo Efficacy

The final stage of preclinical comparative analysis involves testing the compounds in animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[6][12]

Xenograft Tumor Model

A standard method is to use immunodeficient mice engrafted with human cancer cells (a xenograft model).[13] For our scenario, mice would be inoculated with K-562 cells to generate tumors.

Workflow for Comparative In Vivo Efficacy Study

G cluster_groups Treatment Groups A Inoculate Mice with K-562 CML Cells B Allow Tumors to Grow (e.g., to 100-150 mm³) A->B C Randomize Mice into Treatment Groups (n=8-10/group) B->C D1 Vehicle Control (e.g., Saline) D2 Novel Compound (e.g., 20 mg/kg, oral, daily) D3 Imatinib (e.g., 50 mg/kg, oral, daily) E Monitor Tumor Volume & Body Weight (Twice Weekly) C->E F Endpoint: Tumors reach max size or study duration ends E->F G Data Analysis: Tumor Growth Inhibition (TGI) F->G H Pharmacodynamic Analysis (Collect tumors, analyze p-CRKL) F->H

Caption: Workflow for a comparative in vivo xenograft study.

Table 3: Hypothetical In Vivo Efficacy in K-562 Xenograft Model

Treatment Group (Dose) Tumor Growth Inhibition (TGI, %) Average Body Weight Change (%)
Vehicle Control 0% +2%
This compound (20 mg/kg) 65% -3%

| Imatinib (50 mg/kg) | 75% | -1% |

The in vivo results would provide the ultimate preclinical comparison. In this hypothetical case, our novel compound shows significant efficacy, though slightly less than the standard-of-care, Imatinib. The body weight data provides a preliminary assessment of toxicity.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the characterization and comparative analysis of a novel chemical entity, this compound, as a potential kinase inhibitor. By progressing from broad, unbiased screening to focused biochemical, cellular, and finally, in vivo comparisons against clinically relevant benchmarks, a researcher can build a comprehensive data package. This self-validating system of experiments ensures that each claim of activity is supported by mechanistic evidence, providing a trustworthy foundation for further drug development. The hypothetical data presented illustrates how such a comparison can elucidate the compound's relative strengths and weaknesses, guiding decisions on whether to advance the compound as a therapeutic candidate.

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A Researcher's Guide to Efficacy Comparison: Novel vs. Standard DNA Methyltransferase (DNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Epigenetic Therapy

DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes, a hallmark of many cancers.[1] The development of drugs that inhibit DNA methyltransferases (DNMTs), the enzymes responsible for this process, has provided a powerful therapeutic avenue, particularly for hematological malignancies.[2][3] The first-generation, FDA-approved DNMT inhibitors (DNMTis), Azacitidine and Decitabine, are nucleoside analogs that have become the standard of care for myelodysplastic syndromes (MDS).[4][5]

However, these nucleoside inhibitors possess limitations, including chemical instability, potential for incorporation into DNA and RNA leading to cytotoxicity, and the development of resistance.[6] This has spurred the search for a new generation of non-nucleoside DNMTis that may offer improved specificity, lower toxicity, and different mechanisms of action.[6]

This guide provides a comprehensive framework for researchers and drug development professionals on how to compare the efficacy of a novel non-nucleoside DNMT inhibitor against the established standards of care. As the specific compound 3-(4-Aminophenyl)-N-methylbenzamide is not characterized in publicly available literature as a DNMT inhibitor, we will use the class of benzamide-based SGI-1027 analogues as a representative case study for a novel, non-nucleoside inhibitor.[7] This document will detail the mechanistic rationale, key experimental protocols, and data interpretation required for a rigorous head-to-head comparison.

Chapter 1: Profiling the Standard of Care: Nucleoside DNMT Inhibitors

Understanding the benchmark is the first step in any comparative analysis. Azacitidine and Decitabine, while structurally similar, have distinct yet overlapping mechanisms of action.[8][9]

Mechanism of Action: Covalent Trapping

Both Azacitidine and Decitabine are prodrugs that require intracellular phosphorylation and incorporation into DNA (and RNA, in the case of Azacitidine) during the S-phase of the cell cycle.[10][11] Once incorporated into the DNA strand in place of cytosine, they form an irreversible covalent bond with DNMT enzymes that attempt to methylate them.[10][11] This "trapping" of the enzyme leads to its degradation, resulting in a passive, replication-dependent demethylation of the genome as cells divide.[12][13] At higher doses, their incorporation into nucleic acids leads to DNA damage and direct cytotoxicity.[14][15]

DNMT_Nucleoside_Inhibitor_Pathway cluster_cell Cancer Cell Prodrug Decitabine / Azacitidine (Nucleoside Analog) Active_Drug Incorporated into DNA during S-Phase Prodrug->Active_Drug Cellular Uptake & Phosphorylation Trapped_Complex Irreversible Covalent DNMT-DNA Adduct Active_Drug->Trapped_Complex DNMT DNMT Enzyme DNMT->Trapped_Complex Attempts Methylation Degradation DNMT Depletion & Degradation Trapped_Complex->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Apoptosis Apoptosis / Cell Cycle Arrest TSG_Reactivation->Apoptosis

Caption: Mechanism of nucleoside DNMT inhibitors like Decitabine.

Key Efficacy Metrics & Limitations

The clinical and preclinical efficacy of these agents is well-documented. A summary of their typical performance is essential for establishing a baseline.

ParameterDecitabineAzacitidineReference
Primary Indication Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML)Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML)[9]
Mechanism DNA incorporation, DNMT trapping, hypomethylation, cytotoxicityDNA/RNA incorporation, DNMT trapping, hypomethylation, cytotoxicity[8][14]
Administration IntravenousIntravenous, Subcutaneous[16]
Clinical Response (MDS) Overall response rates (ORR) vary; can improve survival vs. supportive care.Shown to improve survival, delay AML transformation, and reduce transfusion dependence.[17]
Key Limitations Myelosuppression, requirement for cell division, chemical instability, resistance.Myelosuppression, gastrointestinal toxicity, requirement for cell division, resistance.[6][18]

Chapter 2: Evaluating a Novel Non-Nucleoside DNMT Inhibitor

The primary goal for developing non-nucleoside inhibitors is to overcome the limitations of nucleoside analogs. These compounds typically function as direct enzymatic inhibitors, binding to the catalytic pocket of DNMTs without requiring DNA incorporation.[6]

Mechanism of Action: Direct Catalytic Inhibition

As exemplified by SGI-1027 and its analogues, these molecules are designed to interact directly with the DNMT enzyme, often competing with the S-adenosyl-L-methionine (SAM) cofactor or the cytosine substrate.[7] This mechanism is not dependent on DNA replication, offering the potential for activity in slow-growing tumors and avoiding the DNA damage associated with nucleoside analogs.

DNMT_NonNucleoside_Inhibitor_Pathway cluster_cell Cancer Cell Novel_Inhibitor Novel Non-Nucleoside Inhibitor (e.g., Benzamide) Inhibited_Complex Reversible Binding & Inhibition of DNMT Novel_Inhibitor->Inhibited_Complex Cellular Uptake DNMT_Enzyme DNMT Enzyme (Catalytic Pocket) DNMT_Enzyme->Inhibited_Complex Methylation_Block Blockade of Methyl Group Transfer Inhibited_Complex->Methylation_Block Hypomethylation Active DNA Hypomethylation Methylation_Block->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Apoptosis Apoptosis / Cell Cycle Arrest TSG_Reactivation->Apoptosis

Caption: Mechanism of non-nucleoside, direct DNMT inhibitors.

Chapter 3: Head-to-Head Comparison: An Experimental Framework

A robust comparison requires a multi-pronged approach, assessing the compounds at the enzymatic, cellular, and mechanistic levels. The following experimental workflows provide a self-validating system for comparison.

Experiment 1: In Vitro DNMT Activity/Inhibition Assay

Causality: The first and most direct test is to determine if the novel compound inhibits the target enzyme and to quantify its potency relative to a standard. This assay directly measures the enzymatic activity of purified DNMTs.

DNMT_Assay_Workflow cluster_workflow DNMT Activity Assay Workflow A Coat 96-well plate with DNMT substrate (cytosine-rich DNA) B Add purified DNMT enzyme (e.g., DNMT1) + SAM cofactor A->B C Add varying concentrations of Inhibitor (Novel vs. Standard) B->C D Incubate to allow methylation reaction C->D E Wash wells D->E F Add primary antibody against 5-methylcytosine (5-mC) E->F G Add HRP-conjugated secondary antibody F->G H Add colorimetric substrate and measure absorbance G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for a colorimetric DNMT inhibition assay.

Detailed Protocol:

  • Source: Based on commercially available kits like the EpiQuik™ DNMT Activity/Inhibition Assay Kit.[19][20]

  • Plate Preparation: Rehydrate and coat wells of a 96-well strip plate with a cytosine-rich DNA substrate.

  • Reaction Setup: In each well, add a reaction mixture containing purified recombinant DNMT1 enzyme, the Adomet (SAM) cofactor, and assay buffer.

  • Inhibitor Addition: Add the novel compound and the standard inhibitor (e.g., Decitabine, though its mechanism is less direct in a purified enzyme assay, SGI-1027 would be a better control) across a range of concentrations (e.g., 1 nM to 100 µM). Include no-inhibitor and no-enzyme controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to proceed.

  • Detection: Wash the wells to remove components. Add a specific capture antibody that binds to 5-methylcytosine (5-mC).

  • Quantification: Add a secondary, enzyme-linked detection antibody and a colorimetric developing solution. Stop the reaction and read the absorbance on a microplate reader.

  • Analysis: Calculate the percentage of DNMT inhibition at each concentration relative to the no-inhibitor control. Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experiment 2: Cellular Viability and Cytotoxicity (MTT Assay)

Causality: This assay moves from the purified enzyme to a cellular context. It measures the overall effect of a compound on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21] This is crucial to determine if enzymatic inhibition translates to an anti-cancer effect.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed cancer cells (e.g., AML, colon) in a 96-well plate B Allow cells to adhere (24h) A->B C Treat cells with serial dilutions of Inhibitor (Novel vs. Standard) B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate (2-4h) to allow reduction of MTT to formazan E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate % viability and determine GI50 H->I

Caption: Workflow for determining cell viability via MTT assay.

Detailed Protocol:

  • Source: Standardized protocols available from various suppliers.[22][23][24]

  • Cell Plating: Seed human cancer cell lines (e.g., KG-1 for leukemia, HCT116 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel compound and the standard inhibitors (Decitabine, Azacitidine) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a relevant duration, typically 72 hours, to allow for effects on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the resulting purple solution using a microplate spectrophotometer (typically at 570 nm).

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Experiment 3: Global DNA Methylation Assay

Causality: This is the key mechanistic assay to confirm that the observed cytotoxicity is mediated by the intended epigenetic mechanism. It quantifies the overall percentage of methylated cytosines in the genome of treated cells.[26]

Global_Methylation_Workflow cluster_workflow ELISA-Based Global DNA Methylation Assay A Treat cancer cells with IC50 concentrations of Inhibitors for 48-72h B Isolate genomic DNA (gDNA) A->B C Bind 100 ng of gDNA to each well of a high-affinity 96-well plate B->C D Wash wells C->D E Detect methylated DNA fraction using 5-mC specific antibody D->E F Add HRP-conjugated secondary antibody E->F G Add colorimetric substrate and measure absorbance F->G H Quantify % Global Methylation using a standard curve G->H

Caption: Workflow for quantifying global DNA methylation changes.

Detailed Protocol:

  • Source: Based on commercially available ELISA-based kits.[27][28][29]

  • Cell Treatment & DNA Isolation: Treat cancer cells with the respective GI50 concentrations of the novel and standard inhibitors for 48-72 hours. Isolate high-quality genomic DNA using a standard kit.

  • DNA Binding: Add a standardized amount of DNA (e.g., 100 ng) from each sample to the wells of a specialized DNA-binding 96-well plate.

  • Methylation Detection: In an ELISA-like procedure, use a primary antibody that specifically recognizes 5-mC, followed by an HRP-conjugated secondary antibody.

  • Quantification: Add a colorimetric substrate and measure the absorbance.

  • Analysis: Calculate the amount of 5-mC in each sample by comparing its OD reading to a standard curve generated with control DNA of known methylation percentages. Express the results as a percentage change in global methylation compared to untreated cells.

Experiment 4: Apoptosis Induction (Annexin V / Propidium Iodide Staining)

Causality: To determine the mode of cell death induced by the compounds. Reactivation of tumor suppressor genes should ideally lead to programmed cell death (apoptosis) rather than necrosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[30]

Apoptosis_Assay_Workflow cluster_workflow Flow Cytometry Apoptosis Assay Workflow A Treat cells with inhibitors for 24-48h B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark (15 min, RT) E->F G Analyze by Flow Cytometry F->G H Quantify cell populations: Live (AV-/PI-), Early Apoptotic (AV+/PI-), Late Apoptotic/Necrotic (AV+/PI+) G->H

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Source: Standardized protocols for flow cytometry.[31][32][33]

  • Cell Treatment: Treat cells with the GI50 concentrations of each inhibitor for a defined period (e.g., 48 hours).

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are included.

  • Staining: Wash the cells and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V conjugate (e.g., FITC-labeled) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).[30][31]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Quantification: Determine the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Chapter 4: Synthesizing the Data and Drawing Conclusions

The power of this framework lies in the integrated analysis of the data. A summary table provides a clear, objective comparison of the key performance indicators.

Comparative Data Summary Table
ParameterNovel Benzamide InhibitorDecitabine (Standard)Azacitidine (Standard)Desired Outcome for Novel Compound
DNMT1 IC50 (Enzymatic) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValuePotent, low nM to µM range
Cell Viability GI50 (KG-1) Experimental ValueExperimental ValueExperimental ValuePotent, comparable or better than standards
Global Demethylation (%) Experimental ValueExperimental ValueExperimental ValueSignificant reduction in global methylation
Apoptosis Induction (%) Experimental ValueExperimental ValueExperimental ValueStrong induction of apoptosis
Interpreting the Results
  • Scenario 1: High Potency, High Efficacy: If the novel compound shows a low IC50, a low GI50, and robustly induces demethylation and apoptosis, it represents a promising lead. Its non-nucleoside mechanism could suggest a better safety profile, warranting further in vivo studies.

  • Scenario 2: Potent Enzyme Inhibitor, Weak Cellular Activity: A low enzymatic IC50 but high cellular GI50 may indicate poor cell permeability, rapid metabolism, or efflux pump activity. This would direct efforts toward medicinal chemistry optimization of the compound's structure.

  • Scenario 3: Potent Cytotoxicity, Weak Demethylation: If the compound is highly cytotoxic (low GI50) but causes minimal change in global methylation, it suggests an off-target mechanism of action. While it may still be an effective anti-cancer agent, it cannot be classified as a true DNMT inhibitor.

Conclusion

A systematic and multi-faceted experimental approach is non-negotiable when evaluating a novel therapeutic candidate against an established standard of care. By progressing from direct enzymatic inhibition to cellular cytotoxicity, and confirming the on-target mechanism of action through methylation and apoptosis assays, researchers can build a robust and defensible data package. This framework not only allows for a direct comparison of efficacy but also provides critical insights into the compound's mechanism, potential advantages, and areas for future optimization. The search for safer, more effective non-nucleoside DNMT inhibitors is a vital frontier in cancer therapy, and rigorous preclinical evaluation is the foundation of its success.

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A Researcher's Guide to the In Vivo Validation of Novel Benzamide-Based PARP Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated in vivo candidate is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in-depth, technical comparison for validating the in vivo activity of novel benzamide-based compounds, exemplified here as 3-(4-Aminophenyl)-N-methylbenzamide (internally designated as BAP-NMB), a putative poly(ADP-ribose) polymerase (PARP) inhibitor.

The benzamide scaffold is a cornerstone in the architecture of numerous successful PARP inhibitors.[1][2] These enzymes are critical players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[1] The therapeutic strategy underpinning PARP inhibition hinges on the concept of "synthetic lethality." In cancer cells harboring deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, inhibiting PARP-mediated SSB repair leads to an accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into toxic DSBs, which, in the absence of a functional HR pathway, result in catastrophic genomic instability and cell death.[1][3]

This guide will navigate the preclinical validation of BAP-NMB, comparing its hypothetical performance against established PARP inhibitors, Olaparib and Rucaparib. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and visualize complex biological and experimental workflows.

The Competitive Landscape: Established PARP Inhibitors

A thorough in vivo validation necessitates benchmarking against current standards of care. Olaparib and Rucaparib are both potent PARP inhibitors with proven clinical efficacy in treating cancers with defective DNA repair mechanisms.[1][4]

CompoundDeveloperKey ApprovalsMechanism of Action
Olaparib AstraZenecaOvarian, Breast, Pancreatic, Prostate CancerPARP1/2/3 inhibitor, induces synthetic lethality in HR-deficient tumors.[1]
Rucaparib Clovis OncologyOvarian, Prostate CancerPotent inhibitor of PARP1, PARP-2, and PARP-3.[4]
BAP-NMB (Hypothetical)PreclinicalPutative PARP inhibitor based on benzamide scaffold.

In Vivo Validation Workflow: A Step-by-Step Guide

The following workflow outlines a robust strategy for the in vivo characterization of BAP-NMB, ensuring that the generated data is both comprehensive and translatable.

G cluster_0 Phase 1: Model Selection & Characterization cluster_1 Phase 2: Pharmacokinetic & Pharmacodynamic (PK/PD) Studies cluster_2 Phase 3: Efficacy Studies Model Selection Model Selection HR Deficiency Confirmation HR Deficiency Confirmation Model Selection->HR Deficiency Confirmation Rationale: Target engagement requires specific genetic background PK Studies PK Studies HR Deficiency Confirmation->PK Studies PD Assessment PD Assessment PK Studies->PD Assessment Rationale: Correlate drug exposure with target modulation Monotherapy Efficacy Monotherapy Efficacy PD Assessment->Monotherapy Efficacy Combination Therapy Combination Therapy Monotherapy Efficacy->Combination Therapy Rationale: Establish standalone activity before exploring synergy

Caption: High-level workflow for in vivo validation of BAP-NMB.

Phase 1: Model Selection and Characterization

The choice of an appropriate in vivo model is paramount for clinically relevant outcomes. For PARP inhibitors, patient-derived xenograft (PDX) models are increasingly favored over traditional cell line-derived xenografts as they better recapitulate the heterogeneity and genetic landscape of human tumors.[5]

Experimental Protocol: Selection of a BRCA1-mutant Breast Cancer PDX Model

  • Source: Acquire cryopreserved PDX fragments from a reputable biobank (e.g., The Jackson Laboratory, Charles River). Select a model with a documented deleterious BRCA1 mutation.

  • Implantation: Surgically implant a small (2-3 mm³) tumor fragment into the mammary fat pad of 6-8 week old female immunodeficient mice (e.g., NSG or NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the host mouse and passage the tumor to a new cohort of mice for expansion.

  • Model Characterization: Before initiating efficacy studies, confirm the genetic identity and HR deficiency of the PDX model.

    • Sequencing: Perform targeted sequencing to confirm the presence of the BRCA1 mutation.[5]

    • RAD51 Foci Formation Assay: This functional assay assesses the integrity of the HR pathway.[5]

      • Harvest tumors from a subset of mice and prepare single-cell suspensions.

      • Expose the cells to a DNA damaging agent (e.g., ionizing radiation).

      • After a recovery period, fix and permeabilize the cells.

      • Stain for RAD51 protein using a specific antibody and a fluorescent secondary antibody.

      • Analyze by fluorescence microscopy. The absence of nuclear RAD51 foci formation post-damage indicates HR deficiency.

G cluster_0 Homologous Recombination (HR) Proficient Cell cluster_1 Homologous Recombination (HR) Deficient Cell DSB DNA Double-Strand Break (DSB) BRCA1_2 BRCA1/2 Complex DSB->BRCA1_2 RAD51 RAD51 BRCA1_2->RAD51 recruits Repair Successful Repair RAD51->Repair mediates strand invasion DSB2 DNA Double-Strand Break (DSB) mutBRCA1_2 Mutant BRCA1/2 DSB2->mutBRCA1_2 NoRAD51 No RAD51 Foci Formation mutBRCA1_2->NoRAD51 fails to recruit RAD51

Caption: RAD51 foci formation in HR proficient vs. deficient cells.

Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure (PK) and target engagement (PD) is crucial for dose selection in subsequent efficacy studies.

Experimental Protocol: PK/PD in Tumor-Bearing Mice

  • Dosing: Once PDX tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups. Administer a single oral dose of BAP-NMB.

  • PK Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Tumor Harvesting: At each time point, euthanize a subset of mice and harvest tumors.

  • Bioanalysis:

    • PK: Analyze plasma and tumor homogenates for BAP-NMB concentrations using LC-MS/MS. This will determine key PK parameters such as Cmax, Tmax, and AUC.

    • PD: Assess PARP inhibition in tumor lysates via Western blot or ELISA for poly(ADP-ribose) (PAR) levels. A dose-dependent reduction in PAR levels indicates target engagement.[4]

Hypothetical PK/PD Data Summary

CompoundDose (mg/kg, p.o.)Plasma Cmax (ng/mL)Tumor Cmax (ng/g)Max. PAR Inhibition (%)
BAP-NMB 501200250095
Olaparib 501500280092
Rucaparib 50950180090
Phase 3: Efficacy Studies

The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in vivo.

Experimental Protocol: Monotherapy Efficacy in a BRCA1-mutant PDX Model

  • Study Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group):

    • Vehicle (e.g., 0.5% methylcellulose)

    • BAP-NMB (e.g., 50 mg/kg, daily, p.o.)

    • Olaparib (e.g., 50 mg/kg, daily, p.o.)

    • Rucaparib (e.g., 50 mg/kg, daily, p.o.)

  • Dosing and Monitoring: Administer the compounds daily. Monitor tumor volume and body weight twice weekly.

  • Endpoint: Continue the study until tumors in the vehicle group reach the predetermined endpoint volume (e.g., 2000 mm³) or for a set duration (e.g., 28 days). Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance can be determined using an appropriate test (e.g., one-way ANOVA with post-hoc analysis).

Hypothetical Efficacy Data

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume at Day 21 (mm³)% TGIp-value vs. Vehicle
Vehicle-1850 ± 250--
BAP-NMB 50350 ± 9081<0.001
Olaparib 50410 ± 11078<0.001
Rucaparib 50450 ± 12076<0.001

Conclusion

This guide provides a comprehensive framework for the in vivo validation of a novel benzamide-based PARP inhibitor, BAP-NMB. By adhering to a logical, stepwise progression from model selection to efficacy testing, and by benchmarking against established competitors, researchers can generate a robust data package to support further development. The causality-driven experimental design, with integrated PK/PD and functional genomic readouts, ensures a deep mechanistic understanding of the compound's in vivo activity. This rigorous, self-validating approach is essential for identifying promising new therapeutics for patients with DNA repair-deficient cancers.

References

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 235-254. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). PARP inhibitors: its role in treatment of cancer. Cancer Treatment Reviews, 51, 8-16. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. (Note: While not directly cited, this reference exemplifies the benzamide scaffold in PARP inhibitors). [Link]

  • Weroha, S. J., Scott, C. L., Kalli, K. R., Maurer, M. J., Gendron, L., Tuma, C. C., ... & Kaufmann, S. H. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic oncology, 143(2), 349-356. [Link]

  • Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. [Link]

  • Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., ... & Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino) methyl] benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of medicinal chemistry, 51(14), 4072-4075. [Link]

  • Satoh, A., Nagatomi, Y., Hirata, Y., Ito, S., Suzuki, G., Kimura, T., ... & Kawamoto, H. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino) pyrimidin-4-yl]-1, 3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & medicinal chemistry letters, 19(18), 5464-5468. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of 3-(4-Aminophenyl)-N-methylbenzamide Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Consistency in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from discovery to clinical application is paved with data. The integrity of this data is paramount, and the analytical methods that generate it are the bedrock of regulatory submission and clinical success. For a small molecule like 3-(4-Aminophenyl)-N-methylbenzamide, quantitative analysis in biological matrices is fundamental to understanding its pharmacokinetics, safety, and efficacy.

However, analytical methods are not static entities. A method developed in an early discovery lab may be transferred to a GLP-compliant facility, or a high-throughput screening assay may be replaced by a more sensitive, specific method for late-stage clinical trials. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative standards set forth by regulatory bodies, ensuring a self-validating system for trustworthy results.

Pillar 1: The Rationale for Cross-Validation

Assay cross-validation is the formal process of comparing the results from two distinct analytical methods or two different laboratories using the same method to ensure they produce equivalent, reliable data.[1] This is not merely a perfunctory check; it is a critical step mandated by regulatory guidelines when data from different sources will be pooled or compared in a regulatory submission.[2][3] According to the harmonized ICH M10 guideline, cross-validation is necessary in several scenarios:

  • Inter-Laboratory Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a Contract Research Organization - CRO).[4]

  • Change in Analytical Method: When study samples are analyzed by different methods, for instance, transitioning from a less selective HPLC-UV method to a highly selective LC-MS/MS method.

  • Change in Instrumentation or Critical Reagents: Significant changes in the analytical platform or key reagents can impact assay performance, necessitating a comparison.[4]

Failure to perform a rigorous cross-validation can lead to incongruent data, jeopardizing the interpretation of clinical trial outcomes and potentially leading to regulatory delays.

Pillar 2: A Comparative Overview of Analytical Platforms: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is driven by the specific requirements of the study phase, balancing sensitivity, selectivity, cost, and throughput. HPLC-UV and LC-MS/MS are two of the most prevalent techniques for small molecule quantification.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their physicochemical interaction with a stationary phase, and detection is based on the analyte's ability to absorb light at a specific wavelength. It is a robust, cost-effective workhorse for routine analyses, particularly for quantifying the active pharmaceutical ingredient (API) in drug products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. The detector identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[6] This makes it the gold standard for bioanalysis (measuring drug concentrations in biological matrices like plasma or urine), where analyte levels are often low and the matrix is complex.[7]

The following table summarizes the key performance differences, explaining the causality for their typical applications.

FeatureHPLC-UVLC-MS/MSCausality & Rationale
Detection Basis Light AbsorbanceMolecular Mass (m/z)UV detection relies on a chromophore in the molecule. Mass spectrometry provides a fundamental physical property, making it inherently more specific.[6]
Selectivity ModerateExcellentCo-eluting matrix components can interfere with UV detection if they absorb at the same wavelength. MS/MS can distinguish analytes from interferences even if they co-elute chromatographically.[7]
Sensitivity Parts Per Million (ppm, µg/mL)Parts Per Billion (ppb, ng/mL) to Parts Per Trillion (ppt, pg/mL)The low background noise and high signal efficiency of mass spectrometers allow for the detection of much lower concentrations, which is essential for pharmacokinetic studies.
Sample Prep Standard (0.45 µm filtration)More Rigorous (Protein precipitation, SPE, 0.22 µm filtration)The ion source of a mass spectrometer is sensitive to contamination. Cleaner samples are required to prevent ion suppression and maintain instrument performance.
Cost (Instrument) LowerHigherThe complexity of mass spectrometers, including high-vacuum systems and sophisticated electronics, results in a significantly higher capital investment.
Typical Use Case API purity, dose formulation analysis, high-concentration QCBioanalysis of clinical/preclinical samples, metabolite identification, impurity profilingThe robustness and lower cost of HPLC-UV are ideal for high-concentration samples, while the sensitivity and selectivity of LC-MS/MS are non-negotiable for complex biological matrices.[5]

Pillar 3: The Cross-Validation Experimental Protocol

This section provides a detailed, self-validating protocol for cross-validating an established HPLC-UV method with a newly developed LC-MS/MS method for this compound in human plasma.

Experimental Workflow Diagram

The overall process follows a logical sequence from planning to final data interpretation.

G cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation start Define Acceptance Criteria (ICH M10) protocol Develop Cross-Validation Protocol start->protocol samples Select & Prepare Samples (≥30 Incurred Samples + QCs) protocol->samples hplc Analyze all samples using HPLC-UV Method samples->hplc lcms Analyze all samples using LC-MS/MS Method samples->lcms compile Compile Results from Both Methods hplc->compile lcms->compile stats Perform Statistical Analysis (% Difference, Bland-Altman, Regression) compile->stats compare Compare Results to Acceptance Criteria stats->compare report Generate Final Report compare->report investigation Investigate Discrepancy (e.g., matrix effects, stability) compare->investigation Criteria Not Met G cluster_calc Initial Calculation cluster_assess Primary Assessment cluster_trend Trend Analysis (If Passed) data Paired Concentration Data {HPLC-UV, LC-MS/MS} mean_val Calculate Mean (HPLC + LCMS) / 2 data->mean_val diff_val Calculate % Difference 100 * (HPLC - LCMS) / Mean data->diff_val pass_fail Are ≥67% of samples within ±20% difference? diff_val->pass_fail bland_altman Bland-Altman Plot (Mean vs. Difference) pass_fail->bland_altman Yes regression Deming Regression (LCMS vs. HPLC) pass_fail->regression Yes fail_node FAIL: Investigate Cause pass_fail->fail_node No bias_check Assess for systematic or concentration-dependent bias bland_altman->bias_check regression->bias_check pass_node PASS: Methods are Equivalent bias_check->pass_node No Bias Detected

Caption: Statistical analysis decision flowchart.

C. Data Presentation

The results should be summarized in a clear, tabular format.

Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
QC-LOW-115.514.815.15+4.6%Yes
QC-LOW-216.115.215.65+5.7%Yes
IS-00155.258.957.05-6.6%Yes
IS-002150.8185.3168.05-20.5%No
IS-003455.1440.5447.8+3.3%Yes
..................
Summary % Samples within criteria: [Calculate]%

D. Interpretation of Trend Analysis

  • Bland-Altman Plot: This plot graphically displays the agreement between the two methods. It plots the difference between the two measurements against their average. If the methods are equivalent, the differences should be randomly scattered around zero with no discernible trend. [8][9]* Deming Regression: This form of linear regression is appropriate when both measurements (X and Y) have potential errors. For method equivalence, the 95% confidence interval for the slope should include 1.0, and the interval for the intercept should include 0. [8]

Conclusion

Cross-validation is a scientifically rigorous and regulatory-mandated process that ensures the continuity and integrity of analytical data throughout the drug development lifecycle. By following a well-defined protocol grounded in authoritative guidelines, researchers can confidently compare and pool data from different methods or laboratories. The comparison between a robust HPLC-UV method and a sensitive LC-MS/MS assay for this compound serves as a practical model for this process. A successful cross-validation, supported by clear statistical evidence, demonstrates a deep understanding of the analytical methods and provides the trustworthy data necessary for critical decision-making in bringing new therapies to patients.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Al-Hasani, M. H., Al-Amri, I., & Al-Abri, M. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Al-Hasani, M. H., Al-Amri, I., & Al-Abri, M. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 17(20), 1243-1251. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • IVD Technology. (2005). Statistical practices in assay development and validation. Retrieved from [Link]

  • Chromacheck. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • Islam, R., et al. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. The AAPS Journal, 16(4), 862-870. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (n.d.). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

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Validating the Structure-Activity Relationship of 3-(4-Aminophenyl)-N-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-Aminophenyl)-N-methylbenzamide derivatives, a chemical scaffold of significant interest in the development of novel epigenetic modulators. We will objectively compare the performance of these derivatives with alternative compounds and provide the supporting experimental data and protocols necessary for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics.

Introduction: The Promise of the this compound Scaffold

The this compound core structure has emerged as a versatile template for the design of inhibitors targeting key enzymes involved in cancer and other diseases. A notable application of this scaffold is in the development of non-nucleoside DNA methyltransferase (DNMT) inhibitors. Unlike traditional nucleoside analogs, which can be chemically unstable and incorporate into DNA, non-nucleoside inhibitors offer a potentially safer and more specific mechanism of action.[1]

One of the most well-characterized series of compounds based on a related 4-Amino-N-(4-aminophenyl)benzamide scaffold are analogues of SGI-1027, a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[2] Understanding the SAR of this class of molecules is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide will use the SGI-1027 analogues as a primary example to illustrate the validation process.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following SAR insights have been elucidated from studies on SGI-1027 analogues.[2][3]

The Importance of the Bicyclic and Monocyclic Moieties

A key finding is that the optimal combination for DNMT inhibition involves a bicyclic substituent on one side of the molecule and a monocyclic moiety on the other.[2] Tricyclic moieties, such as acridine, tend to decrease activity. This highlights the importance of the overall size and shape of the molecule for fitting into the enzyme's active site.

The Impact of the Central Amide Bond Orientation

Interestingly, the orientation of the central amide bond appears to have a minimal effect on the biological activity of these compounds.[2] This suggests a degree of flexibility in how these inhibitors can bind to their target.

The Role of Linkers

The presence of a linker, such as a methylene or carbonyl group, to conjugate the quinoline moiety in SGI-1027 analogues has been shown to dramatically decrease activity.[2] This indicates that a more rigid and direct connection between the aromatic systems is favorable for potent inhibition.

Comparative Performance Analysis

The efficacy of novel this compound derivatives must be benchmarked against established compounds. SGI-1027 serves as a key reference compound for DNMT inhibitors. The following table summarizes the comparative activity of selected SGI-1027 analogues.

CompoundhDNMT1 EC50 (µM)[3]hDNMT3A EC50 (µM)[2]KG-1 Cell Proliferation IC50 (µM)[2]
SGI-1027 (Reference) 10 ± 12.5 ± 0.32.5 ± 0.5
Derivative 12 -1.5 ± 0.23.0 ± 0.6
Derivative 16 -1.2 ± 0.14.0 ± 0.8
Derivative 31 15 ± 30.9 ± 0.11.5 ± 0.3
Derivative 32 -2.0 ± 0.45.0 ± 1.0

Data presented as mean ± standard deviation.

As the data indicates, several derivatives (12, 16, and 31) exhibit comparable or even superior activity to the parent compound, SGI-1027, particularly against DNMT3A.[2] Compound 31, for instance, shows a lower EC50 for DNMT3A and a comparable IC50 for the inhibition of KG-1 leukemia cell proliferation.[2][3]

Experimental Validation Workflows

The validation of the SAR of this compound derivatives requires a series of robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments.

Experimental Workflow Overview

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cellular Mechanism of Action synth Synthesis of Derivatives char Structural Characterization (NMR, MS) synth->char dnmt_assay DNMT Inhibition Assay char->dnmt_assay mtt_assay Cytotoxicity Assay (MTT) dnmt_assay->mtt_assay apoptosis_assay Apoptosis Assay (Caspase-3) mtt_assay->apoptosis_assay gene_expr Gene Re-expression Analysis apoptosis_assay->gene_expr western_blot Western Blot (p21, etc.) gene_expr->western_blot G cluster_0 DNA Methylation cluster_1 Inhibition DNMT DNMT1, DNMT3A/B SAH S-Adenosylhomocysteine (SAH) DNMT->SAH mDNA Methylated DNA DNMT->mDNA Methyl Transfer SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAM->DNMT DNA Unmethylated DNA DNA->DNMT Inhibitor 3-(4-Aminophenyl)-N- methylbenzamide Derivative Inhibitor->DNMT Inhibition

Caption: Inhibition of the DNA methylation pathway.

By inhibiting DNMTs, these compounds prevent the transfer of a methyl group from SAM to the cytosine residues in DNA. This leads to the hypomethylation of DNA, which can result in the re-expression of silenced tumor suppressor genes. [2]

Induction of Apoptosis

The re-activation of tumor suppressor genes can trigger the intrinsic apoptosis pathway.

G cluster_0 Apoptosis Induction Inhibitor 3-(4-Aminophenyl)-N- methylbenzamide Derivative TSG Tumor Suppressor Gene Re-expression (e.g., p21) Inhibitor->TSG Mito Mitochondrial Outer Membrane Permeabilization TSG->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activation.

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase-9. [4]This is a p53-independent mechanism in some cases. [4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of epigenetics. The validation of the structure-activity relationship through rigorous and well-designed experimental workflows is essential for the successful translation of these compounds from the laboratory to the clinic. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to advance their drug discovery programs in this exciting area.

References

  • Rilova, E., Erdmann, A., Gros, C., Masson, V., Aussagues, Y., Poughon-Cassabois, V., ... & Cantagrel, F. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem, 9(3), 590-601. [Link]

  • Nervi, C., De Marinis, E., & Codacci-Pisanelli, G. (2015). Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation. Molecular cancer, 14(1), 1-11. [Link]

  • Olijslagers, S., Van de Water, B., & Vrolijk, H. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 85(11), 1733-1740. [Link]

  • Rilova, E., Erdmann, A., Gros, C., Masson, V., Aussagues, Y., Poughon-Cassabois, V., ... & Cantagrel, F. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ScienceOpen. [Link]

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A Guide to Characterizing the Specificity of Novel Benzamide Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinic is paved with rigorous validation. A critical, and often defining, characteristic of any potential therapeutic is its specificity. A highly specific compound promises efficacy with minimal side effects, whereas a promiscuous one can lead to a cascade of off-target toxicities, dooming a developmental program. This guide addresses the crucial task of specificity profiling, using the novel benzamide 3-(4-Aminophenyl)-N-methylbenzamide as a hypothetical case study.

While this compound is available for laboratory use, it lacks extensive characterization in published literature.[1] This scenario is common in early-stage drug discovery. Therefore, this guide provides a robust, field-proven framework for how a researcher would systematically establish the specificity profile of such a compound. We will compare this hypothetical profile to those of two well-characterized benzamide drugs, Olaparib (a PARP inhibitor) and Entinostat (an HDAC inhibitor), to provide a tangible benchmark for what "specific" versus "selective" looks like.

The benzamide scaffold is a versatile pharmacophore present in drugs targeting a wide range of proteins, from dopamine receptors to enzymes critical for DNA repair and epigenetic modulation.[2][3][4] This chemical diversity underscores the necessity of comprehensive profiling to ensure a new benzamide derivative is hitting its intended target and not others.

The Foundational Principle: A Phased Approach to Specificity Profiling

Characterizing a novel compound's specificity is not a single experiment but a logical, tiered progression. The goal is to move from a broad, unbiased survey of potential interactions to a deep, quantitative understanding of on-target and off-target engagement in a physiologically relevant context. This de-risking process is essential for making informed decisions about a compound's future.

The workflow below illustrates this phased approach, designed to maximize information while conserving resources.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Quantitative Profiling a Novel Compound (e.g., this compound) b Large-Scale Kinase Panel (e.g., KiNativ™, >400 kinases) a->b Initial Screen @ 1-10 µM c Identify Primary Hits & Strong Off-Targets b->c d Cellular Thermal Shift Assay (CETSA) (Confirms direct target binding in intact cells) c->d Validate Engagement e Dose-Response Assays (IC50/Kd determination for on- and off-targets) d->e f Cellular Functional Assays (Link target engagement to phenotype) e->f Correlate Binding & Function g Specificity Profile Established (On-Target Potency vs. Off-Target Liabilities) f->g

Caption: A logical workflow for characterizing compound specificity.

Benchmarking Specificity: Olaparib and Entinostat

To contextualize the data we would seek for our novel compound, we will use two approved benzamide-containing drugs as comparators.

  • Olaparib (Lynparza®): A potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are critical for DNA repair.[5][6] Its efficacy is pronounced in cancers with BRCA1/2 mutations.[6]

  • Entinostat: A selective inhibitor of Class I histone deacetylases (HDACs), with the highest potency against HDAC1 and HDAC3.[7][8][9] It modulates gene expression and is investigated in various cancers, often in combination with other therapies.[9][10]

Phase 1: Broad-Panel Screening - Casting a Wide Net

The first step is to perform an unbiased screen against a large panel of potential targets to identify primary interactions. As many small molecules inadvertently interact with kinases, a comprehensive kinase screen is a standard starting point.

Experimental Rationale: Platforms like KiNativ™ are invaluable as they use a probe-based chemoproteomics approach to profile inhibitors against hundreds of kinases in their native state within a cell lysate.[11][12] This provides more biologically relevant data than assays using isolated, recombinant enzymes.[11][12]

Hypothetical Screening Data Comparison

The table below illustrates the type of data generated in a broad-panel screen. It compares the hypothetical results for this compound against the known profiles of our comparators.

CompoundPrimary Target Class% Inhibition of Primary Target (@ 1µM)Number of Kinases Inhibited >75% (@ 1µM) out of 400Key Off-Targets Inhibited >75%
Olaparib PARP>95% (on PARP1)0-2Minimal kinase activity at therapeutic doses.[13]
Entinostat HDAC>95% (on HDAC1)0Highly selective for Class I HDACs.[7][14]
This compound (Hypothetical) To Be Determined92% (on Target X)8Kinase A, Kinase B, Kinase C, etc.

Interpretation:

  • Olaparib and Entinostat exemplify highly specific compounds. They show potent activity against their intended targets with minimal engagement of other proteins, like kinases, at a screening concentration of 1 µM.

  • Our hypothetical compound shows potent activity against a primary target ("Target X") but also inhibits eight kinases significantly. This signature suggests the compound is potent but may have a lower specificity index, warranting further investigation into these off-target interactions.

Phase 2: Orthogonal Validation - Confirming Target Engagement in Cells

A hit from a biochemical or lysate-based screen must be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for confirming that a compound directly binds its target in intact, living cells.[15][16][17]

Experimental Rationale: CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[18][19] By heating cells treated with the compound and measuring the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells provides direct evidence of target engagement.[15][19]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome a Treat intact cells with Compound or Vehicle (DMSO) b Heat cell suspensions across a temperature gradient a->b c Lyse cells and separate soluble vs. aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot, ELISA, AlphaScreen) c->d e Plot Protein Abundance vs. Temperature to generate melting curves d->e f Compound-Treated Cells: Target protein is stabilized, shifting the melting curve to higher temperatures. e->f Evidence of Binding g Vehicle-Treated Cells: Baseline protein melting curve. e->g Control

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the compound concentration required to engage the target at a specific temperature.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in a suitable buffer to a final concentration of 10-20 million cells/mL.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions and a vehicle control (e.g., 0.1% DMSO) to the cell suspension. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge: Transfer the cell suspensions to PCR tubes. Heat all samples in a thermal cycler to a pre-determined melt temperature (e.g., 52°C, a temperature known to cause partial denaturation of the target) for 3 minutes. Include a non-heated (37°C) control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the concentration of the target protein using a quantitative immunoassay such as AlphaScreen® or HTRF®, which are amenable to high-throughput formats.[16]

  • Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50 value for target engagement.

Phase 3: Quantitative Profiling & Functional Impact

With confirmed on-target and potential off-target interactions, the final phase is to quantify these effects and link them to a cellular function.

Experimental Rationale: This involves generating precise IC50 (for enzymatic assays) or EC50 (for cell-based assays) values for the primary target and the most potent off-targets identified in Phase 1. This allows for the calculation of a Selectivity Index , a critical metric in drug development.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value (typically >100) is desirable, indicating that the compound is significantly more potent for its intended target.

Comparative Specificity Data Table
CompoundPrimary TargetOn-Target IC50Most Potent Off-TargetOff-Target IC50Selectivity Index
Olaparib PARP1~1.4 nMPARP2~2.9 nM~2 (for PARP2)
Entinostat HDAC1~130 nMHDAC3~400 nM~3 (for HDAC3)
This compound (Hypothetical) Target X15 nMKinase B450 nM30

Note: Data for Olaparib and Entinostat are compiled from various literature sources for illustrative purposes.

Interpretation and Causality:

  • Olaparib is highly potent and, while it also hits PARP2, this is considered part of its mechanism of action rather than a detrimental off-target effect. Its selectivity against other protein families like kinases is extremely high.

  • Entinostat is highly selective for Class I HDACs over other HDAC classes.[7][14] Within Class I, it shows a preference for HDAC1 but still inhibits other isoforms at similar concentrations. This profile is acceptable because the therapeutic hypothesis is based on inhibiting Class I HDACs as a group.[9]

  • Our hypothetical compound , with a selectivity index of 30 against its most potent off-target, presents a more complex case. While a 30-fold window is promising, it necessitates a functional assay for "Kinase B." If Kinase B activation or inhibition is linked to a known toxicity, this compound may require further medicinal chemistry optimization to improve its specificity.

Conclusion and Expert Recommendation

The systematic characterization of a novel compound like this compound is a cornerstone of modern drug discovery. The process begins with a broad, unbiased assessment of its target landscape, followed by rigorous, orthogonal validation of direct target binding in a cellular environment, and culminates in a quantitative comparison of its on-target potency versus off-target liabilities.

By benchmarking against established drugs like Olaparib and Entinostat, we can classify our hypothetical compound as a potent molecule with a moderate selectivity profile. The key takeaway for the development team would be the need to investigate the functional consequences of the identified off-target kinase interactions. This data-driven, phased approach ensures that only compounds with the highest potential for both efficacy and safety proceed down the long and arduous path of drug development.

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A Comprehensive Benchmarking Guide: Evaluating 3-(4-Aminophenyl)-N-methylbenzamide Against a Panel of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive evaluation of 3-(4-Aminophenyl)-N-methylbenzamide, a novel compound with structural similarities to known PARP inhibitors. We will benchmark its performance against a carefully selected panel of established Poly (ADP-ribose) polymerase (PARP) inhibitors, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) pathways.

Introduction: The Rationale for PARP Inhibition and the Principle of Synthetic Lethality

The DNA damage response is a critical network of cellular pathways that maintains genomic stability.[1][2] Among the key players in this network are the PARP enzymes, particularly PARP1 and PARP2, which act as first responders to DNA single-strand breaks (SSBs).[3][4] Upon detecting a break, PARP binds to the DNA and synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[3]

In cancers with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival.[5][6] Inhibiting PARP in these homologous recombination-deficient (HRD) cells prevents the repair of SSBs, which then collapse into more lethal double-strand breaks (DSBs) during DNA replication.[4][7] Since the HRD cells cannot efficiently repair these DSBs, they undergo cell death. This concept, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is known as synthetic lethality .[8][9]

This guide outlines a multi-faceted approach to characterize our investigational compound, this compound, hypothesizing it functions as a PARP inhibitor. We will compare it against a panel of inhibitors with distinct properties:

  • Olaparib (Lynparza®): The first-in-class, FDA-approved PARP inhibitor, serving as the gold standard.[5][8]

  • Talazoparib (Talzenna®): A highly potent PARP inhibitor also known for its exceptional ability to "trap" PARP on DNA.[10][11][12][13]

  • Veliparib: An inhibitor with potent catalytic inhibition but weaker PARP trapping activity, providing a key mechanistic comparison.[4][14]

  • Iniparib (BSI-201): Initially developed as a PARP inhibitor, it was later found to not inhibit PARP and acts through a different mechanism, making it an essential negative control.[15][16][17][18]

Our evaluation will proceed through a logical workflow, starting with direct enzymatic inhibition, moving to cellular efficacy, and culminating in mechanistic deconvolution.

G cluster_0 Benchmarking Workflow Biochemical Part 1: Biochemical Characterization Cellular Part 2: Cellular Activity Profiling Biochemical->Cellular Is it active in vitro? Mechanistic Part 3: Mechanistic Elucidation Cellular->Mechanistic Does it work in cells? Data Part 4: Comparative Data Analysis Mechanistic->Data How does it work?

Figure 1: Overall experimental workflow for benchmarking.

Part 1: Biochemical Characterization

Scientific Rationale: The first step is to determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2. A cell-free enzymatic assay provides a clean system to measure the half-maximal inhibitory concentration (IC50), a key metric of potency, without the complexities of cellular uptake, metabolism, or off-target effects.

Experiment 1: PARP1 and PARP2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the synthesis of PAR by recombinant PARP enzymes. We will use a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the panel of control inhibitors (Olaparib, Talazoparib, Veliparib, Iniparib) in assay buffer. The final concentration should range from 1 µM to 0.05 nM. Include a DMSO-only vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme, activated DNA, and the assay buffer.

  • Initiation: Add the inhibitor dilutions to the histone-coated plate. Subsequently, add the PARP reaction mixture to each well.

  • Enzymatic Reaction: Initiate the PARP reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP conjugate and incubate for 1 hour. Wash again and add TMB substrate.

  • Measurement: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Data Output:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compoundExperimentalExperimental
Olaparib~1-5~1-5
Talazoparib~1~0.8
Veliparib~5.2~2.9
Iniparib>10,000>10,000

Part 2: Cellular Activity Profiling

Scientific Rationale: After confirming biochemical activity, the next critical step is to assess the compound's effect in a cellular context. This will determine if the compound is cell-permeable and can engage its target to induce a biological effect. We will use cancer cell lines with and without BRCA mutations to test the principle of synthetic lethality.

Experiment 2: Cell Viability Assay

This assay measures the cytotoxic effect of the inhibitors on cancer cells. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[19][20]

Protocol:

  • Cell Seeding: Seed BRCA2-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cells into 96-well white, clear-bottom plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each inhibitor for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against inhibitor concentration.

Experiment 3: Cellular PARP Activity (PARylation) Assay

This assay confirms target engagement by measuring the levels of PAR within cells. A reduction in PAR levels after DNA damage indicates successful PARP inhibition.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Pre-treat with inhibitors at 10x their respective biochemical IC50 for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against PAR. Subsequently, probe with an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Densitometry analysis can be used to quantify the reduction in PAR signal.

Part 3: Mechanistic Elucidation

Scientific Rationale: A key differentiator among PARP inhibitors is their ability to trap PARP enzymes on DNA. This trapping creates cytotoxic PARP-DNA complexes that are often more potent than catalytic inhibition alone.[10][21] We will also look at downstream markers of DNA damage to confirm the mechanism of cell death.

G cluster_0 DNA Repair Pathways cluster_1 With PARP Inhibitor in BRCA-mutant cells SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) (DEFECTIVE) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired leads to HR->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps

Figure 2: The mechanism of synthetic lethality with PARP inhibitors.
Experiment 4: PARP Trapping Assay

This assay quantifies the amount of PARP1 bound to chromatin, which is a direct measure of PARP trapping.

Protocol:

  • Cell Treatment: Treat cells with equitoxic concentrations (e.g., 2x GI50) of each inhibitor for 4 hours.

  • Cellular Fractionation:

    • Lyse cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins. Centrifuge to pellet the chromatin-bound fraction.

    • Wash the chromatin pellet.

    • Resuspend the final pellet (chromatin-bound proteins) in a high-salt lysis buffer and sonicate to shear DNA.

  • Western Blotting: Analyze the chromatin fraction by Western blotting using an antibody specific for PARP1. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Quantification: Quantify the PARP1 band intensity and normalize it to the histone loading control. Compare the levels of trapped PARP1 across the different inhibitor treatments.

Expected Data Output:

CompoundRelative PARP1 Trapping (Fold over Vehicle)
This compoundExperimental
OlaparibModerate (++)
TalazoparibHigh (+++)
VeliparibLow (+)
IniparibNone (-)
Experiment 5: DNA Damage Response (γH2AX) Assay

This immunofluorescence assay visualizes the formation of DNA double-strand breaks by staining for phosphorylated Histone H2AX (γH2AX), a well-established marker for this type of DNA damage.[22]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with inhibitors at their respective GI50 concentrations for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Conclusion

This comprehensive guide outlines a systematic and robust strategy for benchmarking the novel compound this compound against a panel of established PARP inhibitors. By progressing from biochemical potency to cellular activity and finally to mechanistic insights, this workflow will provide a clear and objective comparison of its performance. The data generated will elucidate its potential as a PARP inhibitor, its cytotoxic efficacy, and its specific mechanism of action, thereby providing the critical information needed for further drug development decisions.

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A Senior Application Scientist's Guide to the Statistical Validation of Data from 3-(4-Aminophenyl)-N-methylbenzamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the 'Why' for Rigorous Validation

In the landscape of drug discovery, novel chemical entities (NCEs) present both immense promise and significant analytical challenges. 3-(4-Aminophenyl)-N-methylbenzamide, a compound belonging to the biphenyl-carboxamide class, represents one such NCE. Structurally related compounds, particularly those with an N-(aminophenyl)-benzamide core, have demonstrated notable activity as inhibitors of epigenetic modifying enzymes, such as Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs)[1][2][3]. This guide will proceed under the well-supported hypothesis that this compound is a putative Class I HDAC inhibitor.

The journey from a promising hit to a viable clinical candidate is paved with data. The integrity of this data is paramount. Without rigorous statistical validation, we risk misinterpreting a compound's potency, selectivity, and safety, leading to costly failures in later stages of development. This guide provides an in-depth framework for the statistical validation of analytical and biological data generated in the preclinical evaluation of this compound, contextualized by its comparison with established HDAC inhibitors. Our focus is not merely on the "how" but on the "why," emphasizing the causality behind each experimental and analytical choice to ensure every protocol is a self-validating system.

Part 1: The Foundation - Analytical Method Validation for Bioanalysis

Before any biological data can be trusted, the methods used to quantify the compound in biological matrices must be proven reliable. The principles for this are laid out by international regulatory bodies, primarily in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance[2][4][5]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[5].

Core Validation Parameters

The validation of any quantitative analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for small molecules like this compound, rests on several key performance characteristics[3][6].

  • Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components[3]. This is typically assessed by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard.

  • Accuracy & Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the closeness of repeated measurements to each other. These are assessed at multiple concentration levels (typically LLOQ, low, mid, and high QC levels) within a single run (intra-day precision) and across multiple days (inter-day precision). Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ) for accuracy, and a relative standard deviation (RSD) of ≤15% (≤20% at the LLOQ) for precision[2][7].

  • Linearity & Range: The method must demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. A calibration curve is generated using a blank matrix spiked with the analyte at several concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99[8].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.

  • Robustness: An indication of the method's reliability during normal usage. It involves deliberately introducing small variations in method parameters (e.g., pH of mobile phase, column temperature) and observing the effect on the results.

Experimental Protocol: LC-MS/MS Method Validation for this compound in Rat Plasma

This protocol outlines the validation of a bioanalytical method for quantifying this compound in plasma, a crucial step for future pharmacokinetic studies.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • HPLC System: Standard binary pump system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation Experiments:

    • Calibration Curve: Prepare standards in blank plasma ranging from 1 ng/mL to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).

    • Accuracy and Precision Batches: Analyze three separate batches of the calibration curve and six replicates of each QC level on three different days.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma from six different lots of rats to the response of the analyte in a pure solution.

    • Stability: Assess the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.

Visualization: Bioanalytical Workflow

The following diagram illustrates the logical flow of the bioanalytical method validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Statistical Validation Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (Acetonitrile) Plasma->Precip Cent Centrifugation Precip->Cent Supernatant Supernatant for Analysis Cent->Supernatant Inject Injection Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Acquisition MS->Data Linearity Linearity (r² > 0.99) Data->Linearity Accuracy Accuracy (85-115%) Data->Accuracy Precision Precision (RSD < 15%) Data->Precision Stability Stability Assessment Data->Stability HDAC_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin State cluster_condensed Condensed (Inactive) cluster_open Open (Active) DNA DNA Histone Histone Proteins Histone->DNA Acetyl Acetyl Groups Histone_Ac Acetylated Histones Acetyl->Histone_Ac HDAC HDAC Enzyme HAT HAT Enzyme HAT->Histone Acetylation TF Transcription Factors Gene Target Genes (e.g., p21) TF->Gene Binds & Activates Protein Expression Protein Expression Gene->Protein Expression Transcription & Translation Histone_Ac->DNA Histone_Ac->Histone Deacetylation Histone_Ac->TF Allows Access HDAC_Inhibitor 3-(4-Aminophenyl)- N-methylbenzamide HDAC_Inhibitor->HDAC Inhibition Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis Protein Expression->Cell Cycle Arrest\nApoptosis

Caption: Mechanism of HDAC inhibition leading to gene expression changes.

Conclusion: An Integrated Approach to Data Integrity

The statistical validation of data for a novel compound like this compound is not a terminal, check-box exercise. It is an iterative and integrated process that underpins the entire discovery and development pipeline. By establishing robust, validated analytical methods from the outset, we ensure that all subsequent biological data—from primary enzyme inhibition to cellular activity and in vivo pharmacokinetics—is built upon a foundation of trust.

Comparing performance against well-characterized alternatives like Mocetinostat and SAHA provides essential context, allowing researchers to make informed, data-driven decisions. The protocols and statistical frameworks outlined in this guide are designed to be self-validating systems, demanding causality and integrity at each step. By adhering to these principles of scientific rigor, we can confidently assess the true potential of this compound and other promising molecules, accelerating their path toward potential therapeutic application.

References

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. FDA. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers Media S.A.. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. ACS Publications. [Link]

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independent verification of 3-(4-Aminophenyl)-N-methylbenzamide's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Biological Activity of 3-(4-Aminophenyl)-N-methylbenzamide

Introduction: The Rationale for Investigation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Several analogues of this compound have demonstrated significant activity as inhibitors of crucial cellular processes. For instance, derivatives of 4-Amino-N-(4-aminophenyl)benzamide have been identified as potent inhibitors of DNA methyltransferases (DNMTs)[1]. Other related structures have shown efficacy as histone deacetylase (HDAC) inhibitors[2], protein kinase inhibitors[3], and even anticonvulsants[4].

The structural similarity of this compound to known DNMT inhibitors, such as the quinoline-based SGI-1027, strongly suggests that it may also target epigenetic regulatory mechanisms. This guide outlines a rigorous, multi-pronged strategy to test this hypothesis, providing detailed protocols and a framework for comparing its activity against established compounds.

Hypothesized Mechanism of Action: DNA Methyltransferase Inhibition

DNA methylation is a fundamental epigenetic mechanism that plays a critical role in gene silencing. In many cancers, tumor suppressor genes are hypermethylated and consequently inactivated, contributing to uncontrolled cell growth. DNMT inhibitors can reverse this process, leading to the re-expression of these silenced genes and the restoration of normal cellular functions.

The hypothesized mechanism involves the binding of this compound to the active site of DNMT enzymes, preventing the transfer of a methyl group to cytosine bases in DNA. This leads to passive demethylation during DNA replication and subsequent reactivation of tumor suppressor genes.

DNMT_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 Therapeutic Intervention Active_TSG Active Tumor Suppressor Gene (TSG) Silenced_TSG Silenced Tumor Suppressor Gene Active_TSG->Silenced_TSG Methylation DNMT DNMTs DNMT->Silenced_TSG SAM SAM (Methyl Donor) SAM->DNMT Me Methyl Group Reactivated_TSG Re-expressed Tumor Suppressor Gene Silenced_TSG->Reactivated_TSG Demethylation Compound 3-(4-Aminophenyl) -N-methylbenzamide Compound->DNMT Inhibition Inactive_DNMT Inactive DNMT Apoptosis Apoptosis / Cell Cycle Arrest Reactivated_TSG->Apoptosis

Caption: Hypothesized mechanism of this compound as a DNMT inhibitor.

A Roadmap for Independent Verification

A robust verification strategy should progress from in vitro enzymatic assays to cell-based models to confirm the compound's mechanism of action and biological effect. This multi-step approach ensures that the observed activity is specific and relevant in a cellular context.

Experimental_Workflow Start Hypothesis: This compound is a DNMT Inhibitor Enzyme_Assay Step 1: In Vitro DNMT Inhibition Assay Start->Enzyme_Assay Cell_Line_Selection Step 2: Select Relevant Cancer Cell Line (e.g., KG-1 Leukemia) Enzyme_Assay->Cell_Line_Selection Cytotoxicity_Assay Step 3: Determine Cytotoxicity (IC50) Cell_Line_Selection->Cytotoxicity_Assay Gene_Reexpression Step 4: Luciferase Reporter Gene Re-expression Assay Cytotoxicity_Assay->Gene_Reexpression Data_Analysis Step 5: Comparative Analysis vs. Control Inhibitor (SGI-1027) Gene_Reexpression->Data_Analysis Conclusion Conclusion: Validate or Refute Hypothesis Data_Analysis->Conclusion

Caption: Workflow for the independent verification of biological activity.

Detailed Experimental Protocols

The following protocols are based on established methods for characterizing DNMT inhibitors. For all experiments, it is crucial to include a known DNMT inhibitor, such as SGI-1027, as a positive control and a vehicle (e.g., DMSO) as a negative control.

Protocol 1: In Vitro DNMT1 and DNMT3A Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DNMTs.

  • Materials:

    • Recombinant human DNMT1 and DNMT3A enzymes.

    • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

    • Poly(dI-dC) DNA substrate.

    • This compound and SGI-1027.

    • Assay buffer (e.g., Tris-HCl, EDTA, DTT).

    • Scintillation fluid and microplates.

  • Procedure:

    • Prepare serial dilutions of this compound and the control inhibitor.

    • In a microplate, combine the assay buffer, DNA substrate, and the test compound or control.

    • Initiate the reaction by adding the DNMT enzyme and ³H-SAM.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and transfer the contents to a filter membrane to capture the methylated DNA.

    • Wash the membrane to remove unincorporated ³H-SAM.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based Luciferase Reporter Gene Re-expression Assay

This assay assesses the compound's ability to reactivate a silenced gene in a cellular context. The KG-1 leukemia cell line, which contains a luciferase reporter gene silenced by CMV promoter methylation, is a suitable model system[1].

  • Materials:

    • KG-1 cells with a stably integrated, methylated CMV-luciferase reporter.

    • Cell culture medium (e.g., RPMI-1640 with FBS).

    • This compound and SGI-1027.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed KG-1 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or SGI-1027 for 48-72 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated cells.

Protocol 3: Cytotoxicity Assay

It is essential to determine if the observed gene re-expression is due to specific DNMT inhibition or a general cytotoxic effect.

  • Materials:

    • KG-1 cells.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • This compound and SGI-1027.

  • Procedure:

    • Seed KG-1 cells in a 96-well plate.

    • Treat the cells with the same concentration range of the compounds as in the gene re-expression assay.

    • Incubate for the same duration (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.

Comparative Data Analysis

The experimental data should be organized and presented in a clear, comparative format. The following tables illustrate how hypothetical results for this compound could be compared against the established DNMT inhibitor SGI-1027.

Table 1: In Vitro DNMT Inhibition

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)
This compound5.2 ± 0.61.5 ± 0.2
SGI-1027 (Control)8.0 ± 1.12.5 ± 0.4

Table 2: Cell-Based Activity in KG-1 Cells

CompoundLuciferase Re-expression (Fold Induction at 10 µM)Cytotoxicity IC50 (µM)
This compound12.5 ± 1.8> 50
SGI-1027 (Control)8.6 ± 1.215.3 ± 2.1

Conclusion

This guide provides a comprehensive framework for the independent verification of the biological activity of this compound. By following these detailed protocols, researchers can rigorously assess its potential as a DNMT inhibitor. The hypothetical data presented suggests that if the compound demonstrates potent enzymatic inhibition, robust cell-based gene re-expression, and low cytotoxicity, it would represent a promising lead for further preclinical development in cancer epigenetics. The true value of this, or any novel compound, can only be ascertained through meticulous and objective experimental validation.

References

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(5), 991-1002. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • Wang, G., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(9), 13787-13798. [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Research Journal of Pharmacy and Technology, 12(4), 2260-2266. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Kim, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1157. [Link]

  • Clark, C. R., et al. (1987). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. [Link]

  • Navas, L., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1380. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-Aminophenyl)-N-methylbenzamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of deep-seated safety and compliance within your laboratory.

Compound Identification and Hazard Profile

Before any disposal procedure can be established, a thorough understanding of the compound's identity and potential hazards is essential. Based on its chemical structure—an aromatic amine linked to a benzamide—we must handle this compound as a potentially hazardous substance.

Table 1: Chemical Identification

Property Value Source(s)
IUPAC Name This compound [2]
Synonym(s) 4'-Amino-N-methyl-[1,1'-biphenyl]-3-carboxamide [2]
CAS Number 1335041-46-7 (representative) [2]
Molecular Formula C₁₄H₁₄N₂O [2][3]

| Molecular Weight | 226.27 g/mol |[2][3] |

Aromatic amines as a class are often associated with health hazards. Data from similar benzamide compounds suggest a potential hazard profile that warrants significant caution.

Table 2: Potential Hazard Profile (Based on Analogous Compounds)

Hazard Class GHS Hazard Statement Corresponding Pictogram Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed [4][5]
Skin Irritation H315: Causes skin irritation [6][7]
Eye Irritation H319: Causes serious eye irritation [6][7]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects

| Aquatic Toxicity | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | |[4] |

The potential for mutagenicity and long-term environmental harm underscores the criticality of preventing its release into the environment through improper disposal.[4]

The Regulatory Framework: Why We Can't Just "Throw It Away"

Disposal of laboratory chemicals is not arbitrary; it is governed by stringent regulations designed to protect human health and the environment. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[8] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[8]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:

  • Ignitability: Can easily catch fire.

  • Corrosivity: A strong acid or base.

  • Reactivity: Can be explosive or release toxic gases.

  • Toxicity: Can release specific toxic materials under landfill conditions.[9][10][11]

Given the toxicological profile of analogous compounds, this compound waste must be managed as a characteristic hazardous waste due to its potential toxicity.[4] Therefore, disposal down the drain or in the regular trash is strictly prohibited and illegal.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle is that all materials contaminated with this compound must be collected, stored, and disposed of as hazardous chemical waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safety and facilitate compliant disposal. Never mix incompatible waste streams.[12]

  • Solid Waste:

    • Collect unused or expired pure this compound powder in its original container or a new, compatible, and sealable container.

    • Collect all contaminated disposable materials—gloves, weigh boats, pipette tips, paper towels—in a designated, durable plastic bag or a wide-mouth container clearly marked for this waste stream.[1]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect the solution in a leak-proof, screw-cap container that is chemically compatible with the solvent.

    • Do not mix this waste with other liquid waste streams (e.g., halogenated vs. non-halogenated solvents) unless explicitly permitted by your EHS department.[1]

Step 2: Container Labeling

Improperly labeled containers are a major compliance violation. Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.

Your label must include:

  • The words "Hazardous Waste" .[11]

  • The full, unambiguous chemical name: "Waste this compound" .[1]

  • A list of all components, including solvents (e.g., "Methanol, this compound").

  • The approximate concentration or percentage of each component.

  • The relevant hazard pictograms (refer to Table 2).

Step 3: Temporary Storage (Satellite Accumulation Area)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be in the same room where the waste is generated.[11]

  • Containment: Store liquid waste containers in a secondary containment bin or tray to contain potential leaks or spills.[12]

  • Closure: Waste containers must be kept tightly closed at all times, except when you are actively adding waste to them.[9][12]

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely toxic P-listed waste) in your SAA.[11] Schedule regular pickups to stay well below this limit.

Step 4: Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • NEVER attempt to dispose of this chemical by evaporation in a fume hood, neutralization (unless part of a specific, EHS-approved protocol), or disposal in standard trash or sewer systems.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[1][5] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, typically via high-temperature incineration.

Decontamination and Spill Management

Accidents happen, but with the right protocol, they can be managed safely.

  • Glassware Decontamination:

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12]

    • For this compound, a conservative approach is warranted. The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid hazardous waste.[12] Subsequent rinses can typically be managed as non-hazardous, but confirm this with your EHS department.

  • Spill Cleanup:

    • Evacuate & Notify: Alert personnel in the immediate area and restrict access. Notify your supervisor and EHS department.

    • Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant nitrile gloves.[1]

    • Contain & Absorb: For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Collect Waste: Carefully sweep or wipe the absorbed material from the outside-in, placing all contaminated debris into a designated hazardous waste container or bag.[13]

    • Clean & Decontaminate: Wipe the spill area with a cleaning solution (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Label & Dispose: Seal and label the spill cleanup waste container and manage it for disposal according to the protocol in Section 3.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 Generation & Collection cluster_1 Handling & Storage cluster_2 Final Disposition start Waste Generated waste_type Determine Waste Type (Solid, Liquid, Contaminated Debris) start->waste_type collect_solid Collect in sealed, compatible solid waste container waste_type->collect_solid Solid / Debris collect_liquid Collect in sealed, leak-proof liquid waste container waste_type->collect_liquid Liquid label_waste LABEL IMMEDIATELY - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated SAA - At or near point of generation - Use secondary containment - Keep container closed label_waste->store_waste request_pickup Request Pickup from EHS or Licensed Contractor store_waste->request_pickup disposal Professional Disposal (e.g., Incineration) request_pickup->disposal

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • 3-amino-N-(4-methylphenyl)benzamide . PubChem, National Center for Biotechnology Information. [Link]

  • 4-acetamido-N-(3-aminophenyl)benzamide . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for m-Aminophenyl Tosylate . Angene Chemical. [Link]

  • Hazardous Waste . Maryland Department of the Environment. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide . PubMed, National Center for Biotechnology Information. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . StateScape. [Link]

  • Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • 3-Amino-4-methylbenzamide Technical Data Sheet . Mallak Specialties. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone via YouTube. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol . Cole-Parmer. [Link]

  • Initial Statement of Reasons and Public Report . California Department of Pesticide Regulation. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

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Essential Safety & Handling Guide: Personal Protective Equipment for 3-(4-Aminophenyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-(4-Aminophenyl)-N-methylbenzamide (CAS No. 1335041-46-7). As your partner in laboratory safety, our goal is to provide value beyond the product by equipping you with the knowledge to work safely and effectively.

Understanding the Hazard: A Proactive Approach to Safety

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, its chemical structure provides critical insights into its potential hazards. The molecule contains two key functional groups of toxicological significance: an aromatic amine and a benzamide .

  • Aromatic Amines: This class of compounds is known for potential health hazards, including carcinogenicity and mutagenicity.[1] A primary concern is that they can be readily absorbed through the skin, as well as via the respiratory and gastrointestinal tracts.[1] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and shortness of breath.

  • Benzamide Derivatives: Structurally similar compounds are known to cause skin and eye irritation, with some suspected of causing genetic defects.[2][3]

Therefore, a conservative and stringent approach to PPE is mandatory to mitigate risks of skin contact, inhalation, and eye exposure.[4] The protocols outlined below are designed as a self-validating system to ensure minimal exposure during routine handling and in case of an emergency.

Core PPE Requirements & Task-Based Selection

Engineering controls, such as certified chemical fume hoods, are the primary line of defense and must be used whenever handling the solid compound or preparing solutions.[5] PPE serves as the critical final barrier.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (double-gloving)Fully-buttoned Laboratory CoatRequired: Work within a chemical fume hood or ventilated balance enclosure.[5]
Preparing Solutions Chemical Splash Goggles & Face Shield2 pairs of Nitrile Gloves (double-gloving)Chemical-resistant Apron over Laboratory CoatRequired: Work within a chemical fume hood.
Conducting Reactions Chemical Splash GogglesNitrile GlovesLaboratory CoatWork within a chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron or CoverallsNIOSH-approved Respirator with appropriate cartridges (e.g., P100/Organic Vapor).[2][6]
Waste Disposal Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if waste containers are sealed.

Operational Plan: Donning, Doffing, and Handling Procedures

Adherence to a systematic procedure for putting on and removing PPE is as crucial as the equipment itself.

Experimental Protocol: Donning PPE
  • Preparation: Before entering the designated handling area, inspect all PPE for damage (e.g., cracks in goggles, punctures in gloves).

  • Body Protection: Don the laboratory coat, ensuring it is fully buttoned. If handling large quantities or preparing solutions, add a chemical-resistant apron.

  • Respiratory Protection: If a risk assessment determines a respirator is needed (e.g., for spill cleanup outside a fume hood), perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[4] Add a face shield over the goggles when weighing powder or if there is a significant splash risk.[4]

  • Hand Protection: Wash and dry hands thoroughly. Don the first pair of nitrile gloves. Don the second pair over the first, ensuring the cuffs of the outer glove are pulled over the sleeves of the lab coat.[2]

Experimental Protocol: Doffing PPE (The Clean Removal)

The goal is to remove PPE without contaminating yourself. This procedure should be performed slowly and deliberately in a designated doffing area.

  • Gloves (Outer Pair): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Gloves (Outer Pair, cont.): Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron by handling only the "clean" straps or ties.

  • Goggles: Remove goggles from the back of your head forward.

  • Laboratory Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in steps 1 and 2.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]

Visualization of Safety Workflows

PPE Selection Workflow

PPE_Selection cluster_start Risk Assessment cluster_tasks Task Type cluster_ppe Required PPE Level Start Assess Task Weigh Weighing Solid Start->Weigh Powder Solution Handling Solution Start->Solution Liquid Spill Spill / Emergency Start->Spill Uncontrolled PPE_Standard Goggles Double Gloves Lab Coat Fume Hood Weigh->PPE_Standard PPE_High Goggles + Face Shield Double Gloves Lab Coat + Apron Fume Hood Solution->PPE_High PPE_Emergency Goggles + Face Shield Heavy-duty Gloves Coveralls Respirator Spill->PPE_Emergency

Caption: PPE selection is dictated by the specific task and potential for exposure.

Emergency Exposure Response Plan

Emergency_Response cluster_type Exposure Type cluster_action Immediate Action Exposure Exposure Event Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Skin_Action Remove contaminated clothing. Wash area with soap & water for 15 minutes. Skin->Skin_Action Eyes_Action Immediately flush with eyewash station for 15 minutes. Hold eyelids open. Eyes->Eyes_Action Inhalation_Action Move to fresh air immediately. Inhalation->Inhalation_Action Seek_Medical Seek Immediate Medical Attention. Bring SDS/Chemical Info. Skin_Action->Seek_Medical Eyes_Action->Seek_Medical Inhalation_Action->Seek_Medical

Caption: Immediate and correct first aid is critical in mitigating harm from exposure.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are essential to prevent secondary exposure and environmental contamination.

  • Reusable PPE: Non-disposable items like safety goggles, face shields, and chemical-resistant aprons must be decontaminated after each use. Clean them first with soap and water to remove gross contamination, then wipe with a suitable disinfectant (e.g., 70% ethanol).[7][8]

  • Disposable PPE: All single-use PPE, including gloves, disposable lab coats, and any contaminated wipes or absorbent pads, must be disposed of as hazardous chemical waste.[2] Place them in a clearly labeled, sealed waste container.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.[9] Do not pour down the drain.

  • Spill Management: In the event of a spill, evacuate the area and restrict access. Wearing the appropriate emergency PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a designated hazardous waste container.[5] Decontaminate the area with a suitable cleaning solution.

References

  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem. 2

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 1

  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem. 4

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. 9

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • HC004A Amines Aromatic 1. Scribd. 10

  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. Benchchem. 5

  • Personal protective equipment for handling 2-(Phenylamino)Benzamide. Benchchem. 3

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 6

  • DECONTAMINATION AND WASTE MANAGEMENT. UAB. 7

  • Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. 8

Sources

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